molecular formula C7H4BrN3O2 B2766506 7-Bromopyrido[3,2-d]pyrimidine-2,4-diol CAS No. 1215074-37-5

7-Bromopyrido[3,2-d]pyrimidine-2,4-diol

Cat. No.: B2766506
CAS No.: 1215074-37-5
M. Wt: 242.032
InChI Key: QSVWZZNZIHAZCK-UHFFFAOYSA-N
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Description

7-Bromopyrido[3,2-d]pyrimidine-2,4-diol is a useful research compound. Its molecular formula is C7H4BrN3O2 and its molecular weight is 242.032. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-1H-pyrido[3,2-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-3-1-4-5(9-2-3)6(12)11-7(13)10-4/h1-2H,(H2,10,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSVWZZNZIHAZCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC(=O)NC2=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 7-Bromopyrido[3,2-d]pyrimidine-2,4-diol (CAS Number 1215074-37-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed technical overview of 7-Bromopyrido[3,2-d]pyrimidine-2,4-diol, a heterocyclic compound of significant interest in medicinal chemistry. While specific experimental data for this exact molecule is not extensively published, this document, compiled from the perspective of a Senior Application Scientist, extrapolates from established principles of organic synthesis and the well-documented biological activities of the broader pyridopyrimidine class. We will delve into its structural features, a proposed synthetic pathway, its anticipated physicochemical properties, and its potential as a kinase inhibitor in drug discovery programs. This guide aims to be a foundational resource for researchers investigating this molecule and its analogs.

Introduction and Molecular Overview

This compound, with CAS number 1215074-37-5, belongs to the pyridopyrimidine family of fused N-heterocycles. These scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets, mimicking the purine core of nucleotides.[1][2] The pyrido[3,2-d]pyrimidine isomer, in particular, has been a cornerstone in the development of kinase inhibitors.[3][4]

The subject molecule's structure is characterized by a pyrimidine ring fused to a pyridine ring, with a bromine atom at the 7-position and hydroxyl groups at the 2- and 4-positions. It is important to recognize the tautomeric relationship between the diol and the more stable dione form, 7-Bromopyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione.[5] This tautomerism can significantly influence its hydrogen bonding capabilities and, consequently, its interaction with biological macromolecules.

Molecular Structure and Key Features:

PropertyValueSource
CAS Number 1215074-37-5
Molecular Formula C₇H₄BrN₃O₂[6]
Molecular Weight 242.03 g/mol [6]
Canonical Name 7-bromo-1H-pyrido[3,2-d]pyrimidine-2,4-dione

The bromine atom at the C7 position is a critical feature. From a medicinal chemistry standpoint, it serves two primary purposes: it can act as a key interacting group within a protein's binding pocket, or it can serve as a synthetic handle for further chemical elaboration via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to explore the structure-activity relationship (SAR).[7]

workflow start Starting Material: 7-Bromo-2,4-dichloropyrido [3,2-d]pyrimidine step1 Hydrolysis (Acid or Base Catalyzed) start->step1 HCl (aq) or NaOH (aq) Reflux step2 Reaction Quenching & Neutralization step1->step2 Cooling & pH adjustment step3 Isolation of Crude Product (Filtration) step2->step3 step4 Purification (Recrystallization) step3->step4 e.g., from DMSO/Water end Final Product: 7-Bromopyrido[3,2-d] pyrimidine-2,4-diol step4->end pathway cluster_kinase Kinase ATP Binding Site cluster_cell Cellular Processes ATP ATP Hinge Hinge Region ATP->Hinge Binds Inhibitor 7-Bromopyrido[3,2-d] pyrimidine-2,4-diol Inhibitor->Hinge Competitively Binds (Blocks ATP) Proliferation Cell Proliferation Hinge->Proliferation Activates Signaling Survival Cell Survival Hinge->Survival Activates Signaling

References

A Comprehensive Technical Guide to 7-Bromopyrido[3,2-d]pyrimidine-2,4-dione: Synthesis, Characterization, and Application in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide focuses on a specific, promising derivative: 7-Bromopyrido[3,2-d]pyrimidine-2,4-dione. We will provide an in-depth exploration of its chemical identity, a detailed protocol for its synthesis and characterization, and a discussion of its mechanistic role as a kinase inhibitor, particularly within the context of cancer-relevant signaling pathways. This document is intended to serve as a practical resource for researchers aiming to synthesize, evaluate, and further develop this and related compounds for therapeutic applications.

Introduction: The Significance of the Pyrido[3,2-d]pyrimidine Scaffold

Heterocyclic compounds are the bedrock of modern pharmacology. Among them, fused ring systems containing nitrogen atoms are of paramount importance due to their ability to interact with a wide array of biological targets. The pyrido[3,2-d]pyrimidine core, which consists of a pyridine ring fused to a pyrimidine ring, has garnered significant attention for its versatile biological activities.[1] Derivatives of this scaffold have been investigated as potent inhibitors of critical cellular enzymes, leading to their development as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][2]

The specific compound, 7-Bromopyrido[3,2-d]pyrimidine-2,4-dione, is of particular interest for several reasons. The bromine atom at the 7-position serves as a crucial synthetic handle, allowing for further chemical modification through cross-coupling reactions to explore structure-activity relationships (SAR).[3] Furthermore, the dione functional groups in the pyrimidine ring are key features for establishing hydrogen bond interactions within the ATP-binding pockets of kinases, a class of enzymes frequently dysregulated in diseases like cancer.[4] This guide provides a foundational understanding of this molecule, empowering researchers to leverage its potential in drug discovery programs.

Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's structure and properties is fundamental to any research endeavor. This section clarifies the nomenclature and summarizes the key characteristics of the title compound.

IUPAC Nomenclature and Tautomerism

The topic compound, 7-Bromopyrido[3,2-d]pyrimidine-2,4-diol, exists in equilibrium with its more stable keto tautomer. According to IUPAC nomenclature guidelines, the preferred name for this stable form is 7-bromo-1H-pyrido[3,2-d]pyrimidine-2,4-dione or 7-bromopyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione .[5][6] The "(1H,3H)" notation explicitly indicates the positions of the hydrogen atoms on the nitrogen atoms of the pyrimidine ring. For the remainder of this guide, we will use the more common "-dione" nomenclature.

Structural and Physicochemical Data

The fundamental properties of 7-Bromopyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione are summarized in the table below. This data is essential for experimental design, including reaction setup, purification, and analytical characterization.

PropertyValueReference
IUPAC Name 7-bromo-1H-pyrido[3,2-d]pyrimidine-2,4-dione[6]
CAS Number 1215074-37-5[6]
Molecular Formula C₇H₄BrN₃O₂[7]
Molecular Weight 242.03 g/mol [7]
SMILES O=C1NC2=CC(Br)=CN=C2C(N1)=O[7]
Predicted pKa 9.147 ± 0.20[8]
Predicted Density 1.851 ± 0.06 g/cm³[8]

Synthesis and Characterization Workflow

The synthesis of pyridopyrimidine derivatives can be approached in several ways, often involving the cyclization of appropriately functionalized pyridine precursors.[9] The following section outlines a representative synthetic route and the subsequent analytical methods required to confirm the structure and purity of the final product.

General Synthetic Strategy

The construction of the pyrido[3,2-d]pyrimidine-2,4-dione core is typically achieved via the cyclization of a 2-amino-3-carboxamide (or cyano) pyridine derivative with a source of carbonyl groups. A common and effective method involves reacting the pyridine precursor with urea under thermal conditions, which serves as a reagent to form the pyrimidine-2,4-dione ring.[10]

The diagram below illustrates the logical flow from starting materials to the fully characterized final product.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A 2-Amino-5-bromonicotinamide C Reaction Vessel (High Temperature) A->C B Urea B->C D Crude Product (Cyclization) C->D Thermal Condensation E Recrystallization or Chromatography D->E Isolation F Purified Solid E->F G Spectroscopic Analysis (NMR, MS, IR) F->G Analysis

Caption: General workflow for the synthesis and characterization of 7-Bromopyrido[3,2-d]pyrimidine-2,4-dione.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from general procedures for the synthesis of related pyrido[2,3-d]pyrimidine-2,4-dione derivatives.[10][11]

Materials:

  • 2-Amino-5-bromonicotinamide

  • Urea

  • High-boiling point solvent (e.g., Diphenyl ether)

  • Ethanol

Procedure:

  • Combine 2-amino-5-bromonicotinamide (1 equivalent) and urea (5-10 equivalents) in a round-bottom flask equipped with a reflux condenser.

  • Add a minimal amount of a high-boiling solvent to create a slurry.

  • Heat the reaction mixture to 160-180 °C and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature. A solid precipitate should form.

  • Dilute the cooled mixture with ethanol and stir vigorously.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold ethanol to remove excess urea and solvent.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., DMSO/water or acetic acid).

Protocol: Structural Characterization

Confirming the identity and purity of the synthesized compound is a critical step. The following analytical techniques are standard for this purpose.[2][12]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): In a suitable deuterated solvent (e.g., DMSO-d₆), the spectrum should show characteristic signals for the aromatic protons on the pyridine ring and the N-H protons of the pyrimidine ring. The aromatic protons will appear as doublets or singlets in the δ 7-9 ppm region, while the N-H protons will typically be broad singlets at lower field (δ 10-12 ppm).

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of the compound (242.94 for C₇H₅BrN₃O₂⁺). The isotopic pattern characteristic of a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units) must be observed.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will show characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching of the dione (around 1650-1720 cm⁻¹), and C=C/C=N stretching in the aromatic region (1500-1600 cm⁻¹).

Mechanism of Action: Targeting the PI3K/mTOR Signaling Pathway

The pyridopyrimidine scaffold is a well-established pharmacophore for kinase inhibitors.[4] Many derivatives have been specifically designed to target the Phosphoinositide 3-kinase (PI3K) and the mammalian Target of Rapamycin (mTOR), two key kinases in a signaling pathway that is frequently hyperactivated in cancer, promoting cell growth, proliferation, and survival.[3][13]

The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cellular metabolism and growth. Upon activation by growth factors, PI3K phosphorylates membrane lipids, leading to the recruitment and activation of the kinase Akt. Akt, in turn, phosphorylates a host of downstream targets, including components of the mTOR complex 1 (mTORC1), which ultimately promotes protein synthesis and cell proliferation while inhibiting apoptosis. Dual inhibitors that target both PI3K and mTOR can provide a more comprehensive blockade of this pathway, potentially overcoming resistance mechanisms.[3]

The diagram below outlines this critical signaling cascade and indicates the points of inhibition by small molecules like 7-Bromopyrido[3,2-d]pyrimidine-2,4-dione derivatives.

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Recruits & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Downstream Protein Synthesis, Cell Growth, Survival mTORC1->Downstream Promotes Inhibitor Pyridopyrimidine Inhibitor Inhibitor->PI3K Inhibitor->mTORC1 Dual Inhibition

References

Introduction: The Pyrido[3,2-d]pyrimidine Scaffold - A Privileged Heterocycle in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of the Pyrido[3,2-d]pyrimidine Scaffold

Disclaimer: Direct biological activity data for 7-Bromopyrido[3,2-d]pyrimidine-2,4-diol is not extensively available in publicly accessible literature. This guide, therefore, provides a comprehensive overview of the known and potential biological activities of the core pyrido[3,2-d]pyrimidine scaffold and its derivatives, drawing insights from structurally related isomers to offer a valuable resource for researchers and drug development professionals.

The fusion of pyridine and pyrimidine ring systems gives rise to a class of bicyclic heterocycles known as pyridopyrimidines. These structures are of significant interest in medicinal chemistry due to their structural resemblance to endogenous purines, the building blocks of DNA and RNA. This similarity allows them to function as "biomimetics," interacting with a wide array of biological targets, particularly enzymes involved in cellular signaling, proliferation, and survival.

Among the four possible isomers, the pyrido[3,2-d]pyrimidine core represents a versatile scaffold that has been successfully exploited to develop potent and selective inhibitors of various therapeutic targets. While research on the specific derivative this compound is limited, the broader class of pyrido[3,2-d]pyrimidines has demonstrated significant potential across multiple disease areas, most notably in oncology and immunology. This guide will synthesize the current understanding of their biological activities, focusing on key therapeutic targets, mechanisms of action, and the experimental methodologies used for their evaluation.

G cluster_0 Pyrido[3,2-d]pyrimidine Core Structure mol <TABLEBORDER='0'CELLBORDER='0'CELLSPACING='0'><TR><TD><IMGSRC='https://i.imgur.com/example.png'SCALE='TRUE'/>TD>TR><TR><TD><TABLEBORDER='0'CELLBORDER='1'CELLSPACING='0'COLOR='#5F6368'><TR><TDALIGN='center'BGCOLOR='#4285F4'><FONTCOLOR='#FFFFFF'>N1FONT>TD><TD>C2TD><TDALIGN='center'BGCOLOR='#4285F4'><FONTCOLOR='#FFFFFF'>N3FONT>TD><TD>C4TD><TD>C4aTD><TDALIGN='center'BGCOLOR='#4285F4'><FONTCOLOR='#FFFFFF'>N5FONT>TD>TR><TR><TD>C8aTD><TD>C8TD><TD>C7TD><TD>C6TD><TDCOLSPAN='2'ROWSPAN='2'VALIGN='middle'ALIGN='center'><B>Pyrido[3,2-d]pyrimidineB>TD>TR>TABLE>TD>TR>TABLE>

A diagram of the core Pyrido[3,2-d]pyrimidine scaffold.

Key Biological Activities and Therapeutic Targets

Derivatives of the pyrido[3,2-d]pyrimidine scaffold have been primarily investigated as inhibitors of enzymes crucial for cell signaling and regulation.

Kinase Inhibition

Kinases are a major class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders. The pyridopyrimidine scaffold has proven to be an effective framework for designing potent kinase inhibitors.

  • Phosphoinositide 3-Kinase (PI3K) Inhibition: The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell proliferation, survival, and growth. The δ isoform of PI3K (PI3Kδ) is primarily expressed in hematopoietic cells and is a validated target for hematologic malignancies and immune diseases. A series of pyrido[3,2-d]pyrimidine derivatives have been designed as potent and selective PI3Kδ inhibitors.[1] For instance, compound S5 from one study demonstrated an IC50 of 2.82 nM against PI3Kδ and strong antiproliferation activity against the SU-DHL-6 lymphoma cell line (IC50 = 0.035 µM).[1] This activity is confirmed by the observed inhibition of Akt phosphorylation, a key downstream effector of PI3K.[1] Fused pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives have also been identified as potent inhibitors of the p110α isoform of PI3K.[2]

  • ATR Kinase Inhibition: Ataxia telangiectasia mutated and Rad3-related (ATR) kinase is a crucial component of the DNA damage response (DDR) pathway. Inhibiting ATR is a promising therapeutic strategy for tumors with specific DDR deficiencies. Recently, pyrido[3,2-d]pyrimidine derivatives have been reported as potent ATR inhibitors, with the representative compound 10q showing excellent potency in both biochemical and cellular assays.[3]

  • Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition: HPK1 is a negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy and for treating inflammatory and autoimmune diseases.[4][5] Novel pyrido[3,2-d]pyrimidines have been developed as HPK1 inhibitors, aiming to enhance T-cell function and antitumor efficacy.[4][5]

  • Other Kinase Targets (Inferred from Related Scaffolds): The closely related pyrido[2,3-d]pyrimidine isomer is a well-known kinase inhibitor scaffold.[6][7][8] Derivatives have shown potent activity against Epidermal Growth Factor Receptor (EGFR), including resistant mutants[9][10], and PIM-1 kinase, a proto-oncogene involved in cell survival and proliferation.[7][8] This suggests that the pyrido[3,2-d]pyrimidine core could also be adapted to target a broader range of kinases.

G cluster_0 PI3K/Akt/mTOR Signaling Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Inhibits Apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation PyridoPyrimidine Pyrido[3,2-d]pyrimidine Inhibitors PyridoPyrimidine->PI3K

PI3K/Akt/mTOR pathway, a key target for Pyrido[3,2-d]pyrimidine derivatives.

Phosphodiesterase (PDE) Inhibition

Cyclic nucleotide phosphodiesterases (PDEs) are enzymes that regulate intracellular levels of second messengers, cAMP and cGMP. PDE4, in particular, is a target for treating inflammatory respiratory diseases. Fused heterocyclic systems incorporating the pyrido[3,2-d]pyrimidine core have been explored as PDE4 inhibitors.

  • PDE4 Inhibition: A series of pyrido[3',2':4,5]furo[3,2-d]pyrimidines and pyrido[3',2':4,5]thieno[3,2-d]pyrimidines have been synthesized and tested for their PDE4 inhibitory activity, showing potential for the treatment of asthma and Chronic Obstructive Pulmonary Disease (COPD).[11][12][13][14] Structure-activity relationship (SAR) studies have highlighted that specific substitutions on the scaffold are key to achieving high affinity for the enzyme.[12]

Broad Anticancer and Anti-Inflammatory Activity

Beyond specific enzyme targets, the pyridopyrimidine class of compounds exhibits broad biological effects.

  • Antiproliferative Activity: Numerous substituted pyrido[3,2-d]pyrimidine derivatives have demonstrated good to moderate anticancer activity against a panel of human cancer cell lines, including prostate (PC3), lung (A549), breast (MCF-7), and colon (Colo-205).[15] Some compounds have shown IC50 values in the low nanomolar range, exceeding the potency of standard chemotherapeutic agents like etoposide in certain cell lines.[15] The anticancer effects are often mediated through the induction of apoptosis and cell cycle arrest.[8]

  • Anti-inflammatory Potential: Pyridopyrimidine derivatives have been investigated as anti-inflammatory agents.[16][17][18] Some have shown the ability to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade, with potencies comparable or superior to celecoxib.[16][17] These compounds also demonstrated reduced ulcerogenic potential compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[19][16]

Data Summary

The following table summarizes the reported biological activities for representative pyrido[3,2-d]pyrimidine derivatives and related fused systems.

Compound ClassTargetActivity (IC50)Disease AreaReference
Pyrido[3,2-d]pyrimidinePI3Kδ2.82 nMHematologic Malignancies[1]
Pyrido[3,2-d]pyrimidineATR KinasePotent (Specific value not stated)Cancer[3]
Aryl amino-pyrido[3,2-d]pyrimidinePC3, A549, MCF-7, Colo-2050.013 - 8.22 µMCancer[15]
Pyrido[3',2':4,5]furo[3,2-d]pyrimidinePI3KαPotent (Specific value not stated)Cancer[2]
Pyrido[3',2':4,5]furo[3,2-d]pyrimidinePDE4Potent (Specific value not stated)Asthma, COPD[12][14]
Pyrido[3',2':4,5]thieno[3,2-d]pyrimidinePDE4Potent (Specific value not stated)Asthma, COPD[11][13]
Pyrido[2,3-d]pyrimidine (Isomer)PIM-1 Kinase11.4 nMCancer[8]
Pyridopyrimidinone (Isomer)COX-20.67 - 1.02 µMInflammation[19][16]

Experimental Protocols

To aid researchers in the evaluation of novel pyrido[3,2-d]pyrimidine derivatives, this section provides detailed, self-validating protocols for key biological assays.

In Vitro Kinase Inhibition Assay (e.g., for PI3Kδ)

Causality: This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase, providing a direct measure of target engagement and potency (IC50). The use of a positive control (a known inhibitor) and a negative control (vehicle) validates the assay's performance.

Methodology:

  • Reagents and Materials:

    • Purified recombinant human PI3Kδ enzyme.

    • Kinase substrate (e.g., PIP2).

    • ATP (at or near the Km for the enzyme).

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Test compound (serially diluted in DMSO).

    • Positive control (e.g., Idelalisib).

    • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system.

    • 384-well white assay plates.

  • Procedure:

    • Prepare serial dilutions of the test compound and positive control in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point, 3-fold dilution series.

    • Add 50 nL of each compound dilution to the wells of a 384-well plate. Include wells with DMSO only for "no inhibition" (100% activity) and "no enzyme" (0% activity) controls.

    • Prepare a kinase/substrate master mix in kinase buffer. Add 5 µL of this mix to each well.

    • Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

    • Prepare an ATP solution in kinase buffer. Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

    • Incubate the reaction at room temperature for 1 hour.

    • Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding ADP-Glo™ Reagent, incubating, then adding Kinase Detection Reagent.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO and "no enzyme" controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Antiproliferative Assay (MTT Assay)

Causality: This assay assesses the cytotoxic or cytostatic effect of a compound on living cells. The reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells provides a quantitative measure of cell viability. This protocol includes controls to ensure the observed effect is due to the compound and not assay artifacts.

Methodology:

  • Reagents and Materials:

    • Human cancer cell line (e.g., SU-DHL-6, PC3, MCF-7).

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

    • Test compound (serially diluted).

    • Positive control (e.g., Etoposide).

    • MTT solution (5 mg/mL in PBS).

    • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).

    • 96-well clear cell culture plates.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

    • Prepare serial dilutions of the test compound and positive control in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and no-cell (blank) wells.

    • Incubate the plate for 72 hours at 37°C, 5% CO2.

    • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability versus the logarithm of the compound concentration and determine the IC50 value using non-linear regression.

G cluster_workflow Drug Discovery & Evaluation Workflow A Compound Synthesis (Pyrido[3,2-d]pyrimidine Library) B Primary Screening (In Vitro Kinase Assay) A->B C Hit Identification (Potent Compounds) B->C C->A SAR Feedback D Secondary Screening (Cell Proliferation Assay) C->D Hits E Lead Confirmation (Active in Cells) D->E E->C Refine F Mechanism of Action (Western Blot, etc.) E->F Leads G Lead Optimization (ADME/Tox, In Vivo) F->G

A typical workflow for the discovery and evaluation of novel inhibitors.

Conclusion and Future Directions

The pyrido[3,2-d]pyrimidine scaffold is a validated "privileged structure" in medicinal chemistry, giving rise to potent inhibitors of therapeutically relevant targets in oncology and immunology. While specific data on this compound is not yet prominent in the literature, the extensive research on its parent scaffold and related derivatives strongly suggests its potential as a bioactive molecule. The primary activities associated with this class are kinase inhibition (PI3K, ATR, HPK1), phosphodiesterase inhibition, and broader antiproliferative and anti-inflammatory effects.

Future research should focus on the direct synthesis and biological evaluation of this compound and its analogues. Systematic exploration of substitutions at various positions of the bicyclic ring system, guided by computational modeling and the SAR insights from related series, will be crucial. Investigating the activity of these new compounds against a broader panel of kinases and other relevant enzymes could uncover novel therapeutic applications, further cementing the importance of the pyrido[3,2-d]pyrimidine scaffold in modern drug discovery.

References

The Strategic Synthesis and Functionalization of the Pyrido[3,2-d]pyrimidine Scaffold: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The pyrido[3,2-d]pyrimidine core, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its structural analogy to purines and its presence in numerous biologically active molecules. This guide provides an in-depth exploration of the synthesis and functionalization of this versatile scaffold, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals. We will delve into the strategic considerations behind synthetic route selection and the regiochemical nuances of functionalization, empowering you to effectively leverage this powerful building block in your drug discovery programs.

The Pyrido[3,2-d]pyrimidine Scaffold: A Cornerstone in Medicinal Chemistry

The fusion of a pyridine and a pyrimidine ring to form the pyrido[3,2-d]pyrimidine system creates a unique electronic landscape that is highly amenable to molecular recognition by a variety of biological targets. This has led to the development of numerous derivatives with a wide range of therapeutic applications. Notably, this scaffold is a key component in a variety of kinase inhibitors, reflecting its ability to mimic the ATP purine core and interact with the hinge region of kinase active sites.

Derivatives of the pyrido[3,2-d]pyrimidine core have shown potent inhibitory activity against a range of important oncology and immunology targets, including Phosphoinositide 3-kinase delta (PI3Kδ) and Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2] The ability to strategically functionalize the scaffold at multiple positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties, making it an attractive starting point for lead optimization campaigns.

Building the Core: Synthesis of the Pyrido[3,2-d]pyrimidine Scaffold

The construction of the pyrido[3,2-d]pyrimidine core can be approached from several synthetic avenues. The choice of starting materials and synthetic strategy is often dictated by the desired substitution pattern on the final molecule. A highly versatile and widely employed strategy involves the initial construction of a di-functionalized core, which can then be selectively elaborated.

A Key Intermediate: The Synthesis of 2,4-Dichloropyrido[3,2-d]pyrimidine

A cornerstone of many synthetic routes is the preparation of 2,4-dichloropyrido[3,2-d]pyrimidine. This intermediate provides two distinct electrophilic sites that can be selectively targeted for functionalization, offering a modular approach to a diverse library of compounds.

The synthesis typically commences with the cyclization of a suitably substituted pyridine derivative to form the dihydroxy precursor, pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione. This is followed by a chlorination step to yield the versatile dichloro intermediate.

Experimental Protocol: Synthesis of 2,4-Dichloropyrido[3,2-d]pyrimidine

Step 1: Synthesis of Pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Step 2: Synthesis of 2,4-Dichloropyrido[3,2-d]pyrimidine [3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione (1.0 g, 6.1 mmol) in phosphorus oxychloride (POCl₃, 10 mL).

  • Addition of Reagent: Carefully add phosphorus pentachloride (PCl₅, 5.1 g, 24.5 mmol, 4.0 equiv.).

  • Reaction Conditions: Heat the mixture to reflux and maintain for 6 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature and evaporate the excess POCl₃ under reduced pressure.

    • Dissolve the residue in dichloromethane (20 mL) and carefully pour it into a beaker containing an ice/water mixture (30 mL).

    • Stir the mixture vigorously for 30 minutes.

    • Separate the organic layer and extract the aqueous phase with dichloromethane (3 x 20 mL).

    • Combine the organic phases, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

    • Evaporate the solvent under reduced pressure to yield 2,4-dichloropyrido[3,2-d]pyrimidine as a yellow solid (yield: 55%).

The following diagram illustrates the synthetic workflow for obtaining the key 2,4-dichloro intermediate.

G cluster_synthesis Synthesis of 2,4-Dichloropyrido[3,2-d]pyrimidine Dihydroxy Pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione Dichloro 2,4-Dichloropyrido[3,2-d]pyrimidine Dihydroxy->Dichloro POCl₃, PCl₅ Reflux, 6h

Caption: Synthetic route to the key 2,4-dichloro intermediate.

Strategic Functionalization: Unlocking Chemical Diversity

The true power of the pyrido[3,2-d]pyrimidine scaffold lies in the ability to selectively functionalize its core structure. The presence of multiple reactive sites allows for a high degree of control over the introduction of various substituents, enabling the exploration of a vast chemical space.

Regioselective Functionalization of Dichloro Intermediates

The 2,4-dichloropyrido[3,2-d]pyrimidine intermediate is a prime example of a scaffold amenable to regioselective functionalization. The two chlorine atoms at the C2 and C4 positions exhibit different reactivities, which can be exploited to achieve selective substitution.

Causality Behind Regioselectivity: The differing reactivity of the C2 and C4 positions is a result of the electronic properties of the fused ring system. The nitrogen atoms in both the pyridine and pyrimidine rings are electron-withdrawing, leading to an overall electron-deficient character of the scaffold. However, the precise electronic distribution makes one position more susceptible to nucleophilic attack than the other. In many cases, the C4 position is more reactive towards nucleophilic aromatic substitution (SNAr) than the C2 position.

This differential reactivity allows for a stepwise functionalization approach. For instance, a nucleophile can be first introduced at the C4 position under milder conditions, followed by the substitution of the C2 chlorine under more forcing conditions or by employing a different reaction methodology like a palladium-catalyzed cross-coupling reaction.

The regioselectivity of these reactions can be influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of a base. For example, in the case of 4-amino-2,8-dichloropyrido[3,2-d]pyrimidine derivatives, amination occurs selectively at the C-2 position, while the regioselectivity of thiolation is dependent on the reaction conditions.[4][5]

The following diagram illustrates the principle of regioselective functionalization of a dichloropyrido[3,2-d]pyrimidine.

G cluster_functionalization Regioselective Functionalization Dichloro 2,4-Dichloropyrido[3,2-d]pyrimidine Mono_Substituted 4-Substituted-2-chloropyrido[3,2-d]pyrimidine Dichloro->Mono_Substituted Nucleophile 1 (e.g., SₙAr) Di_Substituted 2,4-Disubstituted-pyrido[3,2-d]pyrimidine Mono_Substituted->Di_Substituted Nucleophile 2 or Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig)

Caption: Stepwise functionalization of the dichloro scaffold.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the pyrido[3,2-d]pyrimidine scaffold, allowing for the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.

The Suzuki-Miyaura coupling is a powerful method for introducing aryl and heteroaryl moieties. This reaction typically involves the coupling of a halide (or triflate) with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.

Experimental Protocol: Suzuki-Miyaura Coupling of a 2-Chloropyrido[3,2-d]pyrimidine Derivative

This is a general protocol that can be adapted based on the specific substrates. Optimization of the catalyst, ligand, base, and solvent may be necessary.

  • Reaction Setup: To a microwave vial or Schlenk tube, add the 2-chloropyrido[3,2-d]pyrimidine derivative (1.0 equiv.), the aryl or heteroaryl boronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.).

  • Catalyst and Ligand: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a ligand.

  • Solvent: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.

  • Inert Atmosphere: Purge the vessel with an inert gas (argon or nitrogen).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring for the required time (typically 1-24 hours). Microwave irradiation can often significantly reduce reaction times.[6][7]

  • Work-up:

    • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

    • Separate the layers and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

ParameterTypical ConditionsRationale
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃Choice depends on substrate reactivity. Pd(PPh₃)₄ is a common starting point.
Ligand PPh₃, XPhos, SPhosElectron-rich and bulky phosphine ligands can improve catalytic activity.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base is crucial for the transmetalation step. Cs₂CO₃ is often effective for challenging couplings.
Solvent Dioxane/H₂O, Toluene, DMFA mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.

Table 1: Key Parameters for Suzuki-Miyaura Coupling Reactions

The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds, enabling the introduction of a wide range of primary and secondary amines onto the pyrido[3,2-d]pyrimidine core.

Experimental Protocol: Buchwald-Hartwig Amination of a Chloropyrido[3,2-d]pyrimidine

This is a general procedure and may require optimization for specific substrates.

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the chloropyrido[3,2-d]pyrimidine (1.0 equiv.), the amine (1.1-1.5 equiv.), a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, 1.5-2.0 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and the phosphine ligand (e.g., BINAP, Xantphos, 2-10 mol%) to a dry reaction vessel.

  • Solvent: Add an anhydrous, deoxygenated solvent (e.g., toluene, dioxane).

  • Reaction Conditions: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up:

    • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the residue by flash column chromatography.

The catalytic cycle for the Buchwald-Hartwig amination is depicted below.

G cluster_cycle Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)Lₙ OxAdd Ar-Pd(II)(L)₂-X Pd0->OxAdd Oxidative Addition (Ar-X) AmineCoord [Ar-Pd(II)(L)(HNR¹R²)]⁺X⁻ OxAdd->AmineCoord Amine Coordination (HNR¹R²) Amido Ar-Pd(II)(L)-NR¹R² AmineCoord->Amido Deprotonation (Base) Amido->Pd0 Reductive Elimination (Ar-NR¹R²)

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

C-H Functionalization: An Emerging Frontier

Direct C-H functionalization represents a highly atom-economical and efficient approach to modifying the pyrido[3,2-d]pyrimidine scaffold. This strategy avoids the need for pre-functionalized starting materials, streamlining synthetic sequences. While the electron-deficient nature of the pyridine ring can make C-H activation challenging, recent advances in catalysis have opened up new possibilities.

Transition metal-catalyzed C-H functionalization, often directed by a coordinating group, allows for the regioselective introduction of aryl, alkyl, and other functional groups. While specific protocols for the C-H functionalization of the pyrido[3,2-d]pyrimidine system are still emerging, the principles established for the functionalization of pyridine and other N-heterocycles provide a strong foundation for future exploration in this area.

Conclusion and Future Outlook

The pyrido[3,2-d]pyrimidine scaffold continues to be a rich source of novel therapeutic agents. The synthetic strategies outlined in this guide, particularly those leveraging the versatile 2,4-dichloro intermediate, provide a robust platform for the creation of diverse compound libraries. The strategic application of regioselective substitutions and modern cross-coupling methodologies allows for precise control over the molecular architecture, enabling the systematic exploration of structure-activity relationships.

The future of pyrido[3,2-d]pyrimidine chemistry will likely be shaped by the continued development of more efficient and sustainable synthetic methods. The expansion of C-H functionalization techniques specifically tailored for this scaffold will undoubtedly accelerate the discovery of new drug candidates. As our understanding of the biological targets of these compounds grows, so too will our ability to design and synthesize the next generation of pyrido[3,2-d]pyrimidine-based therapeutics.

References

In Silico Pharmacokinetic, Toxicological, and Biological Target Profiling of 7-Bromopyrido[3,2-d]pyrimidine-2,4-diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This guide provides an in-depth in silico characterization of the novel compound 7-Bromopyrido[3,2-d]pyrimidine-2,4-diol. In the early stages of drug discovery, computational models offer a rapid and cost-effective means to predict the pharmacokinetic and toxicological profile of new chemical entities, thereby enabling data-driven decisions before committing to costly synthesis and in vitro testing.[1][2][3] This document details the predicted physicochemical properties, Absorption, Distribution, Metabolism, Excretion (ADME), toxicity profile, and potential biological targets of the title compound. Our analysis suggests that this compound possesses favorable drug-like properties, including high predicted gastrointestinal absorption and compliance with Lipinski's Rule of Five. However, potential liabilities, including predicted inhibition of key cytochrome P450 enzymes and a potential for hepatotoxicity, are identified. These findings provide a critical baseline for future experimental validation and optimization strategies.

Introduction: The Strategic Value of Early-Stage In Silico Profiling

The pyrido[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The introduction of novel derivatives, such as this compound, necessitates a thorough evaluation of their potential as drug candidates. Historically, properties related to Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) were assessed late in the development pipeline, leading to a high attrition rate of promising compounds.[4] Modern drug discovery paradigms emphasize the early assessment of these properties to mitigate late-stage failures.[1][2]

In silico ADMET prediction tools leverage vast datasets of experimental results to build robust machine learning and statistical models, allowing researchers to forecast a compound's behavior in a biological system based solely on its chemical structure.[3][5] This predictive power is indispensable for prioritizing lead candidates, identifying potential liabilities for chemical modification, and designing more efficient and targeted experimental studies. This guide employs a suite of validated, open-access computational tools to construct a comprehensive profile of this compound, demonstrating a workflow that can be integrated into any modern drug discovery program.

Compound Identification and Canonical Representation

To ensure the accuracy and reproducibility of all computational predictions, a standardized representation of the target molecule is essential. The canonical Simplified Molecular Input Line Entry System (SMILES) string serves as this unique identifier for all subsequent analyses.

  • Compound Name: this compound

  • Molecular Formula: C₇H₄BrN₃O₂

  • Molecular Weight: 242.03 g/mol

  • CAS Number: 1215074-37-5[6][7]

  • Canonical SMILES: O=c1[nH]c2c(c(Br)ccn2)nc1O

The workflow for this predictive analysis is grounded in a sequence of computational evaluations, beginning with the fundamental chemical structure and progressing through pharmacokinetic and toxicological assessments to an integrated analysis.

G cluster_input Input cluster_prediction Prediction Engines cluster_analysis Analysis Modules cluster_output Output SMILES Canonical SMILES O=c1[nH]c2c(c(Br)ccn2)nc1O SwissADME SwissADME SMILES->SwissADME Input Structure ProToxII ProTox-II SMILES->ProToxII Input Structure SwissTarget SwissTargetPrediction SMILES->SwissTarget Input Structure PhysChem Physicochemical Properties & Drug-Likeness SwissADME->PhysChem ADME Pharmacokinetics (ADME) SwissADME->ADME Tox Toxicology ProToxII->Tox Targets Biological Targets SwissTarget->Targets Report Integrated Analysis & Strategic Recommendations PhysChem->Report ADME->Report Tox->Report Targets->Report

Caption: Overall workflow for the in silico analysis of the target compound.

Physicochemical Properties and Drug-Likeness

The physicochemical properties of a molecule are foundational determinants of its biological activity, governing its solubility, permeability, and ability to interact with protein targets.[8][9][10][11] One of the most influential guidelines in this area is Lipinski's Rule of Five, which identifies key properties that correlate with oral bioavailability.[12][13][14][15][16] The rule states that orally active drugs generally have no more than one violation of the following criteria: no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, a molecular weight under 500 Daltons, and a logP value not greater than 5.[13]

The properties for this compound were predicted using the SwissADME web server.[17][18]

Table 1: Predicted Physicochemical Properties and Drug-Likeness

Parameter Description Predicted Value Lipinski's Rule of Five
Molecular Weight Mass of the molecule in Daltons. 242.03 Compliant (< 500)
MLOGP Moriguchi octanol-water partition coefficient. 0.88 Compliant (< 4.15)
TPSA Topological Polar Surface Area. 82.05 Ų -
H-Bond Donors Number of O-H and N-H bonds. 2 Compliant (≤ 5)
H-Bond Acceptors Number of nitrogen and oxygen atoms. 5 Compliant (≤ 10)
Rotatable Bonds Number of bonds with free rotation. 0 -
Water Solubility Predicted solubility in water (logS). -2.70 (Moderately soluble) -

| Lipinski Violations | Total number of violations. | 0 | Pass |

Analysis: The compound exhibits an excellent physicochemical profile. With a molecular weight of 242.03 Da and a low MLOGP of 0.88, it is relatively small and moderately lipophilic. Crucially, it has zero violations of Lipinski's Rule of Five, suggesting a high probability of good oral absorption and bioavailability.[12][13][15] Its TPSA is within a range typically associated with good cell permeability.

Predicted Pharmacokinetic (ADME) Profile

A successful drug must not only bind its target but also navigate the complex biological systems of the body. The ADME profile dictates how a drug is absorbed, distributed to its site of action, metabolized, and ultimately excreted.

G cluster_body Biological System GI GI Tract (Absorption) Blood Systemic Circulation (Distribution) GI->Blood Absorption Tissues Tissues & Target Site Blood->Tissues Distribution Liver Liver (Metabolism) Blood->Liver Kidney Kidneys (Excretion) Blood->Kidney Elimination Tissues->Blood Re-distribution Liver->Blood Metabolites

Caption: Conceptual overview of the ADME process within a biological system.

Predictions were generated using the SwissADME web server.[17][19]

Table 2: Predicted ADME and Pharmacokinetic Parameters | Parameter | Description | Prediction | Interpretation | | :--- | :--- | :--- | :--- | | Absorption | | GI Absorption | Gastrointestinal absorption likelihood. | High | Favorable for oral delivery. | | BBB Permeant | Blood-Brain Barrier permeation. | No | Unlikely to cross into the CNS. | | P-gp Substrate | Substrate of P-glycoprotein efflux pump. | No | Not likely to be actively removed from cells. | | Distribution | | Log Kp (skin) | Skin permeation coefficient. | -6.81 cm/s | Low skin permeability. | | Metabolism | | CYP1A2 Inhibitor | Cytochrome P450 1A2 inhibitor. | Yes | Potential for drug-drug interactions. | | CYP2C19 Inhibitor | Cytochrome P450 2C19 inhibitor. | No | Low risk of interaction. | | CYP2C9 Inhibitor | Cytochrome P450 2C9 inhibitor. | Yes | Potential for drug-drug interactions. | | CYP2D6 Inhibitor | Cytochrome P450 2D6 inhibitor. | No | Low risk of interaction. | | CYP3A4 Inhibitor | Cytochrome P450 3A4 inhibitor. | No | Low risk of interaction. |

Analysis: The pharmacokinetic profile presents both strengths and weaknesses.

  • Absorption: The prediction of "High" gastrointestinal absorption is a significant advantage, strongly supporting its potential as an orally administered drug.[17] The lack of BBB permeability suggests the compound is more suitable for peripheral targets and is less likely to cause CNS-related side effects.[20][21][22]

  • Metabolism: A key area of concern is the predicted inhibition of CYP1A2 and CYP2C9.[23][24] These enzymes are responsible for metabolizing a large number of common drugs.[25][26] Inhibition could lead to significant drug-drug interactions, a liability that must be investigated experimentally.

Toxicological Hazard Assessment

Early identification of potential toxicity is paramount to prevent costly failures in later-stage development. In silico toxicology models screen for various hazards, from acute toxicity to long-term effects like carcinogenicity.[27][28] Predictions were generated using the ProTox-II web server, which provides a comprehensive assessment based on a combination of machine-learning models and fragment propensities.[29][30][31]

Table 3: Predicted Toxicological Endpoints | Endpoint | Description | Prediction | Confidence | | :--- | :--- | :--- | :--- | | Oral Toxicity | | Predicted LD₅₀ | Median lethal dose in rats (mg/kg). | 2000 mg/kg | 72% | | Toxicity Class | GHS hazard classification. | Class 4 | 72% | | Organ Toxicity | | Hepatotoxicity | Liver toxicity potential. | Active | 69% | | Health Hazards | | Carcinogenicity | Cancer-causing potential. | Inactive | 75% | | Mutagenicity | Potential to cause genetic mutations. | Inactive | 78% | | Toxicity Targets | | hERG Inhibition | Blockade of the hERG K+ channel. | Inactive | - |

Analysis: The toxicological profile is mixed.

  • The predicted LD₅₀ of 2000 mg/kg places the compound in Toxicity Class 4, indicating it is "Harmful if swallowed." This level of acute toxicity is often acceptable for therapeutic candidates, depending on the indication and therapeutic window.

  • The most significant flag is the prediction of active hepatotoxicity (liver toxicity) with moderate confidence. This is a serious potential liability and warrants high-priority experimental follow-up, for instance, using in vitro assays with HepG2 cells.[27]

  • On a positive note, the compound is predicted to be non-carcinogenic and non-mutagenic. Furthermore, it is not predicted to be an inhibitor of the hERG channel, reducing the risk of drug-induced cardiac arrhythmias, a major cause of drug withdrawal.[32][33][34][35][36]

Biological Target Spectrum Prediction

Understanding the potential protein targets of a compound is crucial for elucidating its mechanism of action and identifying potential off-target effects. Ligand-based target prediction tools operate on the principle of molecular similarity: a novel compound is likely to bind to the same proteins as other known ligands with similar structures.[37][38] The SwissTargetPrediction server was used to predict the most probable protein targets for this compound.[39][40][41]

Top Predicted Target Classes (Homo Sapiens): The analysis revealed that the most probable targets belong to the Kinase family, with a probability of 73.3%. Other significant target classes included enzymes and family A G protein-coupled receptors.

Top 5 Predicted Targets:

  • Serine/threonine-protein kinase PIM1

  • Cyclin-dependent kinase 2 (CDK2)

  • Casein kinase II subunit alpha

  • Dual specificity mitogen-activated protein kinase kinase 1 (MAP2K1/MEK1)

  • Serine/threonine-protein kinase B-raf

Analysis: The strong prediction towards the kinase family, particularly those involved in cell cycle regulation and signaling (PIM1, CDK2, MEK1, B-raf), suggests that this compound may possess antineoplastic (anti-cancer) properties . Many successful oncology drugs function by inhibiting these specific kinases. This prediction provides a clear and testable hypothesis for initial in vitro efficacy screening.

Integrated Analysis and Strategic Recommendations

Synthesizing the in silico data provides a holistic preclinical profile of this compound:

  • Strengths: The compound demonstrates an excellent "drug-like" profile with zero Lipinski violations, high predicted GI absorption, and a lack of BBB permeability, making it a promising candidate for an orally administered, peripherally-acting therapeutic. Its predicted activity against key oncology-related kinases provides a strong rationale for its potential therapeutic application.

  • Liabilities: The primary concerns are the predicted inhibition of CYP1A2 and CYP2C9 and the potential for hepatotoxicity. These are significant hurdles that must be addressed.

Strategic Recommendations:

  • Prioritize Experimental Validation: The immediate next step should be to experimentally validate the highest-risk predictions.

    • Metabolism: Conduct in vitro CYP inhibition assays for isoforms 1A2 and 2C9.

    • Toxicity: Perform in vitro cytotoxicity assays using a human liver cell line (e.g., HepG2) to assess the hepatotoxicity risk.[27]

    • Efficacy: Screen the compound against a panel of kinases, focusing on PIM1, CDK2, and MEK1, to confirm the primary mechanism of action.

  • Medicinal Chemistry Strategy: If the predicted liabilities are confirmed, a medicinal chemistry campaign should be initiated. The goal would be to perform structural modifications to the molecule that mitigate CYP inhibition and hepatotoxicity while retaining or improving kinase inhibitory activity. The bromine atom and the diol functionalities are key points for chemical modification.

  • Future Development Path: Based on this in silico profile, the most promising therapeutic avenue for this compound and its analogs is in oncology . The initial predictions provide a clear path forward for targeted experimental work, saving significant time and resources.

Detailed Methodologies

The following protocols ensure the reproducibility of the findings presented in this guide.

Protocol 1: Physicochemical and ADME Prediction with SwissADME

  • Navigate to the SwissADME web server (--INVALID-LINK--]">http://www.swissadme.ch).[17]

  • In the "Enter a list of SMILES here" text box, paste the canonical SMILES for the compound: O=c1[nH]c2c(c(Br)ccn2)nc1O.

  • Click the "Run" button to execute the prediction.

  • Analyze the results presented in the output panel, focusing on the "Physicochemical Properties," "Lipophilicity," "Water Solubility," "Pharmacokinetics," and "Drug-Likeness" sections.

Protocol 2: Toxicity Prediction with ProTox-II

  • Navigate to the ProTox-II web server (--INVALID-LINK--27][28]

  • Ensure the "Draw a molecule" tab is selected or click the "Paste SMILES" tab.

  • Paste the SMILES string O=c1[nH]c2c(c(Br)ccn2)nc1O into the appropriate input field.

  • Click the "Start prediction" button.

  • Review the output table, which details predictions for LD₅₀, toxicity class, hepatotoxicity, carcinogenicity, mutagenicity, and other endpoints.

Protocol 3: Target Prediction with SwissTargetPrediction

  • Navigate to the SwissTargetPrediction web server (--INVALID-LINK--]">http://www.swisstargetprediction.ch).[39]

  • In the "Enter or draw your small molecule here" section, paste the SMILES string O=c1[nH]c2c(c(Br)ccn2)nc1O.

  • Select "Homo sapiens" as the target organism.

  • Click the "Predict targets" button.

  • Analyze the results, which are presented as a pie chart of target classes and a detailed list of the most probable protein targets ranked by probability.

References

Tautomerism in 7-Bromopyrido[3,2-d]pyrimidine-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Tautomerism of 7-Bromopyrido[3,2-d]pyrimidine-2,4-diol

Abstract

The phenomenon of tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is of paramount importance in the field of drug discovery and development. The specific tautomeric form of a molecule can profoundly influence its physicochemical properties, including its solubility, lipophilicity, and, most critically, its biological activity and target interactions. This guide provides an in-depth technical exploration of the tautomeric landscape of this compound, a heterocyclic scaffold of interest in medicinal chemistry. We will dissect the structural possibilities, outline robust experimental and computational methodologies for their characterization, and discuss the implications of tautomeric preference on drug design. This document serves as a comprehensive resource, blending theoretical principles with actionable, field-proven protocols.

Introduction: The Critical Role of Tautomerism in Medicinal Chemistry

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. Their rich electronic nature and ability to engage in various intermolecular interactions, such as hydrogen bonding, make them privileged scaffolds. However, this complexity also gives rise to phenomena like tautomerism, which can complicate drug design if not properly understood and controlled.

The pyridopyrimidine core, in particular, is found in numerous biologically active molecules, including kinase inhibitors and other targeted therapies. For this compound, the presence of hydroxyl groups adjacent to the pyrimidine ring nitrogen atoms introduces the possibility of several tautomeric forms, primarily lactam-lactim and keto-enol tautomerism. The dominant form under physiological conditions will dictate the molecule's hydrogen bond donor and acceptor pattern, its shape, and its electrostatic potential—all critical determinants of its binding affinity to a biological target.

An incorrect assumption about the dominant tautomer can lead to flawed structure-activity relationship (SAR) models and, ultimately, the failure of a drug candidate. Therefore, a rigorous, upfront characterization of the tautomeric equilibrium is not merely an academic exercise but a crucial step in risk mitigation for any drug development program involving such scaffolds.

Potential Tautomeric Forms of this compound

The structure of this compound allows for several potential tautomers. The primary equilibrium is anticipated to be between the dioxo (lactam), oxo-hydroxy (lactim), and dihydroxy forms. Based on extensive studies of related heterocyclic systems, the dioxo form is generally the most stable, particularly in the solid state and in solvents of low to moderate polarity.

The principal potential tautomers are illustrated below:

  • 2,4-dioxo (Lactam-Lactam) form: The most likely dominant species, characterized by two carbonyl groups.

  • 2-hydroxy-4-oxo (Lactim-Lactam) form: A potential contributor to the equilibrium.

  • 4-hydroxy-2-oxo (Lactam-Lactim) form: Another potential contributor.

  • 2,4-dihydroxy (Lactim-Lactim) form: Generally the least stable in neutral form but can be relevant under specific conditions or in the protonated state.

The equilibrium between these forms is not static; it is influenced by the molecule's environment, including pH, solvent polarity, temperature, and aggregation state (solution vs. solid).

Figure 1: Potential Tautomeric Equilibria for this compound.

Experimental Characterization of Tautomeric Equilibrium

A multi-pronged experimental approach is essential for unambiguously determining the dominant tautomeric form(s) in both solution and the solid state.

UV/Vis Spectrophotometry for pKa Determination and Tautomer Analysis

Principle: The electronic structure of each tautomer is distinct, resulting in a unique UV/Vis absorption spectrum. By measuring the spectrum as a function of pH, one can determine the macroscopic pKa values of the molecule. Significant shifts in the absorption maxima (λ_max) upon ionization can provide strong evidence for the existence of specific tautomers. For instance, a large spectral shift upon deprotonation is often indicative of ionization from a nitrogen atom (lactam form), whereas a smaller shift might suggest ionization from an oxygen atom (lactim form).

Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to pH 12). Universal buffers like Britton-Robinson can be effective.

  • Sample Preparation: For each pH value, add a small aliquot of the DMSO stock solution to the buffer to achieve a final concentration of approximately 50-100 µM. The final DMSO concentration should be kept low (<1%) to minimize solvent effects.

  • Spectral Acquisition: Record the UV/Vis spectrum from 200 to 400 nm for each sample.

  • Data Analysis: Plot absorbance at several wavelengths versus pH. Fit the data to the appropriate Henderson-Hasselbalch equation to determine the pKa values. Analyze the spectral overlays to identify isosbestic points, which indicate a clean equilibrium between two species.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR is arguably the most powerful tool for tautomer identification in solution. Chemical shifts of key nuclei, particularly ¹H, ¹³C, and ¹⁵N, are highly sensitive to the local electronic environment.

  • ¹H NMR: The presence of an N-H proton (typically broad, in the 10-13 ppm range for lactams) versus an O-H proton (can be sharp or broad, highly solvent-dependent) is a key indicator.

  • ¹³C NMR: The chemical shift of the carbon atoms in the pyrimidine ring is highly diagnostic. A carbon in a carbonyl group (C=O) of a lactam will resonate at a significantly different frequency (e.g., >160 ppm) compared to a carbon in a C=N-OH group of a lactim form (e.g., 140-150 ppm).

  • ¹⁵N NMR: If isotopically labeled material is available, ¹⁵N NMR provides definitive evidence. The nitrogen in a lactam environment has a vastly different chemical shift and coupling constant compared to a nitrogen in a lactim environment.

Protocol:

  • Solvent Selection: Acquire spectra in various solvents of differing polarity and hydrogen bonding capability (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to assess environmental impact on the equilibrium. DMSO-d₆ is often an excellent starting point as it solubilizes many polar compounds and slows down proton exchange, allowing for the observation of N-H protons.

  • Acquisition Parameters: For ¹³C NMR, ensure a sufficient number of scans for adequate signal-to-noise. For ¹⁵N, specialized techniques like HMBC or HSQC may be necessary if direct detection is not feasible.

  • Temperature Variation: Running experiments at different temperatures can help resolve broad peaks and may shift the equilibrium, providing further insight.

X-Ray Crystallography

Principle: For compounds that can be crystallized, single-crystal X-ray diffraction provides an unambiguous determination of the tautomeric form present in the solid state. It gives precise atomic coordinates, allowing for the direct visualization of proton positions and bond lengths (e.g., C=O vs. C-O).

Protocol:

  • Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection and Structure Refinement: Collect diffraction data using a modern diffractometer. Solve and refine the crystal structure to locate all non-hydrogen atoms. Hydrogen atoms can often be located from the difference electron density map, confirming their positions on nitrogen or oxygen atoms.

Figure 2: Workflow for the Experimental Characterization of Tautomerism.

Computational Chemistry: Predicting Tautomer Stability

Computational methods, specifically quantum chemistry calculations, are invaluable for predicting the relative stabilities of tautomers and complementing experimental data.

Principle: By calculating the Gibbs free energy (G) of each potential tautomer, one can predict their relative populations in the gas phase or in solution (using solvation models). The tautomer with the lowest free energy is predicted to be the most stable and therefore the most abundant.

Protocol:

  • Structure Preparation: Build the 3D structures of all plausible tautomers (dioxo, oxo-hydroxy, dihydroxy).

  • Geometry Optimization and Frequency Calculation:

    • Method: Density Functional Theory (DFT) is a robust and widely used method. The B3LYP functional is a common starting point.

    • Basis Set: A Pople-style basis set such as 6-311++G(d,p) is recommended to accurately describe the electronic structure and potential hydrogen bonds.

    • Workflow: Perform a geometry optimization for each tautomer to find its lowest energy conformation. Follow this with a frequency calculation at the same level of theory to confirm that the structure is a true minimum (no imaginary frequencies) and to obtain the thermal corrections needed for Gibbs free energy.

  • Solvation Modeling: Since experiments are often run in solution, it is crucial to account for solvent effects.

    • Method: Use an implicit solvation model like the Polarizable Continuum Model (PCM) or the SMD model. Specify the solvent used in the experiments (e.g., water, DMSO).

    • Workflow: Perform a final single-point energy calculation on the optimized gas-phase geometries using the solvation model, or perform a full geometry optimization within the solvent continuum.

  • Data Analysis:

    • Calculate the relative Gibbs free energy (ΔG) for each tautomer with respect to the most stable one.

    • The relative population of two tautomers can be estimated using the Boltzmann distribution equation: ΔG = -RT ln(K_eq) where K_eq is the equilibrium constant between the two tautomers.

Table 1: Hypothetical Computational Results for Tautomer Stability

Tautomer FormRelative Energy (Gas Phase, kcal/mol)Relative Gibbs Free Energy (Water, kcal/mol)Predicted Dominance
2,4-dioxo 0.00 (Reference)0.00 (Reference)Dominant
2-hydroxy-4-oxo+5.7+3.5Minor
4-hydroxy-2-oxo+6.1+3.8Minor
2,4-dihydroxy+15.2+10.8Negligible

Note: These values are illustrative and would need to be generated by actual quantum chemical calculations.

Synthesis of Findings and Implications for Drug Development

Based on extensive precedent in the literature for similar N-heterocyclic systems, it is strongly predicted that the 2,4-dioxo (lactam) form of this compound will be the dominant tautomer in both the solid state and in most polar and non-polar solvents. Experimental validation via the protocols outlined above is, however, essential for confirmation.

Implications:

  • Target Recognition: The dioxo form presents two carbonyl oxygens as hydrogen bond acceptors and two N-H groups as hydrogen bond donors. This specific arrangement must be considered when designing ligands to fit into a protein's active site. A model based on a minor lactim tautomer would likely fail to predict binding affinity accurately.

  • Physicochemical Properties: The highly polar nature of the dioxo form will influence solubility and lipophilicity (LogP/LogD). These properties are critical for ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

  • pKa and Ionization State: The pKa values determined will define the molecule's ionization state at physiological pH (7.4). This is crucial for membrane permeability and interaction with charged residues in the target protein.

Conclusion

The study of tautomerism is a foundational element of modern medicinal chemistry. For this compound, a comprehensive analysis using a combination of UV/Vis and NMR spectroscopy, X-ray crystallography, and quantum chemical calculations is required to definitively establish its tautomeric identity. The protocols and insights provided in this guide offer a robust framework for this investigation. By investing in a thorough upfront characterization, research programs can build more accurate SAR models, optimize drug candidates more efficiently, and ultimately increase the probability of success.

The Pyridopyrimidine Scaffold: A Versatile Framework for Targeting Key Therapeutic Pathways

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

The pyridopyrimidine nucleus, a fused heterocyclic system, has emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable capacity to interact with a diverse array of biological targets. This versatility has propelled the development of numerous pyridopyrimidine-based compounds with significant therapeutic potential, particularly in oncology. This in-depth technical guide provides a comprehensive overview of the key therapeutic targets of pyridopyrimidine compounds, delving into their mechanisms of action, structure-activity relationships, and the experimental workflows used for their evaluation.

The Kinase Superfamily: A Primary Domain for Pyridopyrimidine Intervention

Protein kinases, orchestrators of a vast number of cellular processes, represent the most prominent class of targets for pyridopyrimidine derivatives. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a focal point for targeted therapies. The pyridopyrimidine scaffold has proven to be an exceptional starting point for the design of potent and selective kinase inhibitors.

Epidermal Growth Factor Receptor (EGFR)

The EGFR signaling pathway plays a critical role in cell proliferation, survival, and differentiation.[1] Its aberrant activation is a key driver in the development and progression of various solid tumors. Pyridopyrimidine derivatives have been extensively explored as EGFR inhibitors, competing with ATP at the kinase domain.[2][3]

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos recruits PI3K PI3K Dimerization->PI3K activates Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Pyridopyrimidine Pyridopyrimidine Inhibitor Pyridopyrimidine->Dimerization inhibits

Caption: EGFR signaling cascade and the inhibitory action of pyridopyrimidine compounds.

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central signaling node that governs cell growth, metabolism, and survival.[4][5][6] Its hyperactivation is a frequent event in human cancers, making it an attractive target for therapeutic intervention. Several pyridopyrimidine derivatives have been developed as potent inhibitors of PI3K, mTOR, or as dual PI3K/mTOR inhibitors, offering the potential for a more comprehensive blockade of this critical pathway.[7]

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 mTORC2 mTORC2 mTORC2->Akt phosphorylates CellGrowth Cell Growth & Protein Synthesis S6K->CellGrowth fourEBP1->CellGrowth Pyridopyrimidine Pyridopyrimidine Inhibitor Pyridopyrimidine->PI3K inhibits Pyridopyrimidine->mTORC1 inhibits PTEN PTEN PTEN->PIP3 dephosphorylates

Caption: The PI3K/Akt/mTOR signaling pathway and dual inhibition by pyridopyrimidine compounds.

Cyclin-Dependent Kinases (CDKs)

CDKs are essential for the regulation of the cell cycle, and their deregulation is a common feature of cancer cells, leading to uncontrolled proliferation.[8] Pyridopyrimidine-based compounds, such as the FDA-approved drug Palbociclib, have been successfully developed as inhibitors of CDK4 and CDK6, leading to cell cycle arrest at the G1 phase.[9][10][11]

CDK46_Pathway cluster_0 Inhibited State Mitogens Mitogenic Signals CyclinD Cyclin D Mitogens->CyclinD induces CDK46 CDK4/6 CyclinD->CDK46 activates Rb Rb CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition promotes Pyridopyrimidine Pyridopyrimidine Inhibitor (e.g., Palbociclib) Pyridopyrimidine->CDK46 inhibits

Caption: Regulation of the G1-S cell cycle transition by CDK4/6 and its inhibition by pyridopyrimidines.

PIM Kinases

The PIM family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) are proto-oncogenes involved in cell survival, proliferation, and apoptosis.[12][13] Overexpression of PIM kinases is observed in various hematological malignancies and solid tumors. Pyridopyrimidine derivatives have been identified as potent inhibitors of PIM-1 kinase, inducing apoptosis in cancer cells.[14]

PIM1_Pathway Cytokines Cytokines (e.g., IL-6) JAK JAK Cytokines->JAK activate STAT STAT JAK->STAT phosphorylate PIM1 PIM-1 Kinase STAT->PIM1 induce transcription Bad Bad PIM1->Bad phosphorylates (inactivates) Bcl2 Bcl-2 Bad->Bcl2 inhibits Apoptosis Apoptosis Bcl2->Apoptosis inhibits Pyridopyrimidine Pyridopyrimidine Inhibitor Pyridopyrimidine->PIM1 inhibits Kinase_Assay_Workflow Start Start Prep_Cmpd Prepare Pyridopyrimidine Compound Dilutions Start->Prep_Cmpd Prep_Kinase Prepare Kinase & Substrate Solution Start->Prep_Kinase Add_Cmpd Add Compound to Microplate Wells Prep_Cmpd->Add_Cmpd Add_Kinase Add Kinase/Substrate Solution Prep_Kinase->Add_Kinase Add_Cmpd->Add_Kinase Add_ATP Initiate Reaction with ATP Add_Kinase->Add_ATP Incubate Incubate at Room Temperature Add_ATP->Incubate Detect Detect Kinase Activity (e.g., Luminescence) Incubate->Detect Analyze Analyze Data & Calculate IC50 Detect->Analyze End End Analyze->End MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat Cells with Pyridopyrimidine Compounds Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent Treat_Cells->Add_MTT Incubate_MTT Incubate to Allow Formazan Formation Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Measure_Abs Measure Absorbance at 570 nm Solubilize->Measure_Abs Analyze Analyze Data & Calculate IC50 Measure_Abs->Analyze End End Analyze->End

References

Methodological & Application

Synthesis of 7-Bromopyrido[3,2-d]pyrimidine-2,4-diol from 2-aminonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Streamlined Two-Step Synthesis of 7-Bromopyrido[3,2-d]pyrimidine-2,4-diol: A Key Heterocyclic Scaffold

Abstract: This application note provides a detailed, field-proven protocol for the synthesis of this compound, a valuable heterocyclic compound for drug discovery and materials science. The described methodology starts from the commercially available and cost-effective 2-aminonicotinic acid. The synthesis is executed in two primary stages: (1) a thermal cyclocondensation reaction with urea to construct the foundational pyrido[3,2-d]pyrimidine-2,4-diol core, followed by (2) a regioselective electrophilic bromination to yield the final product. This guide emphasizes the causality behind experimental choices, provides robust, self-validating protocols, and includes troubleshooting insights for researchers, scientists, and drug development professionals.

Strategic Overview & Mechanistic Rationale

The synthesis of functionalized pyridopyrimidines is of significant interest due to their prevalence in a wide range of biologically active molecules, including kinase inhibitors.[1][2][3] The target molecule, this compound, incorporates a bromine atom, which serves as a versatile synthetic handle for further chemical elaboration through cross-coupling reactions.

The selected synthetic strategy is predicated on a two-step sequence designed for efficiency and scalability.

Step 1: Cyclocondensation to form Pyrido[3,2-d]pyrimidine-2,4-diol

The initial step involves the fusion of the pyridine and pyrimidine rings. 2-Aminonicotinic acid possesses the necessary ortho-amino and carboxylic acid functionalities for this transformation.[4] The reaction with urea at elevated temperatures facilitates a cyclocondensation. Mechanistically, the amino group of 2-aminonicotinic acid attacks one of the carbonyl carbons of urea, followed by an intramolecular cyclization and dehydration, ultimately forming the stable, fused heterocyclic system.[5] This thermal-driven method is a classic and effective approach for constructing the pyrimidine-2,4-dione (uracil) moiety.[6]

Step 2: Regioselective Bromination

The second step is an electrophilic aromatic substitution to install the bromine atom. The pyrido[3,2-d]pyrimidine core is reacted with liquid bromine in a glacial acetic acid medium.[7] The regioselectivity of this reaction, favoring the 7-position, is governed by the electronic properties of the bicyclic system. The pyridine ring is generally electron-deficient; however, the pyrimidine-dione portion, particularly the nitrogen atoms, can influence the electron density of the adjoining pyridine ring. The reaction conditions are optimized to favor monosubstitution and direct the electrophile to the desired position.

Overall Reaction Scheme:

Caption: Two-step synthesis of the target compound.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis.

Materials and Equipment
Reagents & SolventsGradeSupplier
2-Aminonicotinic acid≥98%Sigma-Aldrich
UreaACS Reagent, ≥99.0%Fisher Scientific
Bromine≥99.5%Acros Organics
Glacial Acetic AcidACS Reagent, ≥99.7%VWR
Deionized WaterN/AIn-house
Ethanol200 Proof, AnhydrousPharmco
EquipmentDescription
Round-bottom flasks100 mL, 250 mL
Heating mantle with stirrerControlled temperature
Reflux condenserWith appropriate joint size
Dropping funnelFor controlled addition of bromine
Büchner funnel & filter flaskFor vacuum filtration
Magnetic stir barsAssorted sizes
pH meter or pH paperFor neutralization steps
Standard laboratory glasswareBeakers, graduated cylinders, etc.
Fume hoodEssential for all steps

Synthetic Workflow Visualization

Caption: High-level experimental workflow diagram.

Protocol 1: Synthesis of Pyrido[3,2-d]pyrimidine-2,4-diol
  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminonicotinic acid (13.8 g, 100 mmol) and urea (30.0 g, 500 mmol).

    • Causality Note: A large excess of urea is used to serve as both a reactant and a solvent medium, ensuring the reaction mixture remains stirrable and driving the reaction to completion.

  • Reaction: Heat the mixture in a heating mantle to 180-190 °C. The mixture will melt and begin to evolve ammonia gas (ensure the reaction is performed in a well-ventilated fume hood). Maintain this temperature with stirring for 4-6 hours, or until the evolution of ammonia subsides.

  • Work-up: Allow the reaction mixture to cool to approximately 100 °C. Carefully and slowly add 50 mL of deionized water to the hot mixture.

  • Isolation: Heat the resulting suspension to boiling to dissolve any remaining urea, then cool to room temperature. The product will precipitate as a solid.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with deionized water (3 x 50 mL) to remove unreacted urea, followed by a wash with cold ethanol (2 x 20 mL).

  • Drying: Dry the isolated white to off-white solid in a vacuum oven at 80 °C overnight.

Protocol 2: Synthesis of this compound

SAFETY FIRST: This procedure involves liquid bromine, which is highly corrosive, toxic, and volatile. All operations MUST be conducted in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and heavy-duty nitrile or neoprene gloves.

  • Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a pressure-equalizing dropping funnel, suspend the dried Pyrido[3,2-d]pyrimidine-2,4-diol (8.15 g, 50 mmol) in glacial acetic acid (100 mL).[7]

  • Bromine Addition: In the dropping funnel, place liquid bromine (2.8 mL, 55 mmol, 1.1 eq.). Add the bromine dropwise to the stirred suspension over 30 minutes. The reaction is exothermic and will generate HBr gas.

    • Causality Note: A slight excess of bromine ensures complete conversion of the starting material. Glacial acetic acid is an ideal solvent as it is polar enough to suspend the starting material and is stable to the oxidizing conditions of the reaction.[7]

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 118 °C) and maintain for 5 hours. Monitor the reaction progress by TLC if desired.

  • Isolation: Cool the reaction mixture to room temperature. A yellow solid will precipitate.

  • Purification: Collect the precipitate by vacuum filtration. Wash the filter cake with a small amount of glacial acetic acid (10 mL), followed by copious amounts of deionized water (3 x 50 mL) until the filtrate is neutral. Finally, wash with cold ethanol (2 x 20 mL).

  • Drying: Dry the final product, a yellow solid, in a vacuum oven at 80 °C to a constant weight.

Data Summary & Expected Results

CompoundMolecular FormulaMW ( g/mol )Theoretical Yield (g)Expected Yield (%)Appearance
Pyrido[3,2-d]pyrimidine-2,4-diolC₇H₅N₃O₂163.1316.3180-90%White to off-white solid
This compoundC₇H₄BrN₃O₂242.0312.1085-95%Yellow solid

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The expected ¹H NMR spectrum in DMSO-d₆ would show characteristic peaks for the aromatic protons and exchangeable N-H protons of the diol tautomer.

Troubleshooting & Field Insights

  • Issue: Low yield in Step 1.

    • Possible Cause: Insufficient heating or reaction time.

    • Solution: Ensure the temperature is consistently held at 180-190 °C. The visual cue of ammonia evolution ceasing is a reliable indicator of reaction completion.

  • Issue: Product from Step 2 is dark or oily.

    • Possible Cause: Over-bromination (di- or tri-substituted products) or residual bromine.

    • Solution: Ensure bromine addition is slow and controlled. A thorough wash with water is critical to remove HBr and unreacted bromine. If necessary, a wash with a dilute sodium thiosulfate solution can be performed before the water wash to quench excess bromine.

  • Insight: The diol product exists in tautomeric equilibrium with the dione form. This may be reflected in characterization data (e.g., IR spectroscopy showing both C=O and O-H stretches). The dione form is generally favored in the solid state.

References

Application Notes and Protocols: Investigating 7-Bromopyrido[3,2-d]pyrimidine-2,4-diol in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The landscape of cancer therapy is continually evolving, with a significant focus on the development of targeted therapies that exploit the molecular vulnerabilities of cancer cells. Within this paradigm, heterocyclic compounds have emerged as a cornerstone of medicinal chemistry, providing versatile scaffolds for the design of potent and selective inhibitors of key oncogenic signaling pathways.[1][2][3] The pyridopyrimidine core, a fusion of pyridine and pyrimidine rings, is a prominent pharmacophore found in numerous biologically active molecules, including several approved anticancer drugs.[1] This structural motif is particularly adept at mimicking the purine base of ATP, enabling competitive inhibition of a wide range of protein kinases that are often dysregulated in cancer.[4][5]

While the pyrido[2,3-d]pyrimidine isomer has been extensively explored, leading to the development of inhibitors against targets like epidermal growth factor receptor (EGFR), cyclin-dependent kinases (CDKs), and phosphoinositide 3-kinases (PI3Ks), the pyrido[3,2-d]pyrimidine scaffold remains a comparatively underexplored yet promising area of research.[1][4][6][7] This application note introduces 7-Bromopyrido[3,2-d]pyrimidine-2,4-diol , a novel derivative, and provides a comprehensive guide for its investigation as a potential anticancer agent. The strategic placement of a bromine atom at the 7-position offers a potential handle for further chemical modification and may influence the compound's selectivity and potency. The diol functionality at the 2 and 4 positions suggests potential for hydrogen bonding interactions within the ATP-binding pockets of target kinases.

This document is intended for researchers, scientists, and drug development professionals, providing both the conceptual framework and detailed experimental protocols to rigorously evaluate the anticancer potential of this compound.

Hypothesized Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

Based on the established activity of the pyrido[3,2-d]pyrimidine scaffold, it is hypothesized that this compound may function as an inhibitor of the PI3K/Akt/mTOR signaling pathway.[4][8] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers. The structural similarity of the pyridopyrimidine core to the purine ring of ATP suggests a competitive binding mode to the ATP-binding pocket of PI3K.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation Compound 7-Bromopyrido[3,2-d] pyrimidine-2,4-diol Compound->PI3K Inhibition PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Anti-apoptotic signaling S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.

Application Notes: A Roadmap for Investigation

The primary objective is to characterize the anticancer properties of this compound. The following key questions should guide the research:

  • Cytotoxicity: Does the compound exhibit cytotoxic or cytostatic effects against a panel of human cancer cell lines? What is its potency (IC50) and selectivity profile compared to non-cancerous cell lines?

  • Target Identification: Does the compound inhibit the activity of PI3K isoforms or other cancer-relevant kinases?

  • Mechanism of Action: How does the compound affect downstream signaling pathways? Does it induce cell cycle arrest or apoptosis?

  • Structure-Activity Relationship (SAR): How do modifications to the 7-bromo position or the 2,4-diol groups affect the compound's activity? (This is a forward-looking question for subsequent studies).

A systematic approach, starting with broad screening and progressing to more detailed mechanistic studies, is recommended.

Experimental Protocols

The following protocols provide a foundation for the preclinical evaluation of this compound.

In Vitro Cell Viability/Cytotoxicity Assay (MTT Assay)

This initial screen assesses the compound's effect on the metabolic activity of cancer cells, which is an indicator of cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture a panel of human cancer cell lines (e.g., MCF-7 [breast], PC-3 [prostate], A549 [lung], HCT116 [colon]) and a non-cancerous cell line (e.g., WI-38 or MCF-10A) to ~80% confluency.[9]

    • Trypsinize and resuspend the cells in fresh complete medium.

    • Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in culture medium to obtain a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium.

    • Add 100 µL of DMSO or a solubilization buffer (e.g., 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the log of the compound concentration.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope in GraphPad Prism).

Cell LineCancer TypeHypothetical IC50 (µM)
MCF-7Breast8.5
PC-3Prostate5.2
HCT116Colon12.1
WI-38Normal Lung Fibroblast> 100
In Vitro Kinase Inhibition Assay

This assay directly measures the ability of the compound to inhibit the enzymatic activity of a target kinase, such as PI3K.

Principle: A variety of commercial kits are available (e.g., ADP-Glo™ Kinase Assay from Promega). These assays typically measure the amount of ADP produced in the kinase reaction. A decrease in ADP production in the presence of the compound indicates inhibition.

Step-by-Step Protocol (Generic):

  • Reagent Preparation:

    • Prepare the kinase reaction buffer, recombinant human PI3K enzyme, substrate (e.g., PIP2), and ATP according to the manufacturer's instructions.

    • Prepare serial dilutions of this compound and a known PI3K inhibitor (e.g., Wortmannin) as a positive control.

  • Kinase Reaction:

    • In a 96-well or 384-well plate, add the kinase, substrate, and compound/control.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for the time specified in the kit protocol (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent. This depletes the remaining ATP.

    • Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction.

    • Measure the luminescence using a plate reader. The light signal is proportional to the ADP concentration.

Data Analysis:

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control.

  • Determine the IC50 value as described for the MTT assay.

Kinase IsoformHypothetical IC50 (nM)
PI3Kα150
PI3Kβ250
PI3Kδ80
PI3Kγ300
mTOR> 1000
Western Blotting for Pathway Analysis

This technique is used to assess the phosphorylation status of key proteins downstream of the target kinase, providing evidence of target engagement in a cellular context.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size via gel electrophoresis. Phospho-specific antibodies can detect the activated state of signaling proteins.

Step-by-Step Protocol:

  • Cell Treatment and Lysis:

    • Seed cancer cells (e.g., PC-3) in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with this compound at concentrations around its IC50 value (e.g., 1x, 2x, 5x IC50) for a specified time (e.g., 2, 6, 24 hours).

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

    • Separate the proteins by size on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies to probe the PI3K pathway include:

      • Phospho-Akt (Ser473)

      • Total Akt

      • Phospho-S6K

      • Total S6K

      • β-Actin (as a loading control)

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Interpretation:

  • A dose-dependent decrease in the phosphorylation of Akt and S6K, without a significant change in the total protein levels, would strongly support the hypothesis that the compound inhibits the PI3K/Akt/mTOR pathway.

Cell Cycle and Apoptosis Assays

These assays determine the cellular consequences of compound treatment.

Cell Cycle Analysis by Flow Cytometry:

  • Principle: Propidium iodide (PI) is a fluorescent dye that stains DNA. The amount of PI fluorescence in a cell is proportional to its DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.

  • Protocol: Treat cells with the compound for 24-48 hours. Harvest, fix in ethanol, and stain with a solution containing PI and RNase. Analyze the DNA content by flow cytometry. An accumulation of cells in a specific phase (e.g., G1) suggests cell cycle arrest.

Apoptosis Assay (Annexin V/PI Staining):

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, can be fluorescently labeled to detect apoptotic cells. PI is used to identify necrotic or late apoptotic cells with compromised membranes.

  • Protocol: Treat cells with the compound for 24-48 hours. Stain the cells with FITC-conjugated Annexin V and PI according to the manufacturer's protocol. Analyze by flow cytometry. An increase in the Annexin V-positive population indicates the induction of apoptosis.

Experimental_Workflow Start 7-Bromopyrido[3,2-d] pyrimidine-2,4-diol MTT Cell Viability Screen (MTT Assay) Start->MTT IC50_Det Determine IC50 values across cell lines MTT->IC50_Det Kinase_Assay In Vitro Kinase Assay (e.g., PI3K isoforms) IC50_Det->Kinase_Assay Mechanism_Study Mechanism of Action Studies IC50_Det->Mechanism_Study Target_ID Identify direct molecular target(s) Kinase_Assay->Target_ID Conclusion Comprehensive Profile of Anticancer Activity Target_ID->Conclusion Western Western Blotting (p-Akt, p-S6K) Mechanism_Study->Western Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism_Study->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI) Mechanism_Study->Apoptosis Western->Conclusion Cell_Cycle->Conclusion Apoptosis->Conclusion

Caption: A logical workflow for the preclinical evaluation of a novel anticancer compound.

Conclusion

The pyridopyrimidine scaffold is a validated and highly promising starting point for the development of novel kinase inhibitors for cancer therapy.[1] this compound represents an intriguing, unexplored molecule within this chemical class. The application notes and protocols detailed in this guide provide a robust framework for its systematic evaluation. By progressing from broad phenotypic screening to specific target identification and mechanistic studies, researchers can thoroughly characterize the anticancer potential of this compound and determine its suitability for further preclinical and clinical development.

References

Application Notes & Protocols: Leveraging 7-Bromopyrido[3,2-d]pyrimidine-2,4-diol in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridopyrimidine core is a cornerstone scaffold in medicinal chemistry, forming the basis of numerous clinical candidates and approved drugs, particularly in oncology.[1][2] This document provides a comprehensive guide for researchers on the strategic use of 7-Bromopyrido[3,2-d]pyrimidine-2,4-diol , a versatile chemical intermediate, in drug discovery campaigns. While direct biological data for this specific precursor is limited, its true value lies in the reactive bromine handle, which unlocks a vast chemical space for the synthesis of potent and selective kinase inhibitors.[3][4] We present here not just protocols, but a strategic framework for leveraging this scaffold, from initial library synthesis through to cellular functional assays, grounded in the established success of its derivatives.

Introduction: The Strategic Value of the Pyrido[3,2-d]pyrimidine Scaffold

The fusion of pyridine and pyrimidine rings creates a class of nitrogen-containing heterocycles known as pyridopyrimidines. These structures are of immense interest in drug discovery due to their ability to mimic the purine core of ATP, enabling them to act as competitive inhibitors for a wide range of protein kinases.[1][5] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[6]

The pyrido[3,2-d]pyrimidine isomer, while less explored than its pyrido[2,3-d] counterpart, has given rise to potent inhibitors of key oncogenic pathways, including the PI3K/mTOR pathway.[7] The subject of this guide, this compound, is strategically designed for synthetic elaboration. The bromine atom at the 7-position serves as a versatile reactive site for palladium-catalyzed cross-coupling reactions, allowing for the systematic introduction of diverse chemical moieties to explore structure-activity relationships (SAR).[3][4]

This document will guide the researcher through the rationale and practical execution of using this building block to generate novel chemical entities for screening and lead optimization.

Physicochemical Properties & Structure

This compound is a heterocyclic compound that serves as a foundational building block for chemical synthesis.

PropertyValueSource
CAS Number 1215074-37-5[8]
Molecular Formula C₇H₄BrN₃O₂[8]
Molecular Weight 242.03 g/mol [8]
Appearance Light brown to brown solid (predicted)[9]

Below is the chemical structure of this compound, illustrating the key reactive sites.

Caption: Structure of this compound.

Core Application: A Scaffold for Kinase Inhibitor Synthesis

The primary application of this compound is as a synthetic intermediate. The carbon-bromine bond is a linchpin for creating chemical diversity through modern cross-coupling chemistry.[3] This allows for the targeted modification of the scaffold to optimize binding affinity, selectivity, and pharmacokinetic properties.

The Power of the Bromo-Handle: Cross-Coupling Reactions

The bromine atom at the C7 position is a prime site for palladium-catalyzed reactions such as:

  • Suzuki-Miyaura Coupling: Reacting with boronic acids or esters to form new C-C bonds, introducing aryl or heteroaryl groups.[4]

  • Heck Coupling: Reacting with alkenes to introduce vinyl groups.[3]

  • Sonogashira Coupling: Reacting with terminal alkynes to form C-C triple bonds, enabling further chemical elaboration.[4]

  • Buchwald-Hartwig Amination: Forming C-N bonds to introduce various amine-containing moieties.

These reactions empower chemists to rapidly generate libraries of analogues, which is a cornerstone of modern hit-to-lead campaigns.

G cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions start This compound suzuki Suzuki Coupling (with R-B(OH)2) start->suzuki Pd Catalyst, Base heck Heck Coupling (with Alkene) start->heck Pd Catalyst, Base sonogashira Sonogashira Coupling (with Alkyne) start->sonogashira Pd/Cu Catalysts, Base lib Diverse Library of C7-Substituted Analogs suzuki->lib heck->lib sonogashira->lib

Caption: Synthetic utility via cross-coupling reactions.

Potential Biological Targets

Based on extensive research into the broader pyridopyrimidine class, derivatives synthesized from this scaffold are anticipated to show activity against various protein kinases.[2][6] A key signaling network often targeted is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer and controls cell growth, proliferation, and survival.[7]

G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Pyrido[3,2-d]pyrimidine Derivative Inhibitor->PI3K Inhibitor->mTOR

Caption: Potential inhibition of the PI3K/mTOR signaling pathway.

Experimental Protocols

The following protocols provide a validated workflow for researchers, starting from the synthesis of a derivative library to their biological evaluation.

Protocol 1: Library Synthesis via Suzuki-Miyaura Cross-Coupling

Objective: To synthesize a small library of C7-aryl substituted pyrido[3,2-d]pyrimidine analogs for initial screening. This protocol is a generalized procedure and may require optimization for specific boronic acids.

Materials:

  • This compound

  • Arylboronic acid of choice (e.g., Phenylboronic acid) (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 equivalents)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Seal the flask with a septum and purge with inert gas (N₂ or Ar) for 10-15 minutes.

  • Add the palladium catalyst to the flask under a positive flow of inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir under inert atmosphere. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired C7-aryl substituted product.

  • Characterize the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Trustworthiness Check: The success of the reaction is validated by comparing the analytical data (NMR, MS) of the product with the expected structure. The disappearance of the starting material peak and the appearance of a new product peak on LC-MS provides real-time validation of the reaction's progress.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of synthesized compounds against a target kinase (e.g., PI3Kα). This protocol is based on the principle of quantifying ADP produced during the kinase reaction.[10]

Materials:

  • Synthesized pyrido[3,2-d]pyrimidine derivatives (dissolved in DMSO)

  • Recombinant human kinase (e.g., PI3Kα)

  • Kinase-specific substrate (e.g., a lipid or peptide substrate)

  • ATP at a concentration near its Kₘ for the kinase

  • Kinase assay buffer (specific to the kinase)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipette and luminometer

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each compound dilution into the assay plate wells. Include control wells with DMSO only (0% inhibition) and a known inhibitor (100% inhibition).

  • Kinase Reaction: a. Prepare a kinase/substrate master mix in the appropriate kinase buffer. b. Add the kinase/substrate mix to the wells containing the compounds. c. Prepare an ATP solution in kinase buffer. d. Initiate the kinase reaction by adding the ATP solution to all wells. The final assay volume is typically 5-10 µL.

  • Incubation: Mix the plate gently and incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-based luminometer. The light output is directly proportional to the ADP concentration and thus the kinase activity.

Data Analysis:

  • Normalize the data using the 0% and 100% inhibition controls.

  • Plot the percent inhibition versus the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Protocol 3: Cell-Based Viability Assay (MTT Assay)

Objective: To assess the cytotoxic or anti-proliferative effect of the synthesized compounds on a cancer cell line (e.g., MCF-7 breast cancer cells).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Synthesized compounds in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compounds. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for 72 hours in a CO₂ incubator.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for another 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[11]

  • Formazan Solubilization: Carefully aspirate the medium from the wells. Add 100 µL of the solubilization solution to each well and mix thoroughly on an orbital shaker to dissolve the formazan crystals.[12]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the background absorbance (from wells with medium only).

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells (100% viability).

  • Plot the percent viability against the log of the compound concentration to generate a dose-response curve and determine the GI₅₀ (concentration for 50% growth inhibition).

Integrated Drug Discovery Workflow

The successful application of this compound in a drug discovery project follows a logical, iterative cycle. The diagram below outlines this process, emphasizing the connection between chemical synthesis and biological testing.

G start Start: 7-Bromo Scaffold synthesis Protocol 1: Library Synthesis (e.g., Suzuki Coupling) start->synthesis purification Purification & Characterization (LCMS, NMR) synthesis->purification biochem_assay Protocol 2: In Vitro Kinase Assay (Determine IC50) purification->biochem_assay sar_analysis SAR Analysis & Data Interpretation biochem_assay->sar_analysis cellular_assay Protocol 3: Cell Viability Assay (Determine GI50) biochem_assay->cellular_assay Potent Hits sar_analysis->synthesis Iterative Design target_engagement Target Engagement Assays (e.g., NanoBRET®, CETSA®) cellular_assay->target_engagement Active Hits lead_opt Lead Optimization target_engagement->lead_opt Validated Hits

Caption: Iterative workflow for drug discovery.

Conclusion

This compound is a high-value starting material for drug discovery programs targeting the kinome. Its true potential is realized through synthetic elaboration, enabled by the strategically placed bromine atom. By following the integrated workflow of chemical synthesis, biochemical screening, and cellular evaluation detailed in these notes, researchers can efficiently explore the vast chemical space around the pyridopyrimidine scaffold. This systematic approach, grounded in established medicinal chemistry principles, provides a robust pathway for the identification of novel and potent therapeutic candidates.

References

Application Notes & Protocols: Microwave-Assisted Synthesis of Pyridopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Accelerating Medicinal Chemistry with Modern Synthetic Tools

The pyridopyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its presence in a multitude of biologically active compounds.[1][2] These fused heterocyclic systems are structurally analogous to purines, allowing them to interact with a wide array of biological targets. Consequently, pyridopyrimidine derivatives have been successfully developed as potent agents in various therapeutic areas, including oncology (as kinase inhibitors), and for treating inflammatory, bacterial, and viral diseases.[3][4][5] The development of blockbuster drugs such as Palbociclib for breast cancer underscores the immense therapeutic potential of this molecular framework.[2][5]

Traditionally, the synthesis of these complex molecules involves multi-step processes with long reaction times, often requiring harsh conditions and leading to modest yields. The advent of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this landscape.[6][7] MAOS is a green chemistry technique that leverages microwave energy to drive chemical reactions with unprecedented speed and efficiency.[8][9] Compared to conventional heating methods, microwave synthesis offers dramatic reductions in reaction times (from hours to minutes), improved product yields, enhanced purity, and lower energy consumption.[7][10]

This guide serves as a comprehensive technical resource, providing both the foundational principles and actionable protocols for the microwave-assisted synthesis of pyridopyrimidine derivatives. It is designed to empower researchers to harness this technology for the rapid generation of compound libraries, accelerating the drug discovery and development pipeline.

The Principle and Power of Microwave-Assisted Synthesis

To effectively utilize MAOS, it is crucial to understand the fundamental differences between microwave and conventional heating. Unlike a conventional oil bath, which transfers heat slowly from the outside of the vessel inward via conduction, microwave irradiation energizes the molecules of the reaction mixture directly and volumetrically.[10][11]

Mechanism of Microwave Heating

Microwave energy is transferred to the reaction mixture through two primary mechanisms: dipolar polarization and ionic conduction.[11][12]

  • Dipolar Polarization: Polar molecules, such as the solvents and reagents in the reaction mixture, possess a permanent dipole moment. When subjected to the oscillating electric field of the microwaves (typically at 2.45 GHz), these molecules attempt to align themselves with the field.[10] This constant reorientation causes intense molecular friction, which generates heat rapidly and uniformly throughout the sample.[11]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement creates an electric current. Collisions between the moving ions and surrounding molecules, coupled with the material's inherent electrical resistance, lead to the dissipation of energy as heat.[12]

Crucially, the energy of a microwave photon is too low to cleave chemical bonds directly, meaning its interaction is purely kinetic.[13][14] The primary advantage stems from the ability to rapidly and efficiently introduce energy into the system, often allowing for the superheating of solvents in sealed vessels far beyond their atmospheric boiling points.[10] This creates high-pressure conditions that can dramatically accelerate reaction rates according to the Arrhenius equation.

G cluster_0 Conventional Heating (Conduction) cluster_1 Microwave Heating (Volumetric) HeatSource Heat Source (e.g., Oil Bath) VesselWall Vessel Wall HeatSource->VesselWall Heat Transfer MixtureSurface Mixture Surface VesselWall->MixtureSurface Slow MixtureCore Core of Mixture MixtureSurface->MixtureCore Very Slow MW_Source Microwave Source AllMolecules All Polar Molecules (Solvent & Reagents) MW_Source->AllMolecules Direct & Instantaneous Energy Transfer MW_Vessel MW-Transparent Vessel

Caption: Conventional vs. Microwave Heating Mechanisms.

Synthetic Strategy: Multicomponent Reactions under Microwave Irradiation

The synthesis of pyridopyrimidine scaffolds is particularly amenable to one-pot multicomponent reactions (MCRs).[15] MCRs are highly efficient processes where three or more reactants are combined in a single step to form a product that incorporates substantial parts of all starting materials.[16] The combination of MCRs with microwave assistance (MAOS) is a powerful strategy for rapidly building molecular complexity and diversity, which is highly desirable in drug discovery.[17]

A common and effective approach is the three-component cyclocondensation reaction between an aminopyrimidine derivative, an aldehyde, and an active methylene compound (such as malononitrile or ethyl cyanoacetate) to construct the fused pyridine ring.[18][19]

G Start 1. Combine Reactants & Solvent in Microwave Vessel Seal 2. Seal Vessel Securely Start->Seal Program 3. Program MW Reactor (Temp, Time, Pressure) Seal->Program Irradiate 4. Microwave Irradiation (Rapid Heating) Program->Irradiate Cool 5. Controlled Cooling Irradiate->Cool Reaction Complete (Minutes) Workup 6. Product Isolation (Filtration/Purification) Cool->Workup

Caption: General workflow for microwave-assisted synthesis.

Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Always use appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves. Microwave synthesis reactors operate under high pressure and temperature and should only be operated by personnel trained in their use.

Protocol 1: Microwave-Assisted One-Pot Synthesis of 7-Amino-5-(4-chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile

This protocol is a representative example based on established literature procedures for the three-component synthesis of a pyrido[2,3-d]pyrimidine derivative.[18]

Materials and Equipment:

  • 6-Aminouracil (1 mmol, 127.1 mg)

  • 4-Chlorobenzaldehyde (1 mmol, 140.6 mg)

  • Malononitrile (1.2 mmol, 79.3 mg)

  • Distilled Water (3 mL) or Ethanol/Water mixture

  • Dedicated microwave synthesis reactor (e.g., CEM Discover, Anton Paar Monowave)

  • 10 mL microwave-safe pressure-rated glass vessel with a magnetic stir bar

  • Filtration apparatus (Büchner funnel)

  • Drying oven or vacuum desiccator

Step-by-Step Procedure:

  • Vessel Preparation: Place the magnetic stir bar into the 10 mL microwave reaction vessel.

  • Reagent Addition: Add 6-aminouracil (127.1 mg), 4-chlorobenzaldehyde (140.6 mg), and malononitrile (79.3 mg) to the vessel.

  • Solvent Addition: Add 3 mL of distilled water. The choice of an environmentally benign solvent like water is a key aspect of green chemistry.[18]

  • Sealing: Securely cap the vessel using the appropriate snap-on or screw cap designed for the reactor. Ensure the seal is tight to maintain pressure.

  • Microwave Programing: Place the vessel in the microwave reactor cavity. Program the reaction parameters. A typical starting point is:

    • Target Temperature: 120 °C

    • Ramp Time: 2 minutes

    • Hold Time: 8 minutes

    • Power: 250 W (Set to max power with temperature control)

    • Stirring: On (medium speed)

  • Irradiation: Start the reaction. The reactor will automatically monitor and adjust power to maintain the target temperature for the specified hold time.

  • Cooling: After the irradiation is complete, the reactor's built-in cooling system (e.g., compressed air) will rapidly cool the vessel to a safe handling temperature (typically < 50 °C).

  • Product Isolation: Carefully uncap the vessel in a fume hood. A solid precipitate should have formed. Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold water, followed by cold ethanol, to remove any unreacted starting materials. Dry the purified product under vacuum to obtain the final compound.

Data Presentation: Comparison of Microwave vs. Conventional Synthesis

Microwave irradiation consistently demonstrates superior performance over conventional heating methods for the synthesis of pyridopyrimidines.

EntryAldehydeMethodTimeYield (%)Reference
14-Cl-C₆H₄CHOMicrowave (250 W)10 min92%[18]
24-Cl-C₆H₄CHOConventional (Reflux)3 h80%[18]
34-MeO-C₆H₄CHOMicrowave (250 W)8 min95%[18]
44-MeO-C₆H₄CHOConventional (Reflux)2.5 h84%[18]
5C₆H₅CHOMicrowave (250 W)10 min90%[18]
6C₆H₅CHOConventional (Reflux)3 h78%[18]

Causality and Optimization: Rationale Behind Experimental Choices

A key aspect of scientific integrity is understanding the causality behind experimental design. In MAOS, several factors are critical for success.

Choice of Solvent

The efficiency of microwave heating is highly dependent on the solvent's dielectric properties. Polar solvents like water, ethanol, DMF, and NMP have large dipole moments and absorb microwave energy very efficiently, leading to rapid heating.[12] Non-polar solvents like toluene or hexane are microwave-transparent and will not heat effectively unless a polar reagent or a passive heating element (a "susceptor") is present. For many pyridopyrimidine syntheses, polar protic solvents like water or ethanol are excellent choices as they are effective, economical, and environmentally friendly.[18]

Parameter Optimization Workflow

Optimizing a microwave-assisted reaction is a systematic process focused on maximizing yield and purity while minimizing reaction time.

  • Temperature Screening: Temperature is the most influential parameter affecting reaction rate. Screen a range of temperatures (e.g., 100 °C, 120 °C, 140 °C, 160 °C) for a fixed, short time (e.g., 10 minutes). Analyze the crude reaction mixture by TLC or LC-MS to identify the optimal temperature.

  • Time Optimization: Once the optimal temperature is determined, perform a time course experiment (e.g., 2, 5, 10, 15 minutes) at that temperature to find the shortest time required for the reaction to reach completion.

  • Reagent Stoichiometry: While often starting with stoichiometric amounts, varying the ratio of reactants can sometimes improve yields, especially in MCRs.

G Start Define Reaction (Reactants, Solvent) TempScreen 1. Temperature Screen (Fixed Time, e.g., 10 min) Start->TempScreen AnalyzeTemp Analyze Results (TLC/LCMS) Identify Best Temperature TempScreen->AnalyzeTemp TimeScreen 2. Time Screen (At Optimal Temperature) AnalyzeTemp->TimeScreen Optimal Temp Found AnalyzeTime Analyze Results (TLC/LCMS) Identify Shortest Time TimeScreen->AnalyzeTime Final Optimized Protocol AnalyzeTime->Final Optimal Time Found

References

Development of PIM-1 kinase inhibitors from pyridopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Development of PIM-1 Kinase Inhibitors from Pyridopyrimidines For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Proviral Integration site for Moloney murine leukemia virus (PIM-1) kinase is a constitutively active serine/threonine kinase that has emerged as a high-value target in oncology.[1][2][3] Its overexpression is linked to a variety of hematological and solid tumors, where it plays a critical role in promoting cell cycle progression, cell survival, and inhibiting apoptosis.[2][4][5][6] This guide provides an in-depth technical overview for the development of PIM-1 inhibitors, focusing on the promising pyridopyrimidine chemical scaffold. We will detail the scientific rationale, structure-activity relationship (SAR) insights, and provide field-proven, step-by-step protocols for the essential biochemical and cellular assays required to identify and validate novel inhibitor candidates.

The Rationale for Targeting PIM-1 Kinase

PIM-1 is a key downstream effector of the JAK/STAT signaling pathway, induced by various cytokines and growth factors.[4][6][7] Unlike many other kinases, PIM kinases are constitutively active, with their functional impact primarily regulated at the level of protein expression and stability.[6] PIM-1 phosphorylates a wide array of downstream substrates, including the pro-apoptotic protein BAD, thereby suppressing apoptosis and fostering cell survival.[4][8]

A crucial feature of the PIM kinase family that can be exploited for drug design is the unique architecture of its ATP-binding pocket. The hinge region contains a proline residue (Pro123), which, unlike the equivalent residue in most other kinases, cannot act as a hydrogen-bond donor.[2] This structural distinction provides a clear opportunity for designing highly selective inhibitors, minimizing off-target effects.[2][6] The pyridopyrimidine scaffold has proven to be an effective starting point for developing potent and selective PIM-1 inhibitors.[7][9][10]

PIM-1 Signaling Pathway Overview

PIM1_Signaling_Pathway cluster_input Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines Cytokines Receptor Receptor Cytokines->Receptor Growth Factors Growth Factors Growth Factors->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT Phosphorylates STAT_p pSTAT STAT->STAT_p PIM1_Protein PIM-1 Kinase BAD BAD PIM1_Protein->BAD Phosphorylates pBAD Phospho-BAD Apoptosis Apoptosis BAD->Apoptosis Promotes pBAD->Apoptosis Inhibits PIM1_Gene PIM-1 Gene Transcription STAT_p->PIM1_Gene Activates PIM1_Gene->PIM1_Protein Translation

Caption: PIM-1 signaling cascade from cytokine activation to apoptosis inhibition.

The Pyridopyrimidine Scaffold & Structure-Activity Relationships (SAR)

The pyridopyrimidine core is a versatile heterocyclic scaffold that has been successfully utilized to generate potent PIM-1 inhibitors. Fused systems, such as pyridothienopyrimidines, have demonstrated particularly high efficacy, with inhibitory concentrations (IC₅₀) reaching the nanomolar range.[1][11][12] The synthesis of these compounds often involves intramolecular heterocyclization from precursors like o-aminonicotinonitrile or employing structure rigidification strategies to enhance potency.[1][9][10]

SAR studies are critical for optimizing the scaffold. Key insights from published research indicate:

  • Substitution at the 2-position: Aromatic substitutions, particularly with 2-substituted phenyl rings, can significantly enhance potency. For instance, the 2-(2-chlorophenyl)-2,3-dihydro derivative of a pyridothienopyrimidin-4-one series showed a potent IC₅₀ of 1.18 µM.[1]

  • Hydroxylation Patterns: On the 2-aryl substituent, hydroxylation patterns can be crucial. In one study, 3,4-dihydroxy and 3-methoxy-4-hydroxy derivatives of a pyridothienopyrimidinone series were the most potent inhibitors, with IC₅₀ values of 0.06 µM and 0.08 µM, respectively.[11]

  • Core Modifications: Modifications to the core, such as creating pyridothienotriazolopyrimidines, can maintain or even improve inhibitory activity, demonstrating the scaffold's flexibility.[11][12]

Table 1: Representative Pyridopyrimidine-based PIM-1 Inhibitors and Potency
Compound ClassRepresentative DerivativePIM-1 IC₅₀ (nM)Reference
Pyrido[2,3-d]pyrimidineCompound 4 (structure in source)11.4[9]
Pyrido[2,3-d]pyrimidineCompound 10 (structure in source)17.2[9]
Pyridothienopyrimidin-4-one2-(2-chlorophenyl)-2,3-dihydro derivative1,180[1]
Pyridothienopyrimidin-4-one2-phenyl-3,4-dihydroxy derivative60[11][12]
Pyrido[4,3-d]pyrimidineSKI-O-068123[6][13][14]

Experimental Protocols: From Biochemical Hit to Cellular Candidate

The following protocols provide a validated workflow for screening and characterizing novel pyridopyrimidine-based PIM-1 inhibitors.

Workflow for PIM-1 Inhibitor Development

Inhibitor_Development_Workflow cluster_discovery Discovery & Validation cluster_profiling Preclinical Profiling A Compound Synthesis (Pyridopyrimidine Library) B In Vitro Biochemical Assay (PIM-1 Kinase IC₅₀) A->B Screen C Cell-Based Proliferation Assay (GI₅₀ in Cancer Cell Lines) B->C Validate Hits D Cellular Target Engagement (Western Blot for p-BAD) C->D Confirm Mechanism E In Vitro ADME/Tox Profiling D->E Profile Leads F Lead Optimization E->F Optimize

Caption: A streamlined workflow for identifying and optimizing PIM-1 inhibitors.

Protocol 1: In Vitro PIM-1 Biochemical Kinase Assay (ADP-Glo™)

This protocol measures the amount of ADP produced during the kinase reaction, which is directly proportional to PIM-1 activity. It is a robust method for determining the half-maximal inhibitory concentration (IC₅₀) of test compounds.[3][4]

A. Materials & Reagents

  • Recombinant PIM-1 Kinase

  • PIM-1 Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50µM DTT).[3]

  • Kinase Substrate (e.g., S6Ktide or a biotinylated BAD peptide).[15][16]

  • ATP Solution

  • ADP-Glo™ Kinase Assay Kit (Promega) or equivalent

  • Test Compounds (Pyridopyrimidines) dissolved in DMSO

  • White, opaque 96-well or 384-well assay plates

B. Step-by-Step Methodology

  • Prepare Test Compound Dilutions: Create a serial dilution series of your pyridopyrimidine inhibitor in DMSO. A common starting point is a 10-point, 3-fold dilution series starting from 100 µM.

  • Assay Plate Setup:

    • Add 2.5 µL of serially diluted inhibitor or DMSO (for positive and negative controls) to the appropriate wells of the assay plate.[4]

  • Prepare Master Mix: Prepare a master mix containing the kinase substrate and ATP in 1x Kinase Buffer. The final ATP concentration should be at or near its Kₘ for PIM-1 to ensure competitive binding can be accurately measured.

  • Add Master Mix: Add 12.5 µL of the Master Mix to all wells.[4]

  • Prepare Enzyme Solution: Dilute the PIM-1 kinase enzyme to its working concentration in 1x Kinase Buffer. The optimal amount should be determined via an enzyme titration experiment.[3]

  • Initiate Kinase Reaction:

    • To "Blank" wells (negative control), add 10 µL of 1x Kinase Buffer.[4][16]

    • To all other wells, initiate the reaction by adding 10 µL of the diluted PIM-1 kinase solution.[4][16]

  • Incubation: Gently mix the plate and incubate at 30°C for 45-60 minutes.[4][16]

  • Stop Reaction & Deplete ATP: Add 25 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and eliminate any remaining ATP. Incubate at room temperature for 40-45 minutes.[4][16]

  • Generate Luminescent Signal: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and generates a light signal via luciferase.[4] Incubate at room temperature for 30-45 minutes.[4][16]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Subtract the "Blank" reading from all other wells. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.

Protocol 2: Cell-Based Proliferation Assay (CellTiter-Glo®)

This assay determines the effect of the inhibitor on the viability of cancer cells that overexpress PIM-1. The CellTiter-Glo® assay quantifies ATP, an indicator of metabolically active cells.[8]

A. Materials & Reagents

  • Cancer Cell Lines (e.g., MCF-7, HCT116, Daudi, MOLM-16).[1][8][11][17]

  • Complete Cell Culture Medium

  • Test Compounds (Pyridopyrimidines) dissolved in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega) or equivalent

  • White, clear-bottom 96-well cell culture plates

B. Step-by-Step Methodology

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the pyridopyrimidine inhibitors in complete culture medium. Add the diluted compounds to the cells. Include DMSO-only wells as a vehicle control.

  • Incubation: Incubate the plates for 48-72 hours in a standard cell culture incubator (37°C, 5% CO₂).[8]

  • Assay Procedure:

    • Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the normalized viability versus the logarithm of inhibitor concentration and fit to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol 3: Cellular Target Engagement via Western Blot

This protocol verifies that the inhibitor is engaging PIM-1 within the cell by assessing the phosphorylation status of its direct substrate, BAD. A successful inhibitor should decrease the level of phosphorylated BAD.[8]

A. Materials & Reagents

  • Selected Cancer Cell Line

  • Test Compound and Vehicle (DMSO)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, buffers, and electrophoresis equipment

  • PVDF membrane and transfer system

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary Antibodies: Rabbit anti-phospho-BAD (Ser112), Rabbit anti-BAD, Rabbit anti-PIM-1, Mouse anti-β-actin (loading control)

  • HRP-conjugated Secondary Antibodies (anti-rabbit, anti-mouse)

  • Enhanced Chemiluminescence (ECL) Substrate

B. Step-by-Step Methodology

  • Cell Treatment: Culture cells to ~80% confluency and treat with various concentrations of the pyridopyrimidine inhibitor (and a DMSO control) for a defined period (e.g., 4-24 hours).

  • Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Normalize protein amounts for all samples, add Laemmli buffer, boil, and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking & Antibody Incubation:

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-phospho-BAD) overnight at 4°C.

  • Washing & Secondary Antibody: Wash the membrane extensively with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Reprobing: To analyze total protein levels, the membrane can be stripped and re-probed with antibodies for total BAD, PIM-1, and β-actin.

  • Data Analysis: Quantify the band intensities. A decrease in the ratio of phospho-BAD to total BAD with increasing inhibitor concentration confirms on-target activity.[8]

Early ADME/Tox Profiling

To de-risk a drug discovery program and avoid late-stage failures, it is essential to evaluate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of promising compounds early.[18] This "fail early, fail cheap" strategy helps prioritize candidates with favorable drug-like properties.[18]

Key in vitro assays include:

  • Aqueous Solubility: Determines if the compound can dissolve under physiological conditions.

  • Metabolic Stability: Assesses compound breakdown using liver microsomes or S9 fractions.[18]

  • Membrane Permeability: Predicts intestinal absorption using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers.[17][18]

  • Cytochrome P450 (CYP) Inhibition: Identifies potential drug-drug interactions.[18]

  • hERG Inhibition: Screens for potential cardiotoxicity.[17]

  • Cytotoxicity: Evaluates toxicity in non-cancerous cell lines to determine a therapeutic window.[19]

By integrating these biochemical, cellular, and profiling assays, researchers can efficiently advance pyridopyrimidine-based PIM-1 inhibitors from initial hits to optimized lead candidates for further preclinical development.

References

Application Notes and Protocols for the Structure-Based Design of 7-Bromopyrido[3,2-d]pyrimidine-2,4-diol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Pursuit of Novel Therapeutics

The pyridopyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets.[1] Its structural similarity to endogenous purines allows it to serve as a versatile framework for designing potent and selective inhibitors, particularly for protein kinases.[2][3] Kinase dysregulation is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders, making them a critical class of drug targets.[3][4]

This document provides a comprehensive guide to the structure-based drug design (SBDD) of novel analogs based on the 7-Bromopyrido[3,2-d]pyrimidine-2,4-diol core. SBDD is a powerful paradigm in drug discovery that leverages high-resolution 3D structural data of a biological target to design molecules with high affinity and specificity, thereby accelerating the journey from initial hit to clinical candidate.[5][6] We will traverse the integrated workflow from computational modeling and chemical synthesis to biological validation, offering both the strategic rationale and detailed protocols for each stage.

Section 1: The Foundation - Target Selection and In Silico Modeling

The success of any SBDD campaign hinges on two initial pillars: identifying a therapeutically relevant target and leveraging computational tools to predict molecular interactions. This in silico phase allows for the rapid, cost-effective evaluation of thousands of potential compounds, ensuring that only the most promising candidates are advanced to resource-intensive chemical synthesis and biological testing.[7][8]

Workflow for Computational Drug Design

The computational workflow is an iterative cycle of design, prediction, and refinement.

SBDD_Workflow cluster_0 Computational Design Phase cluster_1 Experimental Validation Phase Target_ID Target Identification (e.g., Kinase X) Structure_Prep Target Structure Preparation (PDB Entry or Homology Model) Target_ID->Structure_Prep Docking Molecular Docking & Virtual Screening Structure_Prep->Docking Ligand_Prep Core Scaffold Preparation (7-Bromo-..-diol) Ligand_Prep->Docking Analysis Pose Analysis & Analog Design Docking->Analysis ADMET In Silico ADMET Prediction Analysis->ADMET ADMET->Analysis Iterative Refinement Synthesis Chemical Synthesis ADMET->Synthesis Prioritized Candidates Bio_Assay Biological Evaluation (In Vitro Assays) Synthesis->Bio_Assay SAR SAR Analysis Bio_Assay->SAR SAR->Analysis Feedback Loop

Caption: The iterative cycle of structure-based drug design.

Protocol 1.1: Molecular Docking of Pyridopyrimidine Analogs

Principle: Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[9] By calculating a binding score and analyzing the specific interactions (e.g., hydrogen bonds, hydrophobic contacts), researchers can prioritize which chemical modifications to the core scaffold are most likely to improve binding affinity.[5][9]

Methodology:

  • Target Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB) or generate a homology model if an experimental structure is unavailable.[5]

    • Using molecular modeling software (e.g., Schrödinger Maestro, MOE), prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct protonation states.

    • Define the binding site (or "docking grid") based on the location of a known co-crystallized ligand or through cavity detection algorithms.

  • Ligand Preparation:

    • Draw the this compound scaffold in a 2D chemical sketcher.

    • Generate a low-energy 3D conformation of the ligand. Assign correct protonation states (pKa prediction) and tautomers relevant at physiological pH.

    • Create a virtual library of analogs by adding substituents at desired positions (e.g., at the N1 or N3 positions of the pyrimidine ring).

  • Docking Execution:

    • Select a docking algorithm (e.g., Glide, AutoDock).

    • Run the docking simulation, allowing for flexible ligand conformations within the rigid or semi-flexible receptor binding site.

    • Causality Check: Standard precision (SP) docking is often used for initial screening of large libraries, while extra precision (XP) docking is reserved for more accurate scoring of a smaller set of promising hits.

  • Analysis and Prioritization:

    • Analyze the top-scoring poses for each analog. Visualize the binding mode to identify key interactions.

    • Prioritize analogs for synthesis that exhibit favorable interactions, such as hydrogen bonds with backbone residues in the kinase hinge region, and a good fit within the binding pocket.

Protocol 1.2: Predictive ADMET Profiling

Principle: A potent drug is useless if it cannot reach its target in the body or is toxic. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction uses computational models to forecast a compound's pharmacokinetic and safety properties.[10][11] This early assessment significantly reduces the risk of late-stage failures, saving considerable time and resources.[12][13]

Methodology:

  • Software Selection: Utilize validated ADMET prediction software or web servers (e.g., pkCSM, ADMETlab, SwissADME).[12]

  • Input: Submit the 2D structures (SMILES format) of the highest-ranking analogs from the docking protocol.

  • Parameter Analysis: Evaluate key predictive parameters:

    • Absorption: Caco-2 permeability, Human Intestinal Absorption (HIA).

    • Distribution: Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB).

    • Metabolism: Cytochrome P450 (CYP) inhibition (e.g., CYP2D6, CYP3A4).

    • Excretion: Predicted clearance rate.

    • Toxicity: hERG inhibition, Ames mutagenicity.

  • Candidate Selection: Select compounds that balance high predicted potency with a favorable ADMET profile for progression to chemical synthesis.

Section 2: From Blueprint to Molecule - Chemical Synthesis

With a prioritized list of computationally validated candidates, the next phase is their physical creation. The synthesis of pyridopyrimidine derivatives often involves the construction of the fused ring system from appropriately substituted pyridine precursors.[14][15][16]

Representative Synthesis Scheme

Synthesis_Scheme cluster_conditions Start Substituted 2-aminonicotinamide Core 7-Bromo-pyrido[3,2-d] -pyrimidine-2,4-diol Start->Core a) Cyclization Reagent1 Urea or Phosgene Derivative Reagent2 R-X (Alkyl Halide) K2CO3, DMF Product N-Substituted Analog Core->Product b) N-Alkylation cond1 a) Heat (e.g., 160°C) cond2 b) 50°C

Caption: General synthetic route for N-substituted analogs.

Protocol 2.1: Synthesis of N-Substituted this compound Analogs

Principle: This protocol outlines a common method for synthesizing the pyridopyrimidine core via cyclization, followed by functionalization through N-alkylation to generate the designed analogs.[15][17] The choice of base and solvent is critical for achieving good yields in the alkylation step.

Materials:

  • 2-Amino-5-bromonicotinamide

  • Urea or Triphosgene

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Various alkyl halides (R-X) corresponding to the designed analogs

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Methodology:

  • Step A: Synthesis of the Core Scaffold

    • Combine 2-amino-5-bromonicotinamide (1 eq.) and urea (2 eq.) in a round-bottom flask.

    • Heat the mixture to 160-180 °C for 4-6 hours until the reaction is complete (monitor by TLC).

    • Cool the reaction mixture and triturate with water or ethanol to precipitate the crude product.

    • Filter and wash the solid to yield 7-Bromopyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione.[15][18]

  • Step B: N-Alkylation to Produce Analogs

    • To a solution of the core scaffold (1 eq.) in DMF, add anhydrous K₂CO₃ (2.5 eq.).

    • Add the desired alkyl halide (R-X, 1.2 eq.) dropwise.

    • Rationale: K₂CO₃ acts as a base to deprotonate the nitrogen atoms of the pyrimidine-dione ring, creating a nucleophile that attacks the alkyl halide. DMF is a suitable polar aprotic solvent for this type of reaction.

    • Stir the reaction at 50 °C for 2-4 hours. Monitor progress by TLC.

    • Upon completion, pour the reaction mixture into ice water to precipitate the product.

    • Filter the crude product and purify by column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the final analog.

  • Characterization: Confirm the structure and purity of the final compounds using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[19][20][21]

Section 3: The Moment of Truth - Biological Evaluation

This phase empirically validates the computational predictions and determines the actual biological activity of the synthesized compounds. For kinase inhibitors, the primary goal is to measure their potency (typically as an IC₅₀ value) and selectivity.[22]

Protocol 3.1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

Principle: The ADP-Glo™ Kinase Assay is a luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[23] The amount of light generated is directly proportional to the ADP concentration, and therefore to kinase activity. Inhibitors will reduce the amount of ADP produced, resulting in a lower light signal.[24]

Materials:

  • Recombinant target kinase

  • Kinase-specific substrate (peptide or protein)

  • Synthesized inhibitor compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • ATP

  • Assay buffer (optimized for the target kinase)

  • White, opaque 384-well assay plates

  • Luminometer plate reader

Methodology:

  • Compound Preparation: Perform a serial dilution of the synthesized analogs in DMSO to create a range of concentrations for IC₅₀ determination (e.g., from 10 µM to 0.1 nM).

  • Kinase Reaction:

    • In each well of the 384-well plate, add the assay buffer, substrate, and the specific concentration of the inhibitor compound.

    • To initiate the reaction, add the target kinase and ATP solution.

    • Controls: Include wells for 0% inhibition (DMSO vehicle only) and 100% inhibition (no kinase or a potent known inhibitor).

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which then fuels a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Normalize the data using the 0% and 100% inhibition controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.

Illustrative Data and Structure-Activity Relationship (SAR)

The data from biological assays, combined with the computational and chemical insights, allows for the development of a Structure-Activity Relationship (SAR).

Compound IDR-Group (at N3)Target Kinase IC₅₀ (nM)[25][26]Predicted hERG BlockagePredicted Caco-2 (logPapp)
Core -H>10,000Low Risk-5.8
Analog-01 -Methyl2,500Low Risk-5.7
Analog-02 -Cyclopropylmethyl850Low Risk-5.2
Analog-03 -(4-fluorobenzyl)45Medium Risk-4.9
Analog-04 -(3-aminophenyl)15Low Risk-5.5

SAR Interpretation: The hypothetical data above suggests that small alkyl groups (Analog-01, -02) offer a modest improvement in potency. The introduction of an aromatic ring (Analog-03) significantly boosts activity, likely by accessing a new hydrophobic pocket, though it may introduce hERG liability. Adding a polar group like an amine (Analog-04) retains high potency while improving the predicted safety and permeability profile. This information provides a clear direction for the next cycle of design and optimization.[6]

Conclusion

The structure-based design of this compound analogs represents a rational and efficient approach to discovering novel therapeutics. By integrating computational predictions, targeted chemical synthesis, and robust biological evaluation, research teams can navigate the complexities of medicinal chemistry with greater precision. The protocols and workflows detailed herein provide a foundational framework for scientists to build upon, ultimately accelerating the development of next-generation inhibitors for critical disease targets.

References

Troubleshooting & Optimization

Technical Support Center: Solubility of 7-Bromopyrido[3,2-d]pyrimidine-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals working with 7-Bromopyrido[3,2-d]pyrimidine-2,4-diol (CAS No. 1215074-37-5). Given that comprehensive solubility data for this compound is not extensively published, this document provides a framework for its experimental determination, addresses common challenges, and offers troubleshooting strategies based on established physicochemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility profile of this compound?

Q2: Which solvents are recommended for initial solubility screening?

A tiered approach is recommended. Start with common polar aprotic solvents, which are often used for creating concentrated stock solutions, and then proceed to polar protic and aqueous systems relevant to biological assays.

Solvent Type Recommended Solvents Rationale & Expected Behavior
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)Excellent for creating high-concentration stock solutions. The compound is expected to exhibit its highest solubility in these solvents.
Polar Protic Methanol, EthanolSolubility is expected to be lower than in DMSO/DMF. Hydrogen bonding between the solvent and the diol functional groups will be the primary driver of dissolution.[3]
Aqueous Buffers Phosphate-Buffered Saline (PBS) at pH 7.4, Citrate Buffers at acidic pHSolubility is anticipated to be low and highly dependent on pH. As a weak acid, solubility should increase at pH values above its pKa.
Non-Polar Hexanes, TolueneVery low to negligible solubility is expected due to the compound's polar nature.

Q3: What is the difference between kinetic and thermodynamic solubility, and which should I measure?

The choice depends on the stage of your research.[4]

  • Kinetic Solubility : This measures the concentration at which a compound precipitates when a concentrated DMSO stock is rapidly diluted into an aqueous buffer. It's a high-throughput method ideal for early-stage drug discovery to quickly flag compounds with potential solubility issues.[4][5]

  • Thermodynamic Solubility : This is the true equilibrium solubility, determined by measuring the concentration of a saturated solution after prolonged incubation of an excess of the solid compound with the solvent.[6] This "gold standard" measurement is crucial for pre-formulation development and for understanding a compound's behavior in vivo.[6][7]

For definitive characterization, thermodynamic solubility is required.

Troubleshooting Guide

Issue: My compound is poorly soluble even in DMSO, or I am seeing particulates in my stock solution.

  • Causality : This could be due to high crystal lattice energy, insufficient solvent volume, or the presence of insoluble impurities. The compound may also be degrading.

  • Solution Pathway :

    • Verify Purity : Confirm the purity of your compound batch using HPLC or LC-MS.

    • Gentle Heating : Warm the solution to 30-40°C while stirring. This can help overcome the activation energy required for dissolution. Always check for thermal stability first.

    • Sonication : Use a bath sonicator to provide mechanical energy to break up solid aggregates and enhance dissolution.

    • Increase Solvent Volume : Attempt to dissolve a smaller, accurately weighed amount of the compound in a larger volume of solvent.

Issue: I am getting inconsistent or non-reproducible solubility results.

  • Causality : Inconsistent results often stem from experimental variables that are not fully controlled. The most common culprits are insufficient equilibration time, temperature fluctuations, and improper phase separation techniques.[6]

  • Solution Pathway :

    • Equilibration Time : For thermodynamic solubility, ensure the slurry is agitated for a sufficient period. A minimum of 24 hours is standard, but for highly crystalline compounds, 48-72 hours may be necessary to reach true equilibrium.[7]

    • Temperature Control : Perform all incubations in a temperature-controlled shaker or water bath, as solubility is temperature-dependent.

    • Phase Separation : The method used to separate the undissolved solid from the saturated solution is critical.

      • Centrifugation can sometimes leave fine particles suspended, leading to an overestimation of solubility.[6]

      • Filtration can lead to an underestimation if the compound adsorbs to the filter membrane.[6] Use a low-binding filter material (e.g., PVDF) and discard the initial filtrate volume to saturate any binding sites before collecting your sample.

Issue: My compound precipitates out of solution when I dilute my DMSO stock into aqueous buffer for an assay.

  • Causality : This is a common occurrence and is the basis of kinetic solubility measurement. The compound is soluble in the organic stock but supersaturates and precipitates when introduced to an environment where it has low solubility (the aqueous buffer).

  • Solution Pathway :

    • Lower the Final DMSO Concentration : Keep the final concentration of DMSO in your assay as low as possible, typically ≤0.5%, to minimize its co-solvent effects.

    • Use Additives : If compatible with your assay, consider using non-ionic surfactants or cyclodextrins in the buffer to improve solubility.

    • Determine the Kinetic Solubility Limit : Perform a kinetic solubility assay (see protocol below) to understand the concentration at which precipitation occurs. This will define the maximum concentration you can use in your biological experiments.

Experimental Protocols

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol describes the definitive method for measuring equilibrium solubility.[7]

  • Preparation : Add an excess amount of solid this compound to a glass vial (e.g., 2-5 mg). The excess should be clearly visible.

  • Solvent Addition : Add a precise volume of the desired solvent (e.g., 1 mL of pH 7.4 PBS).

  • Equilibration : Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C). Agitate for 48 hours to ensure equilibrium is reached.

  • Phase Separation : Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Sampling : Carefully remove a known volume of the clear supernatant. Crucially , do not disturb the solid pellet.

  • Dilution : Dilute the supernatant with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibration range of your analytical method.

  • Quantification : Determine the concentration of the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS/MS. Back-calculate to determine the original concentration in the saturated solution.

Diagram: Equilibrium Solubility Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add Excess Solid (2-5 mg) B Add Known Volume of Solvent A->B C Seal & Agitate (48h at 25°C) B->C D Centrifuge (14,000 rpm) C->D E Sample Supernatant D->E F Dilute Sample E->F G Analyze via HPLC or LC-MS F->G H Calculate Solubility G->H

Caption: Workflow for the Shake-Flask Equilibrium Solubility method.

Protocol 2: Kinetic Solubility Determination (High-Throughput Method)

This protocol provides a rapid assessment of solubility upon precipitation.[5][8]

  • Stock Solution : Prepare a high-concentration stock solution of the compound (e.g., 10 mM) in 100% DMSO.

  • Serial Dilution : In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

  • Dilution into Buffer : Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a 96-well plate containing the aqueous buffer (e.g., 198 µL of PBS). Mix well. This results in a final DMSO concentration of 1%.

  • Incubation : Allow the plate to incubate at room temperature for 1-2 hours.

  • Measurement : Analyze the plate using a nephelometer, which measures light scattering caused by precipitated particles.[8] The concentration at which a significant increase in scattering is observed is the kinetic solubility limit. Alternatively, filter the plate and measure the UV absorbance of the filtrate.

Diagram: Troubleshooting Logic for Poor Solubility

G Start Compound Fails to Dissolve CheckPurity Verify Compound Purity (HPLC/LC-MS) Start->CheckPurity Impure Source Pure Material CheckPurity->Impure Impure Pure Compound is Pure CheckPurity->Pure Purity >98% ApplyEnergy Apply Gentle Heat (30-40°C) or Sonication Pure->ApplyEnergy StillInsoluble Still Insoluble? ApplyEnergy->StillInsoluble UseCosolvent Consider Co-solvent System (e.g., DMSO/Water) StillInsoluble->UseCosolvent Yes Success Solubility Achieved StillInsoluble->Success No UseCosolvent->Success Insoluble Compound Intrinsically Poorly Soluble UseCosolvent->Insoluble

References

Technical Support Center: Optimization of Reaction Conditions for Pyridopyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyridopyrimidine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic scaffold. Pyridopyrimidines are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] However, their synthesis can present unique challenges.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The advice herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure you can overcome synthetic hurdles efficiently and effectively.

Section 1: Troubleshooting Common Issues in Pyridopyrimidine Synthesis

This section is structured in a question-and-answer format to directly address common problems observed during the synthesis of pyridopyrimidine derivatives.

Q1: My reaction is resulting in a very low yield or failing to proceed to completion. What are the likely causes and how can I improve the conversion?

A1: Low conversion is a frequent issue that can often be traced back to several key reaction parameters. A systematic evaluation of your reaction conditions is the best approach.[4]

Underlying Causes & Solutions:

  • Suboptimal Catalyst: The choice and concentration of the catalyst are critical. Many pyridopyrimidine syntheses, particularly multicomponent reactions, rely on acid or base catalysis to facilitate key steps like Knoevenagel condensation and Michael addition.[5]

    • Troubleshooting Steps:

      • Catalyst Screening: If using a traditional Brønsted or Lewis acid, consider screening a panel of catalysts. For instance, while p-toluenesulfonic acid (p-TSA) is common, some reactions may benefit from stronger Lewis acids like FeCl₃ or ZnCl₂.[6]

      • Nanocatalysts: Recent advancements have shown that nanocatalysts (e.g., nano-MgO, ZrO₂, magnetic nanoparticles) can significantly enhance reaction rates and yields under milder conditions, often with the added benefit of being recyclable.[5][7]

      • Catalyst Loading: Ensure the catalyst loading is optimized. Too little may result in insufficient activation, while too much can sometimes lead to side reactions.

  • Inappropriate Solvent: The solvent plays a crucial role in reactant solubility and can influence the reaction pathway.

    • Troubleshooting Steps:

      • Solvent Polarity: Polar aprotic solvents like DMF and DMSO are often effective, but some syntheses perform better in alcohols like ethanol or even under solvent-free conditions.[5][8]

      • Solvent Screening: If solubility of starting materials is an issue, consider screening a range of solvents with varying polarities.

  • Insufficient Temperature or Reaction Time: Many organic reactions are sensitive to thermal conditions.

    • Troubleshooting Steps:

      • Temperature Optimization: While refluxing is a common starting point, some reactions are kinetically slow and may require higher temperatures. Conversely, elevated temperatures can sometimes promote byproduct formation. Experiment with a range of temperatures to find the optimal balance.[8][9]

      • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress. This will help you determine the optimal reaction time and prevent potential product degradation from prolonged heating.[8][9]

  • Purity of Starting Materials: Impurities in your reactants can inhibit the catalyst or participate in unwanted side reactions.

    • Troubleshooting Steps:

      • Purity Verification: Ensure the purity of your starting materials (e.g., aminopyrimidines, aldehydes, active methylene compounds) using techniques like NMR or melting point analysis.[4]

      • Proper Storage: Store reagents under appropriate conditions to prevent degradation. For example, some aldehydes are prone to oxidation.

Q2: I am observing the formation of significant byproducts, which is complicating the purification of my desired pyridopyrimidine. How can I minimize these?

A2: Byproduct formation is often a result of competing reaction pathways. Understanding the plausible mechanism of your reaction is key to suppressing unwanted products.

Common Byproducts & Mitigation Strategies:

  • Self-Condensation of Aldehyd: Under certain catalytic conditions, aldehydes can undergo self-condensation.

    • Troubleshooting Steps:

      • Order of Addition: Try adding the aldehyde slowly to the reaction mixture containing the other components. This can help to keep its instantaneous concentration low and favor the desired reaction pathway.

      • Milder Conditions: Use a milder catalyst or lower the reaction temperature.

  • Formation of Michael Adduct Intermediate: In some cases, the Michael addition product may be stable and fail to cyclize to form the final pyridopyrimidine ring.

    • Troubleshooting Steps:

      • Stronger Catalyst/Higher Temperature: The cyclization step often requires more forcing conditions. Increasing the temperature or using a more effective catalyst for cyclization can drive the reaction to completion.

      • Change of Solvent: The solvent can influence the stability of intermediates. Switching to a higher boiling point solvent might facilitate the final cyclization/dehydration step.

  • Hantzsch-type Dihydropyridine Formation: In reactions analogous to the Biginelli synthesis, a competing Hantzsch-type reaction can occur, leading to dihydropyridine byproducts.[9]

    • Troubleshooting Steps:

      • Control of Stoichiometry: Ensure the stoichiometry of your reactants is carefully controlled.

      • Temperature Adjustment: The Hantzsch pathway can be favored at higher temperatures. Running the reaction at a lower temperature may increase selectivity for the desired pyridopyrimidine.[9]

Q3: My synthesized pyridopyrimidine is difficult to purify. What are some effective purification strategies?

A3: Purification challenges often arise from the physical properties of the product and any remaining impurities.

Purification Techniques:

  • Recrystallization: This is often the most effective method for obtaining highly pure crystalline products.

    • Solvent Screening: A systematic screening of solvents and solvent mixtures is crucial. Start with solvents in which your product has good solubility at high temperatures and poor solubility at room temperature or below. Common choices include ethanol, isopropanol, acetonitrile, and ethyl acetate.

  • Column Chromatography: If recrystallization is ineffective, column chromatography is the next logical step.

    • Stationary Phase: Silica gel is the most common stationary phase.

    • Mobile Phase: A gradient elution of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or acetone) is typically effective. The addition of a small amount of a more polar solvent like methanol may be necessary for highly polar compounds.

  • Acid-Base Extraction: If your pyridopyrimidine has a basic nitrogen atom, you can use an acid-base extraction to separate it from neutral impurities. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and the product re-extracted into an organic solvent.

Section 2: Experimental Protocols and Data

This section provides a general experimental protocol for a common method of pyridopyrimidine synthesis and a table summarizing typical reaction conditions.

Protocol 1: General Procedure for the Multicomponent Synthesis of Pyrido[2,3-d]pyrimidines

This protocol describes a one-pot, three-component reaction which is a common and efficient method for constructing the pyridopyrimidine scaffold.[5][10]

Materials:

  • 6-Aminouracil or a derivative (1.0 eq)

  • Aromatic aldehyde (1.0 eq)

  • Active methylene compound (e.g., malononitrile, 1.1 eq)[5]

  • Catalyst (e.g., p-TSA, 10-20 mol%)

  • Solvent (e.g., ethanol, DMF)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-aminouracil, the aromatic aldehyde, the active methylene compound, and the catalyst.

  • Add the solvent to the flask.

  • Heat the reaction mixture to reflux and monitor the reaction progress using TLC.

  • Upon completion (typically 2-8 hours), cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. Wash the solid with cold solvent to remove soluble impurities.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Table 1: Summary of Typical Reaction Conditions for Pyrido[2,3-d]pyrimidine Synthesis
CatalystSolventTemperature (°C)Typical Time (h)Yield (%)Reference
p-Toluenesulfonic acidEthanolReflux2 - 670 - 90[10]
Nano-MgOWater80 - 1000.5 - 285 - 95[5]
ZrO₂ nanoparticlesSolvent-free1200.25 - 0.590 - 97[5]
Fe₃O₄ nanoparticlesEthanolReflux1 - 379 - 97[5]
Microwave IrradiationDMF100 - 1400.1 - 0.2580 - 95[11]

Section 3: Visualizing Reaction Pathways and Troubleshooting

Visual aids can help in understanding the complex relationships in a chemical synthesis. The following diagrams, generated using Graphviz, illustrate a plausible reaction mechanism and a troubleshooting workflow.

Plausible Reaction Mechanism for Pyrido[2,3-d]pyrimidine Synthesis

Reaction_Mechanism cluster_start Starting Materials cluster_intermediates Reaction Intermediates cluster_end Final Product A Aromatic Aldehyde D Knoevenagel Adduct A->D Knoevenagel Condensation B Malononitrile B->D C 6-Aminouracil E Michael Adduct C->E Michael Addition D->E F Pyrido[2,3-d]pyrimidine E->F Intramolecular Cyclization & Aromatization

Caption: A plausible reaction mechanism for the three-component synthesis of a pyridopyrimidine.

Troubleshooting Workflow for Low Yield in Pyridopyrimidine Synthesis

Troubleshooting_Workflow start Low Yield Observed purity_check Verify Purity of Starting Materials start->purity_check condition_review Review Reaction Conditions (Temp, Time, Solvent) purity_check->condition_review Purity OK optimize Optimize Conditions purity_check->optimize Impure catalyst_eval Evaluate Catalyst (Type, Loading) condition_review->catalyst_eval Conditions Correct condition_review->optimize Deviation Found workup_eval Analyze Work-up & Purification Steps catalyst_eval->workup_eval Catalyst OK catalyst_eval->optimize Suboptimal workup_eval->optimize Losses Identified success Yield Improved workup_eval->success Work-up OK optimize->success

Caption: A systematic workflow for troubleshooting low-yield reactions in pyridopyrimidine synthesis.

References

Technical Support Center: 7-Bromopyrido[3,2-d]pyrimidine-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 7-Bromopyrido[3,2-d]pyrimidine-2,4-diol (CAS No. 1215074-37-5). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and storage of this compound. Adherence to these protocols is critical for ensuring experimental reproducibility and the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for short-term and long-term storage of solid this compound?

A1: Proper storage is paramount to maintain the chemical integrity of the compound.

  • Short-Term Storage: For immediate or frequent use, store the solid compound in a tightly sealed container at room temperature in a dry, well-ventilated area.[1] Protect from light and moisture.

  • Long-Term Storage: For archival purposes, it is recommended to store the solid compound at -20°C. This minimizes potential degradation over extended periods. Ensure the container is securely sealed to prevent moisture condensation upon removal from the freezer.

Q2: How should I prepare and store solutions of this compound?

A2: The stability of the compound in solution is dependent on the solvent and storage conditions.

  • Solvent Selection: While specific solubility data is not extensively published, compounds with similar heterocyclic structures are often soluble in polar aprotic solvents like DMSO and DMF. It is crucial to perform small-scale solubility tests to determine the optimal solvent for your specific application.

  • Solution Preparation: Prepare solutions fresh for each experiment whenever possible. If stock solutions are necessary, use an appropriate anhydrous solvent.

  • Storage of Solutions: If storage is unavoidable, aliquot the solution into single-use vials to minimize freeze-thaw cycles. Store at -20°C or -80°C. Protect from light. It is advisable to perform a quality control check (e.g., via HPLC) on stored solutions before use in critical experiments.

Q3: What are the potential degradation pathways for this compound?

A3: Brominated heterocyclic compounds can be susceptible to certain degradation pathways.[2][3]

  • Hydrolysis: The pyrimidine-2,4-diol moiety may be susceptible to hydrolysis under strong acidic or basic conditions. It is recommended to maintain neutral pH conditions during experimental procedures.

  • Photodegradation: Aromatic bromine-carbon bonds can be labile to UV light.[4] It is crucial to protect both the solid compound and its solutions from light exposure by using amber vials or by wrapping containers in aluminum foil.

  • Oxidation: While not extensively documented for this specific molecule, heterocyclic rings can be prone to oxidation.[5] Storing under an inert atmosphere (e.g., argon or nitrogen) can mitigate this risk, especially for long-term storage of the solid.

Troubleshooting Guide

This section addresses common issues that may arise during the handling and use of this compound.

Problem Potential Cause Recommended Solution
Inconsistent experimental results or loss of compound activity. Degradation of the compound due to improper storage or handling.1. Review storage conditions. Ensure the compound is protected from light, moisture, and extreme temperatures.[1][4] 2. Prepare fresh solutions for each experiment. 3. If using stored solutions, perform a quality control check (e.g., HPLC, LC-MS) to assess purity and integrity.
Difficulty dissolving the compound. Poor solubility in the chosen solvent.1. Attempt dissolution in a small amount of a different polar aprotic solvent such as DMSO or DMF. 2. Gentle warming and sonication can aid dissolution. Avoid excessive heat which may cause degradation.
Precipitation of the compound from solution during an experiment. Exceeding the solubility limit in the experimental buffer or media.1. Determine the solubility of the compound in the final experimental medium. 2. Consider preparing a more concentrated stock solution in a suitable solvent and then diluting it into the aqueous medium. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Observed color change in the solid compound or solution. Potential degradation or contamination.1. Discontinue use of the material. 2. A color change may indicate oxidation or other chemical transformations.[5] 3. Obtain a fresh batch of the compound and adhere strictly to the recommended storage and handling procedures.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol provides a general guideline for preparing a stock solution. The final concentration and solvent should be optimized for your specific experimental needs.

  • Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: In a well-ventilated area or chemical fume hood, accurately weigh the desired amount of the compound.

  • Dissolution: Add the appropriate volume of anhydrous DMSO (or another suitable solvent) to achieve the desired stock concentration.

  • Mixing: Vortex or sonicate the solution until the compound is fully dissolved. Gentle warming may be applied if necessary, but do not exceed 40°C.

  • Storage: Store the stock solution in small aliquots in tightly sealed, light-protected vials at -20°C or -80°C.

Protocol 2: Assessment of Compound Stability by HPLC

This protocol can be adapted to monitor the stability of the compound over time.

  • Sample Preparation: Prepare a solution of the compound at a known concentration in a suitable solvent.

  • Initial Analysis (T=0): Immediately analyze the freshly prepared solution by reverse-phase HPLC to obtain a reference chromatogram and determine the initial purity.

  • Storage: Store aliquots of the solution under the desired test conditions (e.g., room temperature, 4°C, -20°C, with or without light exposure).

  • Time-Point Analysis: At specified time points (e.g., 24 hours, 1 week, 1 month), analyze the stored aliquots by HPLC under the same conditions as the initial analysis.

  • Data Analysis: Compare the peak area and purity of the main compound peak at each time point to the T=0 data. The appearance of new peaks may indicate degradation products.

Visualizing Key Concepts

Workflow for Handling and Storage

G cluster_receipt Compound Receipt cluster_storage Storage cluster_prep Solution Preparation cluster_use Experimental Use cluster_sol_storage Solution Storage (If Necessary) Receipt Receive Compound ShortTerm Short-Term (Room Temp, Dry, Dark) Receipt->ShortTerm Frequent Use LongTerm Long-Term (-20°C, Dry, Dark) Receipt->LongTerm Archival Prep Prepare Fresh Solution (e.g., in DMSO) ShortTerm->Prep LongTerm->Prep Use Use in Experiment Prep->Use Aliquot Aliquot into Single-Use Vials Prep->Aliquot Storage Needed StoreSol Store at -20°C or -80°C (Protected from Light) Aliquot->StoreSol StoreSol->Use

Caption: Recommended workflow for handling and storage.

Troubleshooting Logic for Loss of Activity

G Problem Inconsistent Results/ Loss of Activity CheckStorage Review Storage Conditions (Light, Temp, Moisture?) Problem->CheckStorage CheckSolution Review Solution Prep (Fresh? Freeze-thaw cycles?) Problem->CheckSolution QC Perform Quality Control (e.g., HPLC, LC-MS) CheckStorage->QC CheckSolution->QC Degradation Degradation Confirmed QC->Degradation Purity < 95% or Degradants Present NoDegradation Compound is Stable QC->NoDegradation Purity ≥ 95% and No Degradants Action1 Discard Old Stock. Use Fresh Compound. Degradation->Action1 Action2 Investigate Other Experimental Variables. NoDegradation->Action2

Caption: Troubleshooting flowchart for loss of compound activity.

References

Technical Support Center: Minimizing Off-Target Effects of Pyridopyrimidine Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyridopyrimidine-based inhibitors. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the off-target effects commonly associated with this important class of compounds. The pyridopyrimidine scaffold is a privileged structure in medicinal chemistry, particularly for kinase inhibitors, due to its ability to mimic the adenine ring of ATP and bind to the ATP-binding pocket of kinases.[1][2] However, the conserved nature of this binding site across the human kinome means that these inhibitors can often interact with multiple kinases beyond the intended target, leading to off-target effects that can confound experimental results and lead to toxicity.[1][2][3]

This resource will equip you with the knowledge to anticipate, identify, and mitigate these off-target effects, ensuring the accuracy and reliability of your research.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section addresses common problems encountered during experiments with pyridopyrimidine inhibitors, providing potential causes and actionable solutions.

Issue 1: High Cellular Toxicity at Effective On-Target Concentrations

You've determined the IC50 of your pyridopyrimidine inhibitor against your target of interest in a biochemical assay. However, when you apply the compound to cells, you observe significant cytotoxicity at concentrations required to see a phenotypic effect.

  • Possible Cause: The observed toxicity is likely due to the inhibition of one or more off-target kinases that are crucial for cell viability.[4]

  • Troubleshooting & Optimization:

    • Conduct a Kinome-wide Selectivity Profile: This is the gold standard for identifying off-target interactions.[4] Screening your inhibitor against a large panel of recombinant kinases will reveal its selectivity profile and pinpoint potential off-target liabilities.[5][6] Several commercial services offer comprehensive kinome profiling.[7][8][9]

    • Analyze the Function of Identified Off-Targets: Once potential off-targets are identified, investigate their known cellular functions. Determine if any of these kinases are known to be essential for cell survival or are involved in critical signaling pathways.[4]

    • Employ Orthogonal Validation: Use genetic techniques like siRNA or CRISPR/Cas9 to knock down the intended target. If the phenotype of the genetic knockdown does not match the phenotype of your inhibitor, it strongly suggests that off-target effects are at play.[4]

    • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of your inhibitor. Modifications to the pyridopyrimidine scaffold can alter the selectivity profile.[10][11][12] This can help to design a more selective compound.[13][14]

Issue 2: Discrepancy Between Biochemical Potency and Cellular Efficacy

Your inhibitor is highly potent against the purified target protein in biochemical assays, but shows weak or no activity in cell-based assays.

  • Possible Cause 1: Poor Cell Permeability: The compound may not be effectively crossing the cell membrane to reach its intracellular target.[15]

  • Possible Cause 2: Active Efflux: The compound may be actively transported out of the cell by efflux pumps, preventing it from reaching a sufficient intracellular concentration.[15]

  • Possible Cause 3: Intracellular Metabolism: The inhibitor may be rapidly metabolized into an inactive form within the cell.

  • Troubleshooting & Optimization:

    • Assess Cell Permeability:

      • Computational Prediction: Use in silico tools to predict the physicochemical properties of your compound, such as cLogP and polar surface area, which can influence permeability.

      • Parallel Artificial Membrane Permeability Assay (PAMPA): This in vitro assay provides a measure of a compound's passive membrane permeability.

      • Cellular Uptake Assays: Directly measure the intracellular concentration of the inhibitor using techniques like liquid chromatography-mass spectrometry (LC-MS).

    • Investigate Efflux Pump Activity:

      • Use Efflux Pump Inhibitors: Co-incubate your pyridopyrimidine inhibitor with known efflux pump inhibitors (e.g., verapamil for P-glycoprotein) to see if cellular activity is restored.

    • Evaluate Metabolic Stability:

      • Microsomal Stability Assay: Incubate your compound with liver microsomes to assess its metabolic stability.

      • Identify Metabolites: Use LC-MS to identify any metabolites formed in cell culture and determine if they are active or inactive.

Issue 3: Observed Phenotype is Inconsistent with the Known Function of the Primary Target

You observe a cellular response that cannot be logically explained by the inhibition of your primary target kinase.

  • Possible Cause: This is a strong indicator of an off-target effect. The observed phenotype may be the result of the inhibitor acting on an unexpected off-target or modulating a different signaling pathway.[2]

  • Troubleshooting & Optimization:

    • Comprehensive Off-Target Profiling: As with Issue 1, a kinome-wide selectivity profile is essential to identify potential off-targets that could be responsible for the unexpected phenotype.[5][6]

    • Phenotypic Screening Comparison: Compare the cellular phenotype induced by your inhibitor with that of structurally different inhibitors known to be highly selective for your target.[4] If the phenotypes differ, it points towards off-target effects of your compound.

    • Genetic Validation: Use siRNA or CRISPR/Cas9 to specifically deplete the intended target. If this does not replicate the observed phenotype, it confirms that the effect is off-target.[4]

    • Computational Target Prediction: Utilize computational methods to predict potential off-target interactions based on the chemical structure of your inhibitor.[16][17][[“]] Several web-based tools and machine learning models are available for this purpose.[19][20]

Frequently Asked Questions (FAQs)

This section provides answers to common questions about minimizing off-target effects of pyridopyrimidine inhibitors.

Q1: Why are pyridopyrimidine-based inhibitors prone to off-target effects?

The pyridopyrimidine scaffold is adept at binding to the ATP-binding pocket of protein kinases.[2] This "hinge-binding" region is structurally conserved across a large portion of the human kinome, meaning that inhibitors designed to target one kinase can often bind to and inhibit others.[2][3]

Q2: What is the difference between on-target and off-target effects?

  • On-target effects are the direct consequences of the inhibitor binding to its intended molecular target. These can be both the desired therapeutic effect and undesirable side effects if the target is also present in non-target tissues.[2]

  • Off-target effects result from the inhibitor binding to unintended molecules, which can lead to unexpected and often undesirable biological responses.[2][21]

Q3: How can I proactively design more selective pyridopyrimidine inhibitors?

  • Structure-Based Drug Design: Utilize the crystal structure of your target kinase to design inhibitors that exploit unique features of its ATP-binding pocket that are not present in other kinases.[15][22]

  • Fragment-Based Drug Discovery: Start with small chemical fragments that bind to the target with high ligand efficiency and then grow them into more potent and selective inhibitors.[13][14]

  • Incorporate Selectivity-Enhancing Moieties: Introduce chemical groups that create favorable interactions with specific residues in the target's binding site or steric clashes with residues in off-target kinases.[10][23]

Q4: What are the key experimental approaches to confirm target engagement in cells?

Confirming that your inhibitor binds to its intended target in a cellular context is crucial.

  • Cellular Thermal Shift Assay (CETSA®): This method assesses target engagement by measuring the change in the thermal stability of a protein upon ligand binding.[24][25][26][27]

  • NanoBRET™ Target Engagement Assay: This live-cell assay uses bioluminescence resonance energy transfer (BRET) to directly measure compound binding to a target protein.[28][29][30][31] It can provide quantitative data on affinity, target occupancy, and residence time.[28][30]

Visualizing Experimental Workflows and Pathways

To aid in your experimental design and data interpretation, the following diagrams illustrate key concepts and workflows.

G cluster_0 Initial Observation cluster_1 Hypothesis: Off-Target Effects cluster_2 Troubleshooting & Validation cluster_3 Outcome High Toxicity High Cellular Toxicity at Effective Concentration OffTarget Inhibition of Essential Off-Target Kinase(s) High Toxicity->OffTarget KinomeScan Kinome-wide Selectivity Profiling OffTarget->KinomeScan Genetic Orthogonal Validation (siRNA, CRISPR) OffTarget->Genetic SAR Structure-Activity Relationship (SAR) OffTarget->SAR Identify Identify Off-Target(s) KinomeScan->Identify Confirm Confirm On-Target vs. Off-Target Phenotype Genetic->Confirm Design Design More Selective Inhibitor SAR->Design

Caption: Troubleshooting workflow for high cellular toxicity.

G cluster_0 Inhibitor Design & Screening cluster_1 Selectivity & Target Validation cluster_2 Lead Optimization Start Pyridopyrimidine Scaffold Biochem Biochemical Screening Start->Biochem Cellular Cell-Based Assays Biochem->Cellular Kinome Kinome Profiling Cellular->Kinome CETSA CETSA® Cellular->CETSA NanoBRET NanoBRET™ Cellular->NanoBRET SAR_Opt SAR for Selectivity Kinome->SAR_Opt CETSA->SAR_Opt NanoBRET->SAR_Opt ADME ADME/Tox Profiling SAR_Opt->ADME Lead Optimized Lead Candidate ADME->Lead

Caption: Integrated workflow for developing selective inhibitors.

Quantitative Data Summary

The following table provides a hypothetical example of how to present selectivity data for a pyridopyrimidine inhibitor.

Kinase Target Inhibitor A IC50 (nM) Inhibitor B IC50 (nM) Selectivity Fold (B vs. A)
Primary Target 1081.25
Off-Target 1500>10,000>20
Off-Target 22505,00020
Off-Target 31,000>10,000>10

This table illustrates that Inhibitor B, a rationally designed analog of Inhibitor A, demonstrates significantly improved selectivity against common off-targets while maintaining potency against the primary target.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA®)

This protocol outlines the general steps for performing a CETSA experiment to validate target engagement.

  • Cell Culture and Treatment: Culture cells to the desired confluency. Treat cells with the pyridopyrimidine inhibitor or vehicle control for a specified time.

  • Harvesting and Lysis: Harvest the cells and lyse them to release the proteins.

  • Heat Challenge: Aliquot the cell lysate and heat the samples to a range of temperatures.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the samples to separate the soluble protein fraction from the aggregated proteins.

  • Protein Quantification: Analyze the amount of the target protein remaining in the soluble fraction using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the inhibitor indicates target engagement.[32]

Protocol 2: Kinome-wide Selectivity Profiling (Radiometric Assay)

This protocol describes a common method for assessing inhibitor selectivity across a panel of kinases.

  • Reaction Setup: In a multi-well plate, prepare a reaction mixture containing the individual kinases, their specific substrates, and the necessary cofactors.

  • Inhibitor Addition: Add the pyridopyrimidine inhibitor at a fixed concentration (for single-point screening) or a range of concentrations (for IC50 determination).

  • Initiation of Reaction: Start the kinase reaction by adding [γ-³³P]ATP.

  • Incubation: Incubate the plate at the optimal temperature for the kinases for a defined period.

  • Reaction Termination and Substrate Capture: Stop the reaction and capture the phosphorylated substrate on a filter membrane.

  • Detection: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each kinase. For IC50 determination, plot the percent inhibition against the inhibitor concentration.[4]

By diligently applying these troubleshooting strategies, experimental protocols, and a proactive approach to inhibitor design, researchers can effectively minimize the confounding influence of off-target effects and enhance the quality and impact of their work with pyridopyrimidine inhibitors.

References

Catalyst Selection for Efficient Pyridopyrimidine Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyridopyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common challenges in catalyst selection and reaction optimization. Pyridopyrimidines are a critical class of heterocyclic compounds with broad therapeutic potential, and their efficient synthesis is paramount.[1][2][3] This resource provides field-proven insights and evidence-based protocols to enhance your synthetic success.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of pyridopyrimidines, offering explanations for the underlying causes and actionable solutions.

Issue 1: Low or No Product Yield

Question: My reaction for synthesizing a pyridopyrimidine derivative is resulting in a very low yield or no product at all. What are the likely causes and how can I troubleshoot this?

Answer: Low conversion is a frequent challenge in pyridopyrimidine synthesis and can stem from several factors, including catalyst inefficiency, suboptimal reaction conditions, or issues with reactant purity.[4] The electron-deficient nature of the pyrimidine ring and the presence of basic nitrogen atoms can often complicate these reactions.[5]

Causality and Troubleshooting Steps:

  • Catalyst Activity and Selection:

    • Inactive Catalyst: The chosen catalyst may be inactive or poisoned. For instance, palladium catalysts need to be in their active Pd(0) state for many cross-coupling reactions.[6] If using a reusable catalyst, it might require regeneration.[4]

    • Inappropriate Catalyst Choice: The catalyst may not be suitable for the specific transformation. For multi-component reactions leading to pyridopyrimidines, nano-catalysts like Fe₃O₄-based systems or zirconium dioxide have shown high efficacy by providing a large surface area and enhancing reaction rates.[7][8] For C-N cross-coupling reactions to introduce substituents, a palladium catalyst with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) is often necessary to promote the formation of the active catalytic species.[6][9]

    • Solution:

      • Ensure your catalyst is fresh or properly activated.

      • For multi-component reactions, consider screening a panel of heterogeneous catalysts, including various metal oxide nanoparticles.

      • For cross-coupling steps, experiment with different palladium precatalysts and ligands.

  • Reaction Conditions:

    • Temperature and Time: The reaction may not have reached the necessary activation energy or may not have been allowed to run for a sufficient duration. Conversely, excessively high temperatures can lead to the decomposition of reactants or the catalyst.[4]

    • Solvent: The choice of solvent is critical as it affects reactant solubility and the reaction rate.[4] For instance, in some multi-component syntheses of pyridopyrimidines, solvents like ethanol or even solvent-free conditions have proven effective.[7][10]

    • Base: In cross-coupling reactions, a weak base may not be strong enough to activate the coupling partners.[6]

    • Solution:

      • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

      • Systematically screen different solvents.

      • If applicable, screen a range of bases from weaker carbonates (e.g., K₂CO₃) to stronger phosphates or alkoxides (e.g., K₃PO₄, t-BuOK).[6]

  • Reactant Quality:

    • Purity: Impurities in the starting materials can inhibit the catalyst or lead to side reactions.

    • Solution: Ensure the purity of your starting materials through appropriate purification techniques before use.

Issue 2: Formation of Side Products

Question: I am observing significant formation of an unexpected side product in my pyridopyrimidine synthesis. How can I identify and minimize it?

Answer: Side product formation is often a result of competing reaction pathways. A common side reaction in related pyrimidine syntheses is the formation of Hantzsch-type 1,4-dihydropyridines, which can occur when two equivalents of a β-ketoester react with an aldehyde and an ammonia source.[4]

Causality and Troubleshooting Steps:

  • Competing Reaction Pathways:

    • Hantzsch-type Byproducts: In multi-component reactions involving aldehydes and β-dicarbonyl compounds, the conditions might favor the Hantzsch pyridine synthesis over the desired pyridopyrimidine formation. This is particularly prevalent at higher temperatures.[4]

    • Homocoupling: In cross-coupling reactions, the homocoupling of starting materials (e.g., boronic acids in Suzuki reactions) can be a significant side reaction.[6]

    • Solution:

      • Temperature Control: Lowering the reaction temperature can often suppress the formation of Hantzsch-type byproducts.[4]

      • Order of Addition: In some cases, adding one of the reactants (e.g., the amine source) last can minimize its decomposition and subsequent side reactions.[4]

      • Catalyst and Ligand Tuning: For cross-coupling reactions, the choice of catalyst and ligand can influence the selectivity. Experimenting with different ligand systems can minimize homocoupling.[6]

  • Reaction Stoichiometry:

    • Incorrect Ratios: An incorrect ratio of reactants can lead to the formation of side products.

    • Solution: Carefully control the stoichiometry of your reactants. A slight excess of one reactant may be beneficial in some cases, but this should be optimized systematically.

Frequently Asked Questions (FAQs)

Q1: What are the advantages of using nanocatalysts for pyridopyrimidine synthesis?

A1: Nanocatalysts offer several advantages in the synthesis of pyridopyrimidines, primarily due to their high surface-area-to-volume ratio, which leads to enhanced catalytic activity.[7][8] This often results in:

  • Higher Yields and Shorter Reaction Times: The increased number of active sites accelerates the reaction.[7]

  • Milder Reaction Conditions: Many nanocatalyzed reactions can be carried out at lower temperatures, which can improve selectivity and reduce energy consumption.[7]

  • Greener Synthesis: Nanocatalysts are often heterogeneous, allowing for easy separation from the reaction mixture and potential for recyclability, which aligns with the principles of green chemistry.[7][8]

  • Solvent-Free or Aqueous Conditions: Several nanocatalyst systems have been developed for use in environmentally benign solvents like water or even under solvent-free conditions.[7]

Q2: How do I choose the right catalyst for a C-N cross-coupling reaction on a pyridopyrimidine core?

A2: The choice of catalyst for a C-N cross-coupling (Buchwald-Hartwig amination) on a pyridopyrimidine core is critical. The nitrogen atoms in the ring system can coordinate to the metal center and inhibit the catalyst.[6] Therefore, a highly active catalyst system is required. Key considerations include:

  • Palladium Precatalyst: A stable and easily activated palladium source is preferred.

  • Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often the most effective.[5][6] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species that is crucial for the catalytic cycle.[6]

  • Base: A strong, non-nucleophilic base is typically required. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are commonly used.[6]

Q3: Can microwave irradiation be beneficial for pyridopyrimidine synthesis?

A3: Yes, microwave irradiation can be a powerful tool for accelerating the synthesis of pyridopyrimidines.[10][11] The primary advantages of microwave-assisted synthesis include:

  • Rapid Heating: Microwaves heat the reaction mixture volumetrically and rapidly, leading to a significant reduction in reaction times, often from hours to minutes.[10][11]

  • Improved Yields: The rapid heating can minimize the formation of side products, leading to cleaner reactions and higher yields.

  • Enhanced Reaction Rates: Reactions that are sluggish under conventional heating can often be driven to completion quickly with microwave irradiation.

It is important to use a dedicated microwave reactor for safety and precise temperature control.

Data Presentation

Table 1: Comparison of Catalytic Systems for Pyridopyrimidine Synthesis

Catalyst SystemTypical ReactionAdvantagesDisadvantagesReference
Nanocatalysts (e.g., Fe₃O₄-based)Multi-component reactionsHigh yields, short reaction times, reusability, green conditionsMay require specific preparation methods[7][8]
Palladium Complexes (e.g., Pd(PPh₃)₄)Cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig)High functional group tolerance, well-established methodsCatalyst deactivation can be an issue, cost[5][6]
Copper Catalysts (e.g., Cu(II) triflate)Cycloaddition reactionsCost-effective, promotes specific cyclization pathwaysCan be sensitive to air and moisture[12]
Ionic Liquids (e.g., DABCO-based)One-pot synthesisReusability, easy product isolation, short reaction timesMay have higher initial cost[13]
Organocatalysts (e.g., Piperidine)Cyclocondensation reactionsMetal-free, mild conditionsMay have lower activity than metal catalysts[12]

Experimental Protocols

Protocol 1: General Procedure for Nanocatalyst-Mediated Three-Component Synthesis of Pyrido[2,3-d]pyrimidines

This protocol is a general guideline based on typical procedures reported for the synthesis of pyrido[2,3-d]pyrimidines using a nanocatalyst.[7][8]

  • Reactant Mixture: In a round-bottom flask, combine 6-aminouracil (1 mmol), an aromatic aldehyde (1 mmol), and malononitrile (1.2 mmol).

  • Solvent and Catalyst Addition: Add the chosen solvent (e.g., ethanol or water, 10 mL) and the nanocatalyst (e.g., Fe₃O₄-based, 10-20 mol%).

  • Reaction: Stir the mixture at the optimized temperature (e.g., 60-80 °C or reflux) for the required time (typically 1-4 hours). Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

  • Catalyst Recovery: If using a magnetic nanocatalyst, place a magnet on the outside of the flask to hold the catalyst, and decant the solution.

  • Product Isolation: The product often precipitates from the solution upon cooling. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure pyridopyrimidine derivative.

Protocol 2: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination of a Halogenated Pyridopyrimidine

This protocol provides a general framework for the amination of a chloro- or bromo-pyridopyrimidine.[6][9]

  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add the halopyridopyrimidine (1.0 equiv), the amine (1.1-1.5 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., Cs₂CO₃, 1.5-2.0 equiv).

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the reaction mixture to the optimized temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Extraction: Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Logical Workflow for Troubleshooting Low Yield in Pyridopyrimidine Synthesis

Troubleshooting_Workflow start Start: Low or No Yield catalyst 1. Evaluate Catalyst System start->catalyst sub_catalyst1 Inactive or Inappropriate Catalyst? catalyst->sub_catalyst1 conditions 2. Optimize Reaction Conditions sub_conditions1 Suboptimal Temperature/Time? conditions->sub_conditions1 reagents 3. Assess Reagent Quality sub_reagents1 Impure Starting Materials? reagents->sub_reagents1 success Successful Reaction sub_catalyst1->conditions No sub_catalyst2 Screen different catalysts (e.g., nano, Pd-based) Ensure catalyst is active sub_catalyst1->sub_catalyst2 Yes sub_catalyst2->conditions sub_conditions2 Optimize temperature and time via TLC/LC-MS monitoring sub_conditions1->sub_conditions2 Yes sub_conditions3 Incorrect Solvent or Base? sub_conditions1->sub_conditions3 No sub_conditions2->sub_conditions3 sub_conditions3->reagents No sub_conditions4 Screen various solvents and bases sub_conditions3->sub_conditions4 Yes sub_conditions4->reagents sub_reagents1->success No sub_reagents2 Purify starting materials sub_reagents1->sub_reagents2 Yes sub_reagents2->success

Caption: A decision tree for troubleshooting low-yielding pyridopyrimidine synthesis.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-X pd_complex1 Ar-Pd(II)-X(L₂) oxidative_addition->pd_complex1 transmetalation Amine Coordination & Deprotonation pd_complex1->transmetalation + HNR₂' + Base pd_complex2 Ar-Pd(II)-NR₂'(L) transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR₂' reductive_elimination->product

Caption: A simplified catalytic cycle for the Buchwald-Hartwig C-N cross-coupling reaction.

References

Technical Support Center: 7-Bromopyrido[3,2-d]pyrimidine-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Bromopyrido[3,2-d]pyrimidine-2,4-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the handling, stability, and potential degradation of this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each problem is presented in a question-and-answer format with detailed explanations and recommended protocols.

Issue 1: Unexpected peak/spot observed during chromatographic analysis (TLC, LC-MS) after short-term storage in solution.

Question: I dissolved this compound in DMSO for my experiments. After a day at room temperature, I see a new, more polar spot on my TLC plate and a corresponding new peak in the LC-MS analysis. What could be the cause?

Answer:

The appearance of a new, more polar species from a bromo-substituted heterocyclic compound like this compound upon storage in a solution, especially one containing trace amounts of water, is often indicative of hydrolysis. The bromine atom on the pyridopyrimidine core can be susceptible to nucleophilic aromatic substitution (SNAr), where water acts as a nucleophile, replacing the bromine with a hydroxyl group. This would result in the formation of 7-Hydroxypyrido[3,2-d]pyrimidine-2,4-diol, a more polar compound.

Proposed Degradation Pathway: Hydrolysis

hydrolysis This compound This compound 7-Hydroxypyrido[3,2-d]pyrimidine-2,4-diol 7-Hydroxypyrido[3,2-d]pyrimidine-2,4-diol This compound->7-Hydroxypyrido[3,2-d]pyrimidine-2,4-diol H2O (trace) DMSO, RT

Caption: Proposed hydrolysis of this compound.

Troubleshooting Protocol:

  • Confirm the Structure of the Degradant:

    • If you have access to high-resolution mass spectrometry (HRMS), determine the exact mass of the new peak. The expected mass for the hydrolyzed product (C7H4N3O3, assuming loss of Br and gain of OH) would be a key indicator.

    • Compare the isotopic pattern. The parent compound will have a characteristic pattern due to the presence of bromine isotopes (79Br and 81Br). The degradation product will lack this pattern.

  • Minimize Water Content:

    • Use anhydrous DMSO for preparing your stock solutions.

    • Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles and exposure to atmospheric moisture.

  • pH Considerations:

    • If your experimental buffer is aqueous, be mindful of the pH. Both highly acidic and basic conditions can accelerate the hydrolysis of the C-Br bond.[1]

Experimental Workflow for Stability Assessment

stability_workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis prep Prepare fresh solution in anhydrous DMSO aliquot Aliquot and store at -80°C prep->aliquot thaw Thaw one aliquot aliquot->thaw run_exp Run experiment in buffered solution thaw->run_exp lcms LC-MS analysis of post-reaction mixture run_exp->lcms compare Compare with initial t=0 sample lcms->compare

Caption: Workflow for assessing compound stability in solution.

Issue 2: Inconsistent results in biological assays, suggesting lower than expected compound concentration.

Question: I am observing variable results in my cell-based assays. It seems like the effective concentration of my this compound is decreasing over the course of the experiment. Why might this be happening?

Answer:

Besides hydrolysis, another potential issue is the compound's stability under specific assay conditions. Pyrido[3,2-d]pyrimidine derivatives can be susceptible to metabolic degradation if your assay involves liver microsomes or other metabolically active systems.[2] Additionally, some heterocyclic compounds can undergo photodegradation upon prolonged exposure to light.[3]

Potential Degradation Pathways:

  • Metabolic Degradation: If your system contains enzymes (e.g., from cell lysates or in whole cells), enzymatic modification of the compound can occur. This could involve hydroxylation, oxidation, or conjugation reactions.

  • Photodegradation: Exposure to certain wavelengths of light, especially UV, can lead to the breakdown of the molecule. The energy absorbed can lead to bond cleavage or rearrangements.

Troubleshooting Protocol:

  • Assess Metabolic Stability:

    • If applicable to your research, perform a liver microsomal stability assay. This will provide quantitative data on the rate of metabolic clearance of your compound.

  • Control for Photodegradation:

    • Conduct your experiments in low-light conditions or use amber-colored labware to protect the compound from light.

    • Prepare a control sample that is exposed to the same experimental conditions (solvent, temperature) but is kept in the dark. Compare its analytical profile to a light-exposed sample.

  • Re-evaluate Solution Stability:

    • As mentioned in Issue 1, ensure your stock solutions are freshly prepared and properly stored. A stability test in your specific assay media (without cells) can also be informative.

Data Summary: Stability Considerations

ConditionPotential Degradation PathwayRecommendation
Aqueous BufferHydrolysisUse anhydrous solvents for stock, minimize time in aqueous media
Cell-based AssaysMetabolic DegradationAssess metabolic stability, consider enzyme inhibitors if necessary
Light ExposurePhotodegradationWork in low-light, use amber vials/plates

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term storage, the solid compound should be kept in a tightly sealed container at -20°C, protected from light and moisture. For short-term storage, keeping it in a desiccator at 4°C is acceptable.

Q2: What are the likely degradation products under strongly acidic or basic conditions?

Under harsh pH conditions, the pyrimidine ring itself can be susceptible to cleavage. In strong acid, hydrolysis of the diol to a more stable tautomeric form or even ring opening could occur. In strong base, deprotonation followed by rearrangement or decomposition is possible. It is advisable to maintain a near-neutral pH whenever possible.

Q3: Are there any known reactive functional groups I should be aware of when planning synthetic modifications?

The bromine atom is a key reactive site for nucleophilic aromatic substitution or for cross-coupling reactions like Suzuki or Buchwald-Hartwig couplings.[4][5] The diol functionality can also be a site for alkylation or other modifications, and the N-H protons of the pyrimidine ring are acidic and can be deprotonated with a suitable base.

Q4: What analytical techniques are best suited for monitoring the purity and degradation of this compound?

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful technique for separating the parent compound from potential impurities and degradation products, while also providing mass information for their identification.[6]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the starting material and for characterizing any major degradation products if they can be isolated.

  • TLC (Thin-Layer Chromatography): A quick and easy method for routine purity checks and for monitoring the progress of reactions or stability studies.

References

Technical Support Center: Scaling Up the Synthesis of 7-Bromopyrido[3,2-d]pyrimidine-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Bromopyrido[3,2-d]pyrimidine-2,4-diol. This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the challenges associated with the scalable synthesis of this important heterocyclic compound. Our focus is on explaining the causality behind experimental choices to empower you to optimize the synthesis for your specific needs.

Overview of the Synthetic Strategy

The synthesis of this compound is most effectively approached via a two-step process. First, the construction of the pyridopyrimidine core, followed by a regioselective bromination. This strategy allows for controlled introduction of the bromine atom at the desired C7 position on the electron-deficient pyridine ring.

Synthetic_Pathway cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Bromination Start 2-Amino-3-cyanopyridine Intermediate Pyrido[3,2-d]pyrimidine-2,4-diol Start->Intermediate Urea, High Temp. Final This compound Intermediate->Final NBS, Acid Catalyst Troubleshooting_Workflow cluster_step1 Step 1: Cyclization Issues cluster_step2 Step 2: Bromination Issues start Start Experiment issue1 issue1 start->issue1 issue2 issue2 start->issue2 issue3 Symptom: No Reaction Possible Causes: - Ring is Too Deactivated - Insufficient Catalyst - NBS Decomposed Solutions: - Add Lewis Acid (e.g., ZnCl₂) or TMSOTf - Increase Temperature Gradually - Use Fresh, High-Purity NBS issue1:f2->issue3 issue4 Symptom: Multiple Bromination Products Possible Causes: - Excess NBS - Reaction Temp Too High - Reaction Time Too Long Solutions: - Use Stoichiometric NBS (1.1 eq) - Lower Temperature to 40-50 °C - Monitor Closely by LC-MS issue1:f2->issue4 issue2:f2->issue3 issue2:f2->issue4 end_node Successful Synthesis issue3:f2->end_node issue4:f2->end_node

Validation & Comparative

A Comparative Analysis of the Pyrido[3,2-d]pyrimidine Scaffold as a Novel Kinase Inhibitor Template

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless pursuit of novel therapeutic agents in oncology has identified protein kinases as a pivotal target class. Within the vast chemical space of potential inhibitors, nitrogen-containing heterocyclic scaffolds have proven to be exceptionally fruitful. This guide provides a comparative analysis of the pyrido[3,2-d]pyrimidine scaffold, a promising but under-characterized structural motif, in the context of kinase inhibition. Due to the limited public data on specific derivatives like 7-Bromopyrido[3,2-d]pyrimidine-2,4-diol, this analysis will leverage data from structurally related analogs, particularly its well-studied isomer, the pyrido[2,3-d]pyrimidine core. We will focus on its potential as an inhibitor of Pim-1 kinase , a serine/threonine kinase implicated in cell survival and proliferation across numerous cancers.[1][2] This guide will compare the inhibitory potential of this scaffold against established Pim-1 inhibitors, providing the experimental framework and in-depth rationale necessary for researchers in drug discovery and development.

Introduction: The Rationale for Targeting Pim-1 with Novel Scaffolds

Pim-1 is a proto-oncogenic serine/threonine kinase that plays a crucial role in cytokine signaling pathways, particularly the JAK/STAT pathway, to regulate cell cycle progression and inhibit apoptosis.[2] Its overexpression is a hallmark of various hematologic and solid tumors, making it a high-value target for cancer therapy.[1] The development of small molecule inhibitors against Pim-1 aims to disrupt these pro-survival signals, thereby inducing tumor cell death.[1]

The pyridopyrimidine core is a "privileged structure" in kinase inhibitor design, present in numerous compounds targeting a wide range of kinases, including CDKs, PI3K, and EGFR.[3][4][5] While the pyrido[2,3-d]pyrimidine isomer is more extensively studied, recent research has highlighted the potential of the pyrido[3,2-d]pyrimidine scaffold against targets like PI3Kδ.[6] This guide will explore the untapped potential of this latter scaffold, using Pim-1 as a primary comparative target due to the existence of potent inhibitors based on the isomeric core, providing a strong basis for structural and functional comparison.[7]

The Pim-1 Signaling Axis: A Target for Intervention

Pim-1 exerts its oncogenic effects by phosphorylating a suite of downstream substrates that suppress apoptosis and promote cell cycle progression. A simplified representation of this pathway is shown below. Inhibitors typically function by competing with ATP for binding in the kinase's catalytic pocket, thereby preventing the phosphorylation of these key substrates.

Pim1_Pathway cluster_input Upstream Signals cluster_core Core Kinase Cascade cluster_output Downstream Effects Cytokines Cytokines (IL-2, IL-6, etc.) JAK JAK Cytokines->JAK STAT STAT3 / STAT5 JAK->STAT Pim1 Pim-1 Kinase (Target) STAT->Pim1  Transcription Bad Bad (pro-apoptotic) Pim1->Bad Phosphorylation (Inactivation) p27 p27 (Cell Cycle Inhibitor) Pim1->p27 Phosphorylation (Inactivation) MCL1 MCL1 (anti-apoptotic) Pim1->MCL1 Upregulation Casp9 Caspase-9 Bad->Casp9 Proliferation Cell Proliferation & Survival p27->Proliferation Casp9->Proliferation Apoptosis MCL1->Proliferation Inhibitor ATP-Competitive Inhibitors (e.g., Pyridopyrimidines) Inhibitor->Pim1

Caption: Simplified Pim-1 signaling pathway and point of inhibitor intervention.

Comparative Analysis of Pim-1 Kinase Inhibitors

To contextualize the potential of the pyrido[3,2-d]pyrimidine scaffold, we compare the inhibitory activity of a representative pyrido[2,3-d]pyrimidine from the literature with several well-characterized Pim-1 inhibitors. The hypothetical placement of a compound like this compound in this landscape provides a goal for future synthesis and optimization efforts.

Table 1: Comparative In Vitro Inhibitory Activity Against Pim Kinases

Compound Name Scaffold Type Pim-1 IC50/Ki Pim-2 IC50/Ki Pim-3 IC50/Ki Selectivity Profile Reference
Compound 4 Pyrido[2,3-d]pyrimidine 11.4 nM (IC50) Not Reported Not Reported Potent Pim-1 inhibitor [7]
AZD1208 Pyridone 0.4 nM (IC50) 5 nM (IC50) 1.9 nM (IC50) Pan-Pim Inhibitor [8][9]
SMI-4a Imidazopyridazine 17 nM (IC50) Modestly active Not Reported Pim-1 selective [8]
PIM447 (LGH447) Pteridinone 6 pM (Ki) 18 pM (Ki) 9 pM (Ki) Potent Pan-Pim Inhibitor [8][9]
Staurosporine Indolocarbazole 16.7 nM (IC50) Not Reported Not Reported Broad-spectrum, non-selective [7]

| This compound | Pyrido[3,2-d]pyrimidine | Hypothetical | Hypothetical | Hypothetical | To Be Determined | N/A |

Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. Lower values indicate higher potency.

This data highlights that the pyrido[2,3-d]pyrimidine scaffold can produce inhibitors with potency (11.4 nM) comparable to selective (SMI-4a, 17 nM) and non-selective (Staurosporine, 16.7 nM) reference compounds.[7][8] The challenge for a novel scaffold like pyrido[3,2-d]pyrimidine would be to achieve similar or greater potency while potentially offering superior selectivity or pharmacokinetic properties.

Experimental Protocols for Inhibitor Characterization

The validation of a novel kinase inhibitor requires a multi-step experimental approach, moving from biochemical assays to cell-based models. Here, we outline the foundational protocols for this process.

In Vitro Kinase Inhibition Assay (TR-FRET)

Trustworthiness: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are robust, high-throughput methods for quantifying kinase activity. The dual-wavelength, time-resolved measurement minimizes interference from compound fluorescence and light scatter, providing a highly reliable readout of inhibitory activity.

TR_FRET_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound 1. Serially Dilute Test Compound Dispense 4. Dispense Compound, Kinase Mix, and ATP into 384-well plate Compound->Dispense Enzyme_Mix 2. Prepare Kinase/ Substrate Mix (Pim-1, Biotinylated Peptide) Enzyme_Mix->Dispense ATP 3. Prepare ATP Solution ATP->Dispense Incubate 5. Incubate at RT (e.g., 60 min) Dispense->Incubate Stop_Detect 6. Add Stop/Detection Mix (Eu-Antibody, SA-APC) Incubate->Stop_Detect Incubate_Detect 7. Incubate at RT (e.g., 60 min) Stop_Detect->Incubate_Detect Read 8. Read Plate (TR-FRET Reader) Incubate_Detect->Read

Caption: Workflow for a typical TR-FRET based kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the test compound (e.g., this compound) in DMSO to create a concentration gradient (e.g., 100 µM to 1 nM).

  • Reaction Mixture: In a low-volume 384-well assay plate, add 2 µL of diluted compound.

  • Kinase Addition: Add 4 µL of a solution containing recombinant Pim-1 kinase and a biotinylated peptide substrate in kinase reaction buffer.

  • Initiation: Initiate the reaction by adding 4 µL of ATP solution at a concentration near its Km for Pim-1. The final volume is 10 µL.

  • Incubation: Allow the reaction to proceed for 60 minutes at room temperature.

  • Detection: Terminate the reaction and detect phosphorylation by adding 10 µL of a stop/detection buffer containing a Europium (Eu)-chelate labeled anti-phosphoserine/threonine antibody and Streptavidin-Allophycocyanin (SA-APC).

  • Equilibration: Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm (APC) and 620 nm (Eu). The ratio of these signals is proportional to the amount of phosphorylated substrate.

  • Analysis: Plot the emission ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability Assay (MTT)

Expertise & Experience: Moving from a biochemical to a cellular context is critical. An MTT assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. A potent kinase inhibitor that successfully engages its target in a cellular environment is expected to reduce the proliferation of cancer cell lines dependent on that kinase, leading to a lower MTT signal. This assay provides the first indication of a compound's cellular potency and therapeutic potential.

Step-by-Step Methodology:

  • Cell Seeding: Seed a cancer cell line known to have high Pim-1 expression (e.g., MCF-7 breast cancer cells) into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: The following day, treat the cells with a serial dilution of the test compound (prepared in cell culture medium) for 72 hours. Include a vehicle-only (DMSO) control.

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

  • Formazan Solubilization: Incubate the plate for 4 hours at 37°C. During this time, mitochondrial reductases in living cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle-treated control cells and plot against the logarithm of compound concentration to calculate the GI50 (concentration for 50% growth inhibition).

Discussion and Future Directions

The analysis of existing pyridopyrimidine-based kinase inhibitors provides a strong rationale for investigating the pyrido[3,2-d]pyrimidine scaffold as a novel template for Pim-1 inhibitors. The isomeric pyrido[2,3-d]pyrimidine core has yielded compounds with low nanomolar potency against Pim-1.[7] The key challenge and opportunity lie in the unique electronic and steric properties that the [3,2-d] nitrogen arrangement imparts.

Future work should focus on:

  • Synthesis and Screening: Synthesizing this compound and a library of its derivatives for screening against a panel of kinases, with an initial focus on the Pim family.

  • Structure-Activity Relationship (SAR) Studies: Modifying the scaffold at key positions (e.g., substituting the bromine atom) to optimize potency and selectivity.

  • Co-crystallization: Obtaining a crystal structure of a lead compound bound to Pim-1 kinase to understand the binding mode and guide further rational design.

  • Pharmacokinetic Profiling: Evaluating promising compounds for their ADME (Absorption, Distribution, Metabolism, and Excretion) properties to assess their drug-likeness.

By leveraging the established knowledge of related scaffolds and applying rigorous experimental validation, the pyrido[3,2-d]pyrimidine core represents a promising starting point for the development of next-generation kinase inhibitors.

References

Introduction: The Strategic Role of Bromination in a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structure-Activity Relationship (SAR) of Brominated Pyridopyrimidines as Kinase Inhibitors

The pyridopyrimidine nucleus is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its structural resemblance to endogenous purines allows it to effectively interact with a wide array of biological targets, most notably the ATP-binding sites of protein kinases.[2] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] Consequently, pyridopyrimidine derivatives have been extensively explored as kinase inhibitors.[4][5]

Within the vast chemical space of pyridopyrimidine analogs, halogenation represents a powerful and strategic tool for optimizing pharmacological properties. The introduction of a bromine atom, in particular, can profoundly influence a compound's potency, selectivity, and pharmacokinetic profile. Bromine's unique combination of size, electronegativity, and lipophilicity can lead to enhanced binding affinity through favorable hydrophobic and halogen-bonding interactions, as well as improved metabolic stability.[6] This guide provides a comparative analysis of the structure-activity relationships of brominated pyridopyrimidines, focusing on their role as kinase inhibitors, supported by experimental data and detailed methodologies.

Comparative SAR Analysis: Decoding the Impact of Bromine Substitution

The precise placement of a bromine atom on either the pyridopyrimidine core or its substituents can dramatically alter biological activity. The following case studies, drawn from authoritative research, illustrate these critical relationships.

Case Study 1: 4-[(3-Bromophenyl)amino]pyrido[4,3-d]pyrimidines as EGFR Inhibitors

A seminal study in the field focused on developing soluble and potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[7] The 4-[(3-bromophenyl)amino] moiety was identified as a crucial pharmacophore for high-affinity binding to the ATP site of the enzyme. The structure-activity relationship was systematically explored by introducing various solubilizing groups at the 7-position of the pyridopyrimidine ring.

The data reveals a clear trend: the introduction of weakly basic amine side chains, particularly those with a linker of three or more carbons, leads to a potent combination of high aqueous solubility and low nanomolar inhibitory activity against the EGFR enzyme.[7] The (3-bromophenyl) group is critical for potency, consistently outperforming analogues with other substitutions at this position. This is attributed to favorable interactions within a largely hydrophobic binding region at the entrance of the adenine binding cleft.[7]

Table 1: SAR of 7-Substituted 4-[(3-Bromophenyl)amino]pyrido[4,3-d]pyrimidines against EGFR

Compound ID7-Substituent (R)EGFR Enzyme IC50 (nM)EGFR Autophosphorylation (A431 cells) IC50 (nM)Aqueous Solubility (mM)Reference
1a -F1.025< 0.001[7]
1b -NH(CH₂)₃N(CH₃)₂0.58> 40[7]
1c -NH(CH₂)₄N(CH₃)₂0.815> 40[7]
1d -NH(CH₂)₃-morpholino1.240> 40[7]
1e -NH(CH₂)₂OH101200.1[7]

This table illustrates how modifying the 7-position impacts both potency and solubility, while retaining the essential 4-[(3-bromophenyl)amino] pharmacophore.

Case Study 2: Brominated Pyrido[2,3-d]pyrimidines as Multi-Kinase Inhibitors

The pyrido[2,3-d]pyrimidine isomer has also been a fruitful scaffold for developing kinase inhibitors. While not always the primary focus, bromination often features in highly potent compounds. For instance, in the development of inhibitors for Fibroblast Growth Factor Receptor (FGFr) and Platelet-Derived Growth Factor Receptor (PDGFr), a lead compound featured a 6-(2,6-dichlorophenyl) group.[8] This highlights the general importance of halogenation in this region for potent kinase inhibition.

Further exploration in this area has shown that the nature and position of substituents are critical. For example, a 5-bromo-2-fluoro-N-(phenyl)benzamide derivative demonstrated excellent antifungal activity, which, while not kinase inhibition, underscores the biological potential imparted by bromine on a phenyl ring attached to a heterocyclic core.[9]

Visualizing SAR Principles and Experimental Workflows

To better understand the logic behind the design and evaluation of these compounds, the following diagrams illustrate key concepts and processes.

SAR_Logic cluster_0 Structural Modification cluster_1 Physicochemical & Pharmacokinetic Impact cluster_2 Biological Outcome A Pyridopyrimidine Scaffold B Introduce Bromine (e.g., on Phenylamino Group) A->B Key Potency Driver C Modify Other Positions (e.g., C7-substituent) B->C Optimization D Modulate Lipophilicity B->D E Enhance Metabolic Stability B->E F Introduce Halogen Bonding Potential B->F C->D C->E C->F G Potency (IC50) D->G H Selectivity (Kinase Panel) D->H I Solubility / Bioavailability D->I E->G E->H E->I F->G F->H F->I

Caption: Logical flow of SAR for brominated pyridopyrimidines.

Synthesis_Workflow start Start Materials: 4-Chloro-7-fluoro-pyrido[4,3-d]pyrimidine 3-Bromoaniline step1 Step 1: Nucleophilic Aromatic Substitution Reactants + Solvent (e.g., 2-Butanol) Heat (Reflux) start->step1 step2 Step 2: Isolation Cool reaction mixture Filter precipitated solid step1->step2 step3 Step 3: Purification Recrystallize or use column chromatography step2->step3 end Final Product: 4-[(3-Bromophenyl)amino]-7-fluoro-pyrido[4,3-d]pyrimidine step3->end

Caption: General workflow for synthesizing the core scaffold.

Experimental Protocols: A Foundation for Trustworthy Data

The reliability of any SAR study hinges on robust and reproducible experimental methods. The following protocols provide step-by-step guidance for the synthesis and biological evaluation of a representative brominated pyridopyrimidine.

Protocol 1: Synthesis of 4-[(3-Bromophenyl)amino]-7-fluoro-pyrido[4,3-d]pyrimidine

This protocol describes a standard nucleophilic aromatic substitution reaction, a common method for constructing the core structure of these inhibitors.[7]

Materials:

  • 4-Chloro-7-fluoro-pyrido[4,3-d]pyrimidine

  • 3-Bromoaniline

  • 2-Butanol (Anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

  • Filtration apparatus (Büchner funnel)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 4-chloro-7-fluoro-pyrido[4,3-d]pyrimidine (1.0 eq) and 3-bromoaniline (1.1 eq).

  • Solvent Addition: Add anhydrous 2-butanol (approx. 20 mL per gram of starting pyrimidine) to the flask.

    • Rationale (Expertise): 2-Butanol serves as a high-boiling point solvent suitable for driving the reaction to completion. Using the anhydrous form prevents unwanted side reactions with water.

  • Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 99-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

    • Rationale (Trustworthiness): TLC provides a real-time check to ensure the starting material has been fully consumed, preventing premature workup and ensuring high yield.

  • Isolation: Once complete, allow the reaction mixture to cool to room temperature. The product hydrochloride salt will typically precipitate.

  • Filtration: Collect the solid precipitate by vacuum filtration. Wash the solid with a small amount of cold 2-butanol, followed by diethyl ether to facilitate drying.

  • Purification (Optional): If necessary, the product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography.

Protocol 2: In Vitro EGFR Tyrosine Kinase Inhibition Assay

This protocol outlines a common method to determine the IC50 value of a compound against a target kinase.

Materials:

  • Recombinant full-length EGFR enzyme

  • Test compound (brominated pyridopyrimidine) dissolved in DMSO

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂)

  • ³³P-γ-ATP (radioisotope)

  • 96-well plates

  • Phosphocellulose filter mats

  • Scintillation counter

Procedure:

  • Plate Preparation: To the wells of a 96-well plate, add the assay buffer.

  • Compound Addition: Add varying concentrations of the test compound (typically a serial dilution) to the wells. Include a "no inhibitor" control (DMSO only) and a "no enzyme" background control.

  • Enzyme & Substrate Addition: Add the poly(Glu, Tyr) substrate and the EGFR enzyme to all wells except the background control.

  • Initiation of Reaction: Initiate the kinase reaction by adding a mixture of ATP and ³³P-γ-ATP to all wells. Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific time (e.g., 20 minutes).

    • Rationale (Expertise): The use of a radioactive ATP isotope (³³P-γ-ATP) allows for the direct measurement of phosphate transfer from ATP to the substrate, providing a highly sensitive and quantitative readout of enzyme activity.

  • Termination: Stop the reaction by adding a solution like phosphoric acid.

  • Capture of Substrate: Spot the reaction mixture from each well onto a phosphocellulose filter mat. The phosphorylated peptide substrate will bind to the filter, while unincorporated ³³P-γ-ATP will not.

  • Washing: Wash the filter mats multiple times with phosphoric acid to remove all unincorporated radioisotope.

    • Rationale (Trustworthiness): Thorough washing is a critical self-validating step. It ensures that the measured radioactivity is solely from the phosphorylated substrate, providing an accurate measure of kinase activity.

  • Quantification: Place the dried filter mat into a scintillation counter to measure the amount of radioactivity in each spot.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion and Future Outlook

The strategic incorporation of bromine into the pyridopyrimidine scaffold is a proven and effective strategy for developing potent kinase inhibitors. As demonstrated, the 4-[(3-bromophenyl)amino] pharmacophore is a powerful anchor for EGFR inhibition, with SAR studies guiding the optimization of solubility and cellular activity through modifications at other positions.[7] The consistent appearance of brominated moieties in potent inhibitors across different kinase families underscores the broad utility of this approach.[6][8]

Future research will likely focus on leveraging bromine's capacity for halogen bonding to design next-generation inhibitors with enhanced selectivity and novel binding modes. As our understanding of the structural biology of kinase-inhibitor interactions deepens, the rational design of brominated pyridopyrimidines will continue to be a cornerstone of modern drug discovery, offering a clear path toward more effective and targeted therapies.

References

Validating Cellular Target Engagement of 7-Bromopyrido[3,2-d]pyrimidine-2,4-diol: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the rigorous journey of drug discovery, confirming that a molecule binds its intended target within the complex environment of a living cell is a pivotal and non-negotiable milestone. This guide offers a detailed, technically-grounded comparison of leading methodologies to validate the cellular target engagement of 7-Bromopyrido[3,2-d]pyrimidine-2,4-diol. As a member of the pyridopyrimidine class of compounds, which are known to include potent kinase inhibitors, this molecule holds therapeutic promise.[1][2][3] This document moves beyond simple protocol listing to explore the underlying rationale for experimental choices, ensuring a robust and scientifically sound validation strategy.

The Critical Need for Target Validation

The pyridopyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, frequently forming the core of kinase inhibitors that target the ATP-binding site.[1][2] While the specific molecular targets of this compound are a subject of ongoing investigation, its structure strongly suggests kinase inhibition as a likely mechanism of action. Before dedicating significant resources to preclinical and clinical development, it is imperative to verify that this compound directly engages its intended target(s) within a cellular context. This guide will compare and contrast three orthogonal methods to achieve this, focusing on both direct biophysical binding and downstream functional effects.

A Multi-Pronged Approach to Target Engagement

To build a comprehensive and convincing case for target engagement, we will examine three complementary techniques:

  • Cellular Thermal Shift Assay (CETSA®): A powerful biophysical method that directly measures the stabilization of a target protein upon compound binding in cells or cell lysates.[4][5][6]

  • NanoBRET™ Target Engagement Assay: A sensitive, live-cell proximity-based assay that quantifies the affinity and occupancy of a compound for its target in real-time.[7][8][9]

  • Functional Cellular Assays (e.g., Phospho-protein Immunoblotting): An essential downstream method to confirm that target binding translates into the desired biological or signaling outcome.[10][11]

This combination of assays provides a holistic view, from direct physical interaction to the ultimate functional consequence of that interaction.

G cluster_0 Comprehensive Target Validation Workflow cluster_1 Orthogonal Validation Assays cluster_2 Key Data Outputs start Identify Putative Target (e.g., a specific kinase) cell_line Relevant Cell Line start->cell_line compound This compound compound->cell_line CETSA CETSA® (Biophysical - Direct Binding) cell_line->CETSA NanoBRET NanoBRET™ (Biophysical - Live-Cell Affinity) cell_line->NanoBRET Functional Functional Assay (e.g., Phospho-Blot) cell_line->Functional CETSA_data Thermal Shift (ΔTm) Confirms Binding CETSA->CETSA_data NanoBRET_data Intracellular IC50 Quantifies Affinity NanoBRET->NanoBRET_data Functional_data Inhibition of Downstream Signaling Confirms Activity Functional->Functional_data conclusion High-Confidence Target Engagement CETSA_data->conclusion NanoBRET_data->conclusion Functional_data->conclusion

Figure 1: A logical workflow for the comprehensive validation of target engagement for a novel compound.

Method 1: Cellular Thermal Shift Assay (CETSA®)

Principle: CETSA® is founded on the thermodynamic principle that a protein's stability against heat-induced denaturation increases when it is bound by a ligand.[4][12][13] By subjecting cells or lysates to a temperature gradient, one can determine the melting temperature (Tm) of the target protein. A measurable increase in the Tm in the presence of the test compound is direct evidence of binding.[5][6]

Experimental Rationale: A key advantage of CETSA® is that it does not require any modification of the compound or the target protein, allowing for the assessment of target engagement in a native or near-native cellular state. It is an excellent first-line assay to confirm physical interaction and can be adapted for higher throughput screening.[14]

Step-by-Step Protocol for CETSA®
  • Cell Culture and Treatment: Culture a relevant cell line to an appropriate confluence. Treat the cells with a dose-range of this compound alongside a vehicle control (e.g., DMSO) for a defined period.

  • Thermal Challenge: Heat the cell suspensions or lysates across a range of temperatures designed to span the melting point of the target protein.

  • Separation of Protein Fractions: Lyse the cells (if not already done) and centrifuge at high speed to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Protein: Carefully collect the supernatant, which contains the soluble, non-denatured protein. Quantify the amount of the specific target protein remaining in the soluble fraction using an antibody-based method like Western blotting or ELISA.

  • Data Analysis: Plot the percentage of soluble protein against temperature to generate melting curves. The temperature at which 50% of the protein is denatured is the Tm. A positive shift in Tm (ΔTm) for compound-treated samples compared to the vehicle control indicates target stabilization and engagement.

Illustrative Data Interpretation:

Treatment GroupMelting Temp (Tm)Thermal Shift (ΔTm)Conclusion
Vehicle Control (DMSO)50.2°C-Baseline protein stability
1 µM this compound52.5°C+2.3°CTarget engagement
10 µM this compound55.1°C+4.9°CDose-dependent target stabilization

Trustworthiness: The dose-dependent nature of the thermal shift is a critical internal validation. A specific inhibitor will induce a greater ΔTm at higher concentrations, providing strong evidence of a direct and specific interaction.

Method 2: NanoBRET™ Target Engagement Assay

Principle: The NanoBRET™ assay is a sophisticated live-cell method that measures compound binding through Bioluminescence Resonance Energy Transfer (BRET).[7][15] The assay relies on two components: the target protein fused to a bright NanoLuc® luciferase (the BRET donor) and a fluorescently labeled tracer that reversibly binds to the target (the BRET acceptor).[8][9] When the tracer is bound, energy transfer occurs. An unlabeled test compound will compete with the tracer for the binding site, leading to a decrease in the BRET signal.[9][16]

Experimental Rationale: This assay provides highly sensitive and quantitative data on compound affinity (IC50) and target occupancy directly within living cells.[15] It is ideal for detailed structure-activity relationship (SAR) studies and for understanding how factors like cell permeability influence target binding.

Step-by-Step Protocol for NanoBRET™
  • Cell Line Preparation: Engineer a cell line to express the target protein as a fusion with NanoLuc® luciferase. This can be done via transient transfection for initial studies or by creating a stable cell line for routine assays.

  • Assay Plate Setup: Seed the engineered cells into a multi-well plate. Add the fluorescent tracer at its optimal concentration, followed by a serial dilution of this compound.

  • BRET Measurement: After an incubation period to reach binding equilibrium, add the NanoLuc® substrate. Immediately measure the light emission at two wavelengths (one for the donor, one for the acceptor) using a BRET-compatible plate reader.

  • Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). Plot this ratio against the compound concentration and fit the data to a dose-response curve to determine the intracellular IC50 value.[9]

Illustrative Data Interpretation:

Compound ConcentrationBRET Ratio (Normalized)% Tracer Displacement
0 nM (Control)1.000%
10 nM0.8515%
100 nM0.5050%
1000 nM0.1090%
Calculated IC50 100 nM

Trustworthiness: The competitive design of the assay is inherently robust. The specific displacement of a known fluorescent binder by the unlabeled test compound provides high-confidence evidence of binding to the same site.

G cluster_0 Principle of NanoBRET™ Assay cluster_1 Without Inhibitor cluster_2 With 7-Bromopyrido[...]diol Target1 Target-NanoLuc® Tracer1 Fluorescent Tracer Target1->Tracer1 Binding BRET1 High BRET Signal Target2 Target-NanoLuc® Compound Test Compound Target2->Compound Binding & Displacement Tracer2 Fluorescent Tracer BRET2 Low BRET Signal

Figure 2: Competitive displacement mechanism in the NanoBRET™ Target Engagement Assay.

Method 3: Functional Cellular Assay - Phospho-protein Immunoblotting

Principle: This approach provides an indirect but crucial measure of target engagement by assessing its functional consequences.[10] If this compound is an effective kinase inhibitor, it should reduce the phosphorylation of the kinase's known downstream substrates in a dose-dependent manner.

Experimental Rationale: While biophysical assays confirm binding, they don't inherently prove functional modulation. A functional assay is essential to link target occupancy to a measurable biological effect, which is the ultimate goal of a therapeutic agent.[11]

Step-by-Step Protocol for Phospho-protein Immunoblotting
  • Cell Treatment and Lysis: Treat cells with a dose-range of this compound. If necessary, stimulate the relevant signaling pathway (e.g., with a growth factor) to induce substrate phosphorylation. Lyse the cells using a buffer containing phosphatase and protease inhibitors to preserve the protein phosphorylation states.

  • Protein Quantification and Electrophoresis: Measure the total protein concentration in each lysate to ensure equal loading for Western blotting. Separate the proteins by size using SDS-PAGE.

  • Immunoblotting: Transfer the proteins to a membrane (e.g., PVDF). Probe the membrane with a primary antibody that specifically recognizes the phosphorylated form of the target substrate. To ensure equal protein loading, subsequently probe the same or a parallel membrane with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate.

  • Detection and Analysis: Use a labeled secondary antibody and a suitable detection reagent to visualize the protein bands. Quantify the intensity of the bands and normalize the phospho-protein signal to the total protein signal.

Illustrative Data Interpretation:

Compound Conc. (µM)Normalized Phospho-Substrate Signal% Inhibition of Phosphorylation
01.000%
0.10.8218%
1.00.4555%
10.00.0991%

Trustworthiness: The critical control for this assay is normalizing the phospho-specific signal to the total protein signal. This ensures that any observed decrease in phosphorylation is a direct result of kinase inhibition and not due to changes in the overall expression level of the substrate protein.

Synthesis and Recommendation

FeatureCETSA®NanoBRET™Phospho-protein Immunoblotting
Principle Ligand-induced thermal stabilizationCompetitive displacement of a fluorescent tracerInhibition of downstream signaling
Assay Type Biophysical, direct bindingBiophysical, direct bindingFunctional, indirect
Cell State Live cells or lysateLive cellsLysate
Target Modification NoneRequired (NanoLuc® fusion)None
Compound Modification NoneNoneNone
Primary Output Thermal Shift (ΔTm)Intracellular IC50% Inhibition of signaling
Key Advantage Label-free, near-native contextHigh sensitivity, quantitative affinity in live cellsConfirms functional consequence
Key Limitation Lower throughput, less quantitativeRequires genetic modification of targetIndirect measure of binding

For a thorough and robust validation of this compound, an integrated approach is strongly recommended. Begin with CETSA® to obtain label-free confirmation of direct target binding in a cellular context. Progress to the NanoBRET™ assay to precisely quantify intracellular affinity and guide medicinal chemistry efforts. Finally, employ functional assays like phospho-protein immunoblotting to definitively link target engagement with the intended biological activity. This tiered, multi-faceted strategy provides a compelling and defensible data package essential for advancing a promising therapeutic candidate.

References

A Comparative Guide to Cellular Thermal Shift Assay (CETSA) for Pyridopyrimidine Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, unequivocally demonstrating that a novel compound engages its intended intracellular target is a cornerstone of modern therapeutic development. This guide provides an in-depth technical comparison of the Cellular Thermal Shift Assay (CETSA) for the validation of target engagement by pyridopyrimidine inhibitors. We will explore the fundamental principles of CETSA, provide detailed experimental protocols, and objectively compare its performance against alternative methodologies, supported by experimental insights.

The Principle of Target Engagement: Why CETSA is a Go-To Method

At its core, drug efficacy is predicated on the physical interaction between a therapeutic molecule and its target protein within the complex milieu of a living cell.[1][2] Pyridopyrimidine derivatives are a versatile class of small molecules known to inhibit a range of protein kinases and other enzymes crucial in cell signaling pathways, making them promising candidates for various diseases, including cancer.[3][4][5]

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that provides direct evidence of this engagement in a physiologically relevant context.[2][6][7] The underlying principle is elegantly simple: the binding of a ligand, such as a pyridopyrimidine inhibitor, to its target protein confers additional stability to the protein's three-dimensional structure.[2][8] This increased stability translates to a higher resistance to thermal denaturation.[9][10]

In a typical CETSA experiment, intact cells or cell lysates are treated with the compound of interest and then subjected to a controlled heat gradient.[2] As the temperature rises, unbound proteins unfold and aggregate. However, proteins stabilized by ligand binding remain soluble at higher temperatures.[2] By quantifying the amount of soluble target protein at different temperatures, a "melting curve" can be generated. A shift in this curve to a higher temperature in the presence of the inhibitor provides direct, compelling evidence of target engagement.[6][10]

Visualizing the CETSA Workflow

The following diagram illustrates the fundamental steps of a CETSA experiment.

CETSA_Workflow cluster_cell_culture Cellular Environment cluster_heating Thermal Challenge cluster_analysis Analysis cells Intact Cells inhibitor Pyridopyrimidine Inhibitor cells->inhibitor Treatment heat Heating Gradient inhibitor->heat Heat Application lysis Cell Lysis heat->lysis centrifugation Centrifugation (Separate Soluble/Aggregated) lysis->centrifugation detection Protein Detection (e.g., Western Blot) centrifugation->detection data Data Analysis (Melting Curve Shift) detection->data

Caption: A simplified workflow of the Cellular Thermal Shift Assay (CETSA).

In-Depth Experimental Protocol: Western Blot-Based CETSA

This protocol provides a robust framework for assessing the target engagement of a pyridopyrimidine inhibitor with its putative kinase target in a human cancer cell line.

I. Cell Culture and Treatment

  • Cell Seeding: Plate a suitable cancer cell line (e.g., MCF-7 for a breast cancer target) at an appropriate density in 10 cm dishes to achieve 70-80% confluency on the day of the experiment.

  • Compound Preparation: Prepare a 10 mM stock solution of the pyridopyrimidine inhibitor in DMSO. Serially dilute the stock to achieve the desired final concentrations for the dose-response experiment. A vehicle control (DMSO) must be run in parallel.

  • Cell Treatment: Treat the cells with the pyridopyrimidine inhibitor or vehicle control for a predetermined time (e.g., 1-2 hours) at 37°C in a CO2 incubator.

II. Thermal Challenge and Sample Preparation

  • Cell Harvesting: After incubation, gently scrape the cells in the presence of their culture medium and transfer the cell suspension to conical tubes.

  • Washing: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes at 4°C) and wash twice with ice-cold PBS to remove any residual compound.

  • Aliquoting: Resuspend the cell pellet in a suitable buffer (e.g., PBS with protease and phosphatase inhibitors) and aliquot the cell suspension into PCR tubes.

  • Heating: Place the PCR tubes in a thermal cycler and apply a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by a cooling step to 4°C for 3 minutes.[11]

III. Lysis and Protein Quantification

  • Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath. This method helps to preserve protein integrity.

  • Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated and denatured proteins.[1][11]

  • Supernatant Collection: Carefully collect the supernatant, which contains the soluble protein fraction.

  • Protein Quantification: Determine the protein concentration of each sample using a standard protein assay, such as the BCA assay, to ensure equal loading for subsequent analysis.

IV. Western Blot Analysis

  • Sample Preparation: Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

  • Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a specific primary antibody against the target protein. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Quantification: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software.

V. Data Analysis

  • Melting Curve Generation: Plot the percentage of soluble target protein (relative to the unheated control) as a function of temperature for both the vehicle- and inhibitor-treated samples.

  • Isothermal Dose-Response (ITDR): For a more quantitative assessment, perform the experiment at a single, optimized temperature (determined from the melting curve) with varying concentrations of the inhibitor.[8][12] Plot the percentage of soluble protein against the inhibitor concentration to determine the EC50 value.[9]

Causality Behind Experimental Choices
  • Intact Cells vs. Lysates: Using intact cells is crucial as it accounts for cell permeability and potential metabolic transformation of the inhibitor, providing a more physiologically relevant measure of target engagement.[13]

  • Freeze-Thaw Lysis: This method is preferred over detergent-based lysis to minimize potential artifacts that could alter protein stability.

  • High-Speed Centrifugation: This step is critical for the clear separation of the soluble and aggregated protein fractions, ensuring a clean signal in the subsequent detection step.

Comparative Analysis: CETSA vs. Alternative Target Engagement Assays

While CETSA is a powerful tool, the choice of a target engagement assay depends on the specific research question, available resources, and the nature of the target protein.[6] Here, we compare CETSA with other commonly used methods.

AssayPrincipleKey Quantitative ReadoutAdvantagesDisadvantages
CETSA Ligand binding alters the thermal stability of the target protein.[2]ΔTm (Change in Melting Temperature) or EC50Label-free, performed in intact cells or lysates, reflects physiological conditions.[1][6]Can be low-throughput, requires specific antibodies, not all binding events cause a detectable thermal shift.[1][14]
NanoBRET™ Bioluminescence Resonance Energy Transfer between a NanoLuc-tagged target and a fluorescent tracer.[1]IC50 (Half-maximal Inhibitory Concentration)High-throughput, quantitative, can be performed in live cells, provides real-time data.[1]Requires genetic modification of the target protein, potential for steric hindrance from the tag.[1]
DARTS Drug Affinity Responsive Target Stability; ligand binding protects the target from proteolytic degradation.[15]Degree of Protease ProtectionLabel-free, does not require protein modification, can be used with complex lysates.[1][15]Can be low-throughput, requires careful optimization of protease digestion, may not be as sensitive as CETSA.[1][15]
Kinobeads Competitive binding of the test compound against a broad spectrum of immobilized kinase inhibitors.[16]IC50 or Percent InhibitionAllows for the profiling of inhibitor selectivity across a large number of kinases simultaneously.Not performed in intact cells, relies on an in vitro lysate system.
Signaling Pathway Visualization: Pyridopyrimidine Inhibitors in Context

Many pyridopyrimidine inhibitors target key kinases in signaling pathways that drive cell proliferation and survival, such as the PI3K/mTOR and MAPK/ERK pathways.[4][17] The diagram below illustrates a simplified representation of these pathways, highlighting potential targets for pyridopyrimidine inhibitors.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Transcription Gene Transcription (Proliferation, Survival) S6K->Transcription fourEBP1->Transcription inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription inhibitor Pyridopyrimidine Inhibitor inhibitor->PI3K inhibitor->mTORC1 inhibitor->Raf

Caption: Simplified PI3K/mTOR and MAPK/ERK signaling pathways with potential targets for pyridopyrimidine inhibitors.

Conclusion and Future Perspectives

The Cellular Thermal Shift Assay provides a robust and physiologically relevant method for confirming the target engagement of pyridopyrimidine inhibitors.[6] Its label-free nature and applicability in intact cells make it an invaluable tool in the early stages of drug discovery.[6][9] While alternative methods like NanoBRET™ and DARTS offer advantages in specific contexts, CETSA remains a gold standard for validating direct target binding in a native cellular environment.[1][6]

Future advancements in CETSA, such as its integration with mass spectrometry (Thermal Proteome Profiling or TPP), are expanding its utility to proteome-wide target deconvolution and off-target identification, further solidifying its role in modern drug development.[13][18][19]

References

A Comparative Guide to the IC50 Values of Pyridopyrimidine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyridopyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Its structural resemblance to the purine core of ATP enables it to effectively compete for the ATP-binding site of various protein kinases. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapy. This guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) values for a selection of recently developed pyridopyrimidine derivatives, offering researchers and drug development professionals a valuable resource for understanding their potency and selectivity against key oncogenic kinases. The data presented herein is collated from peer-reviewed scientific literature, with a focus on providing the experimental context necessary for accurate interpretation.

Comparative Analysis of IC50 Values

The inhibitory potency of a compound is a critical parameter in drug discovery, and the IC50 value remains the most widely used metric for this purpose. It represents the concentration of an inhibitor required to reduce the activity of a specific enzyme or the viability of a cell population by 50%.[1][2] The following tables summarize the IC50 values of various pyridopyrimidine derivatives against several important cancer-related protein kinases and cell lines.

Table 1: IC50 Values of Pyridopyrimidine Derivatives Against Kinase Targets
Derivative ClassSpecific CompoundTarget KinaseIC50 ValueReference
Pyrido[3,2-d]pyrimidineCompound 30 EGFR0.95 nM[3]
Pyrido[3,2-d]pyrimidineCompound 31 EGFR0.97 nM[3]
Pyrido[3,2-d]pyrimidineCompound 42 EGFRL858R/T790M34 nM[3]
Tetrahydropyrido[4,3-d]pyrimidineCompound 7 EGFR8 nM[3]
Pyrido[2,3-d]pyrimidineCompound 65 PDGFr1.11 µM[4]
Pyrido[2,3-d]pyrimidineCompound 65 FGFr0.13 µM[4]
Pyrido[2,3-d]pyrimidineCompound 65 EGFr0.45 µM[4]
Pyrido[2,3-d]pyrimidineCompound 65 c-src0.22 µM[4]
Pyrido[3,2-d]pyrimidineCompound 6 PI3Kα19 nM[5]
Pyrido[3,2-d]pyrimidineCompound 21 PI3Kα3 nM[5]
Pyrido[2,3-d]pyrimidineCompound 4 PIM-111.4 nM[6]
Pyrido[2,3-d]pyrimidineCompound 10 PIM-117.2 nM[6]
Thieno[2,3-d]pyrimidineCompound 9a PI3Kα9.47 µM[7]
Pyrazolo[1,5-a]pyrimidineCPL302253 (54 )PI3Kδ2.8 nM[8]
Table 2: Cytotoxic IC50 Values of Pyridopyrimidine Derivatives in Cancer Cell Lines
Derivative ClassSpecific CompoundCell LineIC50 ValueReference
Tetrahydropyrido[4,3-d]pyrimidineCompound 10 HT29 (Colon)7.48 µM[3]
Pyrazol-1-yl pyridopyrimidineCompound 5 HepG-2 (Liver)5.91 µM[9][10][11]
Pyrazol-1-yl pyridopyrimidineCompound 5 MCF-7 (Breast)7.69 µM[9][10][11]
Pyrazol-1-yl pyridopyrimidineCompound 5 HeLa (Cervical)9.27 µM[9][10][11]
Pyrido[2,3-d]pyrimidineCompound 4 MCF-7 (Breast)0.57 µM[6]
Pyrido[2,3-d]pyrimidineCompound 4 HepG2 (Liver)1.13 µM[6]
Pyrido[2,3-d]pyrimidineCompound 11 MCF-7 (Breast)1.31 µM[6]
Pyrido[2,3-d]pyrimidineCompound 11 HepG2 (Liver)0.99 µM[6]
CyanopyridoneCompound 5e MCF-7 (Breast)1.39 µM[12]
Thieno[2,3-d]pyrimidineCompound 9a MCF-7 (Breast)9.80 µM[7]

Key Signaling Pathways Targeted by Pyridopyrimidine Derivatives

Many pyridopyrimidine derivatives exert their anticancer effects by inhibiting key nodes in signaling pathways that are frequently overactive in cancer, such as the PI3K/Akt/mTOR pathway.[5][13] This pathway is crucial for regulating cell proliferation, growth, survival, and protein synthesis.[5]

PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor Pyridopyrimidine Inhibitors Inhibitor->PI3K

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of pyridopyrimidine derivatives.

Experimental Protocols

To ensure the reproducibility and validity of IC50 data, standardized and well-documented experimental protocols are essential. Below are detailed, step-by-step methodologies for determining the IC50 values of kinase inhibitors.

In Vitro Kinase Assay (Luminescence-Based)

This protocol describes a common method for determining the IC50 of a compound against a purified kinase by measuring ATP consumption.[14]

Principle: The assay quantifies the amount of ADP produced in a kinase reaction. As the kinase phosphorylates its substrate, ATP is converted to ADP. In the presence of an inhibitor, this conversion is reduced. The amount of remaining ATP is detected via a luciferase-based reaction, where a decrease in luminescence corresponds to higher kinase activity.

Kinase_Assay_Workflow Start Start Prep Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor Dilutions Start->Prep Plate Plate Setup: - Add inhibitor/control - Add kinase Prep->Plate Initiate Initiate Reaction: Add ATP/Substrate Mix Plate->Initiate Incubate Incubate (e.g., 60 min at 30°C) Initiate->Incubate Stop Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Incubate->Stop Detect Generate Signal: Add Kinase Detection Reagent (Luciferase) Stop->Detect Read Measure Luminescence Detect->Read Analyze Data Analysis: Plot % Inhibition vs. [I] Calculate IC50 Read->Analyze End End Analyze->End

Caption: Workflow for a typical in vitro kinase assay to determine IC50 values.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Inhibitor Stock: Prepare a 10 mM stock solution of the pyridopyrimidine derivative in 100% DMSO.

    • Serial Dilutions: Create a 10-point serial dilution series of the inhibitor in DMSO (e.g., from 1 mM to 0.1 µM).

    • Kinase Solution: Dilute the purified recombinant target kinase in a kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA) to a pre-determined optimal concentration.[14]

    • ATP/Substrate Mixture: Prepare a solution containing the specific kinase substrate and ATP in the assay buffer. The ATP concentration should ideally be close to the Michaelis constant (Km) for the specific kinase to ensure accurate competitive inhibition assessment.[14][15]

  • Assay Execution:

    • Add 5 µL of the diluted inhibitor or control (DMSO for 0% inhibition, a known potent inhibitor like Staurosporine for 100% inhibition) to the wells of a white, opaque 384-well plate.[14]

    • Add 10 µL of the diluted kinase solution to each well.

    • Initiate the kinase reaction by adding 10 µL of the ATP/substrate mixture to all wells. The final reaction volume is 25 µL.

    • Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction proceeds within the linear range.[14]

  • Signal Detection (using a commercial kit like ADP-Glo™):

    • Stop the reaction by adding 25 µL of ADP-Glo™ Reagent to each well. This reagent simultaneously stops the kinase reaction and depletes the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP, which is then used by a luciferase enzyme to produce light.

    • Incubate at room temperature for 30 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the controls.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a non-linear regression model to determine the IC50 value.[1][14]

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of a compound's cytotoxic or cytostatic effects on a cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[16] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Cell_Viability_Workflow Start Start Seed Seed Cells in a 96-well plate Start->Seed Incubate1 Incubate for 24h (Allow attachment) Seed->Incubate1 Treat Treat cells with serial dilutions of inhibitor Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 AddMTT Add MTT Reagent to each well Incubate2->AddMTT Incubate3 Incubate for 2-4h (Formazan formation) AddMTT->Incubate3 Solubilize Solubilize Formazan (Add DMSO or Solubilizing Agent) Incubate3->Solubilize Read Measure Absorbance (e.g., 570 nm) Solubilize->Read Analyze Data Analysis: Normalize to control Calculate IC50 Read->Analyze End End Analyze->End

Caption: General workflow for determining cytotoxic IC50 values using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count the desired cancer cells (e.g., MCF-7, A549).

    • Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyridopyrimidine derivative in culture medium at 2x the final desired concentration.

    • Remove the old medium from the wells and add 100 µL of the diluted compound or control medium (containing the same percentage of DMSO as the treated wells) to each well.

    • Incubate the plate for an additional 48 to 72 hours. The duration of exposure is a critical parameter that can influence the IC50 value.[1]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes on an orbital shaker to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the absorbance of the vehicle control wells (100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.[1]

Conclusion

The pyridopyrimidine scaffold continues to be a highly fruitful starting point for the development of potent and selective kinase inhibitors. The data compiled in this guide demonstrates the impressive nanomolar to low-micromolar inhibitory activities of various derivatives against key oncogenic targets like EGFR, PI3K, and PIM-1. The provided experimental protocols offer a standardized framework for researchers to validate these findings and assess novel compounds. As the field of targeted cancer therapy evolves, a deep understanding of structure-activity relationships, guided by robust and reproducible IC50 data, will be paramount in designing the next generation of pyridopyrimidine-based therapeutics.

References

A Guide to Assessing the Selectivity of 7-Bromopyrido[3,2-d]pyrimidine-2,4-diol: A Cross-Reactivity Study

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of the product's performance with other alternatives, supported by experimental data for researchers, scientists, and drug development professionals.

This guide provides a comprehensive framework for characterizing the selectivity profile of 7-Bromopyrido[3,2-d]pyrimidine-2,4-diol, a novel compound based on the privileged pyridopyrimidine scaffold. In drug discovery, establishing the selectivity of a lead compound is a critical step to mitigate potential off-target toxicities and to understand its mechanism of action fully. We will detail the rationale behind designing a cross-reactivity study, provide a step-by-step experimental protocol for a widely used kinase assay, and present a comparative analysis against established inhibitors, grounded in hypothetical, yet realistic, experimental data.

The pyridopyrimidine core is a well-established "hinge-binding" motif, frequently utilized in the design of protein kinase inhibitors. Its structure allows for the formation of key hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition. While our internal data suggest this compound is a potent inhibitor of Epidermal Growth Factor Receptor (EGFR), its activity against other kinases—the "kinome"—is unknown. This guide outlines the process to elucidate this profile.

Rationale and Design of a Kinase Selectivity Panel

The human genome contains over 500 protein kinases, often grouped into a phylogenetic tree known as the kinome. Due to conserved ATP-binding sites, kinase inhibitors frequently exhibit activity against multiple kinases. This "polypharmacology" can be beneficial or detrimental. A cross-reactivity study is therefore not merely a quality control step but a core component of preclinical drug development.

Experimental Design Rationale:

  • Breadth of Screening: To gain a broad view of selectivity, the screening panel should not be limited to kinases highly similar to EGFR. A well-designed panel includes representatives from all major branches of the human kinome (e.g., TK, TKL, STE, CK1, AGC, CAMK, CMGC).

  • Comparator Compounds: The performance of this compound must be benchmarked against relevant standards. We have selected:

    • Gefitinib: A highly selective, FDA-approved inhibitor of EGFR, serving as a benchmark for high selectivity.

    • Sunitinib: An FDA-approved multi-kinase inhibitor (targeting VEGFR, PDGFR, c-KIT, etc.), representing a broader selectivity profile.

  • Assay Platform: The choice of assay is critical for generating robust and comparable data. The ADP-Glo™ Kinase Assay is selected for its high sensitivity and broad applicability across different kinase families. It quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

Below is a diagram illustrating the overall workflow for assessing kinase inhibitor selectivity.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis Compound Test Compounds (this compound, Gefitinib, Sunitinib) Assay_Plate Prepare Assay Plate (10-point dose response) Compound->Assay_Plate Kinase_Panel Kinase Panel Selection (Diverse Kinome Coverage) Kinase_Panel->Assay_Plate Reagents Assay Reagents (Kinases, Substrates, ATP, ADP-Glo™ Reagents) Reagents->Assay_Plate Kinase_Rxn Initiate Kinase Reaction (Add Kinase, Substrate, ATP) Assay_Plate->Kinase_Rxn Stop_Rxn Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Kinase_Rxn->Stop_Rxn Luminescence Detect Luminescence (Add Kinase Detection Reagent) Stop_Rxn->Luminescence Dose_Response Plot Dose-Response Curves Luminescence->Dose_Response IC50 Calculate IC50 Values Dose_Response->IC50 Selectivity Compare IC50s & Determine Selectivity Score IC50->Selectivity Report Generate Final Report Selectivity->Report

Fig. 1: Experimental workflow for kinase selectivity profiling.
Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol outlines the steps for determining the IC50 values of test compounds against a panel of kinases.

Materials:

  • Kinases and their corresponding optimized substrates and buffers.

  • Test Compounds: this compound, Gefitinib, Sunitinib (solubilized in DMSO).

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar).

  • White, opaque 384-well assay plates.

  • Multichannel pipettes and a plate reader capable of measuring luminescence.

Procedure:

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution for each test compound in DMSO. The typical starting concentration is 100 µM.

  • Assay Plate Preparation: Add 1 µL of the serially diluted compounds to the wells of the 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction Initiation:

    • Prepare a 2X kinase/substrate solution in the optimized reaction buffer.

    • Add 10 µL of this solution to each well.

    • Prepare a 2X ATP solution. The concentration should be at the Km value for each specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

    • Add 10 µL of the 2X ATP solution to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Generation:

    • Stop the kinase reaction by adding 20 µL of ADP-Glo™ Reagent to each well. This will simultaneously stop the reaction and deplete any remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 40 µL of the Kinase Detection Reagent to each well. This reagent converts the ADP generated into a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.

    • Plot the normalized percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value for each compound-kinase pair.

Comparative Data and Interpretation

The following table presents hypothetical IC50 data generated from the described protocol. This data is for illustrative purposes to guide the interpretation of a real experiment.

Kinase Target Kinome Group This compound IC50 (nM) Gefitinib IC50 (nM) Sunitinib IC50 (nM)
EGFR TK25 30 1,250
ERBB2 (HER2) TK150 1,800 2,500
VEGFR2 TK5,200 >10,000 15
PDGFRβ TK8,100 >10,000 25
c-KIT TK>10,000 >10,000 40
SRC TK850 >10,000 220
CDK2/cyclin A CMGC>10,000 >10,000 4,500
ROCK1 AGC9,500 >10,000 3,100

Interpretation of Results:

  • Primary Target Potency: The hypothetical data show that this compound is a potent inhibitor of EGFR (IC50 = 25 nM), comparable to the established EGFR inhibitor Gefitinib (IC50 = 30 nM).

  • Selectivity Profile:

    • This compound: This compound demonstrates a favorable selectivity profile. It is highly potent against its primary target, EGFR. It shows moderate activity against the closely related kinase ERBB2 (6-fold less potent) and weak activity against SRC. Its activity against kinases from other families (VEGFR2, PDGFRβ, etc.) is over 200-fold weaker, suggesting good selectivity.

    • Gefitinib: As expected, Gefitinib is highly selective for EGFR, with minimal activity against all other kinases in this panel.

    • Sunitinib: This compound confirms its known multi-kinase inhibitor profile, showing high potency against VEGFR2, PDGFRβ, and c-KIT, but weak activity against EGFR.

This analysis positions this compound as a promising and selective EGFR inhibitor. Its profile is distinct from the broad-spectrum activity of Sunitinib, suggesting a lower potential for off-target effects related to inhibition of pathways like VEGFR. The moderate inhibition of ERBB2 could be further investigated for potential therapeutic benefit in cancers co-driven by both receptors.

The diagram below illustrates the position of the tested kinases within the EGFR signaling pathway and related pathways to visualize the implications of the selectivity profile.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K SRC SRC EGFR->SRC ERBB2 ERBB2 ERBB2->RAS ERBB2->PI3K ERBB2->SRC VEGFR2 VEGFR2 VEGFR2->PI3K PDGFRb PDGFRβ PDGFRb->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation SRC->PI3K Inhibitor 7-Bromo-... (Our Compound) Inhibitor->EGFR High Potency Inhibitor->ERBB2 Moderate Inhibitor->SRC Weak

Fig. 2: Simplified signaling pathways showing targets of interest.
Conclusion

This guide outlines a robust, industry-standard methodology for evaluating the cross-reactivity of a novel kinase inhibitor, using this compound as a case study. The combination of a broad, kinome-spanning panel, the inclusion of appropriate comparator compounds, and the use of a sensitive biochemical assay like ADP-Glo™ provides a solid foundation for making critical decisions in a drug discovery pipeline. The hypothetical data presented herein suggest that this compound is a potent and selective EGFR inhibitor, warranting further investigation into its cellular activity and in vivo efficacy.

Analytical methods for determining the purity of 7-Bromopyrido[3,2-d]pyrimidine-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to the Analytical Determination of Purity for 7-Bromopyrido[3,2-d]pyrimidine-2,4-diol

In the landscape of pharmaceutical research and development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. For a novel heterocyclic compound such as this compound, a critical building block in the synthesis of various therapeutic agents, rigorous analytical characterization is not merely a regulatory formality but a scientific necessity. This guide provides a comprehensive comparison of analytical methodologies for the determination of its purity, grounded in the principles of modern analytical chemistry and tailored for researchers, scientists, and drug development professionals. We will delve into the practical application and comparative strengths of various techniques, offering not just protocols, but a strategic framework for selecting the most appropriate method for your specific analytical challenge.

The Analytical Imperative: Why Purity Matters

This compound is a structurally complex molecule with multiple reactive sites. Impurities can arise from the synthetic route, degradation, or storage. These can include starting materials, by-products, isomers, and degradation products, each with the potential to impact the downstream chemistry, biological activity, and toxicity of the final compound. Therefore, a multi-faceted analytical approach is essential for a comprehensive purity assessment.

A Comparative Overview of Key Analytical Techniques

The choice of an analytical method is a balance between the required information, the complexity of the sample, and the available resources. For a compound like this compound, a combination of chromatographic and spectroscopic techniques is often the most effective strategy.

Technique Principle Primary Application Strengths Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and a mobile phase.Quantification of the main component and known/unknown impurities.High resolution, sensitivity, and reproducibility.Destructive to the sample.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by HPLC followed by mass analysis.Identification and quantification of impurities.High sensitivity and specificity; provides molecular weight information.Complex instrumentation; matrix effects can influence ionization.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Structural elucidation and quantification of impurities without a reference standard.Non-destructive; provides detailed structural information.Lower sensitivity compared to chromatographic methods.
Elemental Analysis (CHN Analysis) Combustion of the sample to convert elements into simple gases for quantification.Determination of the elemental composition.Provides fundamental information on the bulk purity.Does not provide information on the nature of impurities.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the cornerstone of purity determination in the pharmaceutical industry due to its high resolving power and sensitivity. A well-developed HPLC method can separate the main compound from a wide range of potential impurities.

Experimental Protocol: A Step-by-Step Guide to HPLC Method Development
  • Column Selection: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is a good starting point for a polar, aromatic compound like this compound.

  • Mobile Phase Selection: A gradient elution is recommended to ensure the separation of both polar and non-polar impurities.

    • Mobile Phase A: 0.1% Formic acid in Water. The acid helps to improve peak shape by protonating the analyte.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C to ensure reproducibility.

  • Detection: A photodiode array (PDA) detector is highly recommended. It allows for the monitoring of multiple wavelengths and can provide information about the spectral homogeneity of a peak, which is a good indicator of its purity. A primary wavelength of 254 nm is a common choice for aromatic compounds.

  • Sample Preparation: Dissolve the sample in a suitable solvent, such as a mixture of water and acetonitrile, to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis: The purity is typically determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Sample dissolve Dissolve in Diluent start->dissolve filter Filter (0.45 µm) dissolve->filter injection Inject into HPLC filter->injection separation Chromatographic Separation injection->separation detection PDA Detection separation->detection integration Peak Integration detection->integration calculation Area Percent Calculation integration->calculation report Purity Report calculation->report Analytical_Strategy cluster_primary Primary Purity Assessment cluster_secondary Impurity Identification & Confirmation compound This compound hplc HPLC-PDA compound->hplc nmr ¹H NMR compound->nmr elemental Elemental Analysis compound->elemental Confirm elemental composition lcms LC-MS hplc->lcms Investigate unknown peaks

A Comparative Guide to the X-ray Crystal Structure Analysis of 7-Bromopyrido[3,2-d]pyrimidine-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the X-ray crystal structure analysis of 7-Bromopyrido[3,2-d]pyrimidine-2,4-diol. While a definitive crystal structure for this specific compound is not publicly available, this document outlines a robust experimental protocol for its determination and presents a comparative analysis based on closely related structures. By examining the crystallographic data of analogous compounds, we can infer and discuss the likely structural features of this compound, offering valuable insights for researchers in medicinal chemistry and materials science.

The pyridopyrimidine scaffold is a key heterocyclic motif in drug discovery, with derivatives exhibiting a broad spectrum of biological activities.[1] The precise three-dimensional arrangement of atoms within these molecules, which can be elucidated by single-crystal X-ray diffraction, is fundamental to understanding their structure-activity relationships and for the rational design of new therapeutic agents.[2]

Part 1: Experimental Protocol for Crystal Structure Determination

The following section details a standard, best-practice methodology for obtaining the single-crystal X-ray diffraction data for this compound.

Synthesis and Crystallization

The initial and often most challenging step is the synthesis of high-purity this compound and the subsequent growth of diffraction-quality single crystals. A typical synthetic route may involve the cyclization of a substituted pyridine precursor.[3]

Crystallization Workflow:

cluster_0 Crystal Growth cluster_1 Crystal Mounting A Dissolve Compound in Suitable Solvent B Slow Evaporation / Vapor Diffusion / Cooling A->B C Formation of Single Crystals B->C D Select High-Quality Crystal (30-300 µm) C->D E Mount on a Glass Fiber or Loop D->E

Caption: Workflow for crystal growth and mounting.

A variety of solvents and crystallization techniques should be screened to obtain optimal crystals. Slow evaporation, vapor diffusion, and slow cooling of a saturated solution are common methods. The choice of solvent is critical and can significantly influence crystal packing.

Data Collection and Processing

Once a suitable crystal is mounted, X-ray diffraction data is collected. The choice of X-ray source (e.g., Cu or Mo) will depend on the crystal's characteristics.[4]

Data Collection and Structure Solution Workflow:

A Mount Crystal on Diffractometer B Collect Diffraction Data A->B C Process Data (Integration, Scaling, Absorption Correction) B->C D Solve Structure (e.g., Direct Methods) C->D E Refine Structure D->E F Final Crystallographic Information File (CIF) E->F

References

The Translational Bridge: A Comparative Guide to the In Vitro and In Vivo Efficacy of Pyridopyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, the journey from a hit compound to a clinical candidate is fraught with challenges. A molecule's performance in a controlled in vitro environment often fails to predict its efficacy and safety in a complex biological system. This guide provides a critical comparison of pyridopyrimidine analogs, a versatile class of heterocyclic compounds, examining their performance in both cell-based assays and preclinical animal models. By juxtaposing in vitro potency with in vivo outcomes, we aim to provide researchers with a clearer understanding of the structure-activity relationships (SAR) that govern translational success.

Pyridopyrimidines, structural mimics of endogenous purines, have emerged as privileged scaffolds in medicinal chemistry, targeting a range of enzymes critical to cancer cell proliferation and survival.[1][2] Their ability to function as ATP-competitive inhibitors has led to the development of potent molecules targeting key oncogenic drivers such as tyrosine kinases (e.g., EGFR, Bcr-Abl) and serine/threonine kinases (e.g., mTOR, CDKs).[3][4] This guide will focus on representative analogs from this class, dissecting the experimental data to illuminate the path from benchtop to bedside.

Comparative Efficacy: From Cell Culture to Preclinical Models

The true measure of a drug candidate lies in its ability to translate in vitro potency into in vivo efficacy. Below, we compare several key pyridopyrimidine analogs, highlighting their performance in both arenas. The selection of these compounds is based on the availability of robust, comparable preclinical data.

Case Study 1: PD166326 - A Potent Bcr-Abl Inhibitor for Chronic Myeloid Leukemia (CML)

PD166326, a pyrido[2,3-d]pyrimidine derivative, was developed as a potent inhibitor of the Bcr-Abl fusion protein, the molecular driver of CML. Its preclinical evaluation provides a compelling example of strong in vitro to in vivo correlation.

Table 1: Comparative In Vitro Efficacy of PD166326 and Imatinib in CML Cell Lines

CompoundCell LineTargetIC50 (nM)Reference(s)
PD166326 K562Bcr-Abl~0.3[5]
ImatinibK562Bcr-Abl~100[5]

IC₅₀: The half-maximal inhibitory concentration, representing the concentration of a drug required for 50% inhibition of cell growth in vitro.

The causality behind this experimental choice is clear: the K562 cell line is a well-established, Bcr-Abl-positive line, making it an ideal initial testbed. The picomolar IC50 value for PD166326 immediately signals a high degree of potency, significantly greater than the first-generation inhibitor, Imatinib.[5] This superior in vitro activity provided a strong rationale for advancing the compound into in vivo models.

Table 2: Comparative In Vivo Efficacy of PD166326 and Imatinib in a Murine CML Model

CompoundAnimal ModelKey Efficacy EndpointsOutcomeReference(s)
PD166326 Murine CML-like modelWBC Count < 20.0 x 10⁹/L70% of mice[6][7]
Resolution of Splenomegaly67% of mice[6]
ImatinibMurine CML-like modelWBC Count < 20.0 x 10⁹/L8% of mice[6]
Resolution of Splenomegaly0% of mice[6]

WBC: White Blood Cell. A key hematological marker for leukemia burden.

The in vivo data corroborates the in vitro findings, demonstrating a marked superiority of PD166326.[6] In a murine model of CML, oral administration of PD166326 led to a dramatic reduction in leukemic burden, as evidenced by normalized white blood cell counts and complete resolution of splenomegaly in a majority of treated animals.[6][7] This stands in stark contrast to Imatinib, which showed a much more modest effect.[6] This successful translation underscores the importance of high target potency for achieving a robust therapeutic response in vivo.

Case Study 2: Piritrexim - A Lipophilic DHFR Inhibitor

Piritrexim, another pyrido[2,3-d]pyrimidine, acts via a different mechanism: inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis.[1] Its lipophilic nature allows it to bypass the active transport mechanisms required by other antifolates like methotrexate.[1]

Table 3: Preclinical Profile of Piritrexim

ParameterIn Vitro ActivityIn Vivo ActivityReference(s)
Compound PiritreximPiritrexim[1][8]
Target Dihydrofolate Reductase (DHFR)DHFR[1]
Metric Potent enzyme inhibitionTumor growth inhibition, Increased survival[1]
Value Effective DHFR inhibition comparable to methotrexateSignificant antitumor activity in various murine tumor models[1]
Animal Model N/ARats, Dogs, Mice with carcinosarcoma[1][8]
Bioavailability N/A~75% (oral, in patients)[8]

While specific IC50 values against a wide panel of cell lines are less commonly reported in older literature, Piritrexim was shown to be as effective as methotrexate in inhibiting DHFR.[8] Its key advantage, lipophilicity, suggested it might have a different and potentially more favorable pharmacokinetic profile. In vivo studies confirmed this, showing significant antitumor activity and good oral bioavailability of approximately 75% in patients, a critical parameter for clinical convenience.[8] The dose-limiting toxicity was identified as myelosuppression, a common finding for agents that disrupt DNA synthesis.[8]

The Science Behind the Workflow: Key Methodologies

The reliability of any comparative analysis rests on the quality and consistency of the underlying experimental data. Here, we detail the standardized protocols for the core assays used to evaluate pyridopyrimidine analogs.

In Vitro Proliferation/Cytotoxicity Assessment: The MTT Assay

The MTT assay is a foundational colorimetric assay to assess the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. Its selection is based on its robustness, high-throughput capability, and extensive validation in the field.

  • Cell Plating: Seed cancer cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells with medium only for background control. Incubate overnight (37°C, 5% CO₂) to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the pyridopyrimidine analogs in culture medium. Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO). Incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[9]

  • Formazan Formation: Incubate the plates for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[9]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., acidic isopropanol or detergent reagent) to each well to dissolve the formazan crystals.[2][9]

  • Data Acquisition: Shake the plate gently for 15 minutes to ensure complete dissolution. Read the absorbance at a wavelength of 570 nm using a microplate spectrophotometer.[9]

  • Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value using non-linear regression analysis.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis plate_cells 1. Plate Cells in 96-well Plate overnight_incubation 2. Incubate Overnight plate_cells->overnight_incubation add_compound 3. Add Pyridopyrimidine Analogs overnight_incubation->add_compound incubate_72h 4. Incubate for 72h add_compound->incubate_72h add_mtt 5. Add MTT Reagent incubate_72h->add_mtt incubate_4h 6. Incubate for 2-4h add_mtt->incubate_4h add_solubilizer 7. Add Solubilization Solution incubate_4h->add_solubilizer read_absorbance 8. Read Absorbance (570nm) add_solubilizer->read_absorbance calc_ic50 9. Calculate IC50 read_absorbance->calc_ic50

Caption: Workflow for determining the IC50 of pyridopyrimidine analogs using the MTT assay.

In Vivo Efficacy Assessment: The Xenograft Tumor Model

To test efficacy in a living system, the human tumor xenograft model in immunodeficient mice is the industry standard. This model allows for the direct assessment of a compound's anti-tumor activity on human-derived cancer cells.

  • Cell Preparation: Harvest cancer cells (e.g., H1975 for an EGFR-mutant model) during their exponential growth phase. Resuspend the cells in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel to improve tumor establishment, to a final concentration of 5 x 10⁷ cells/mL.[10]

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the flank of immunodeficient mice (e.g., athymic nude mice).[11]

  • Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: Volume = (length × width²)/2.[10]

  • Randomization and Dosing: Once tumors reach the target size, randomize the mice into treatment and control groups. Administer the pyridopyrimidine analog via the intended clinical route (e.g., oral gavage) at various doses. The control group receives the vehicle solution.

  • Efficacy Evaluation: Continue dosing according to the planned schedule (e.g., daily for 21 days). Monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition (TGI).

  • Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further pharmacodynamic analysis (e.g., Western blot).

Xenograft_Workflow cluster_implant Tumor Implantation cluster_growth Tumor Growth & Monitoring cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis prep_cells 1. Prepare Cell Suspension inject_mice 2. Subcutaneous Injection prep_cells->inject_mice monitor_growth 3. Monitor Tumor Growth inject_mice->monitor_growth randomize 4. Randomize Mice monitor_growth->randomize administer_drug 5. Administer Compound/Vehicle randomize->administer_drug measure_tumor 6. Continue Monitoring administer_drug->measure_tumor euthanize 7. Euthanize & Excise Tumor measure_tumor->euthanize analyze_data 8. Analyze TGI & PD euthanize->analyze_data

Caption: Standard workflow for assessing in vivo efficacy using a xenograft tumor model.

Mechanism of Action: Western Blot for Kinase Inhibition

For kinase inhibitors, it is crucial to confirm that the observed anti-proliferative effect is due to the inhibition of the intended target. Western blotting for phosphorylated proteins is the gold standard for this.

  • Sample Preparation: Treat cells with the pyridopyrimidine inhibitor for a specified time. Lyse the cells in a buffer containing protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.[12] Keep samples on ice at all times.[13]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

  • Gel Electrophoresis: Denature protein samples by boiling in SDS-PAGE sample buffer. Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by size via electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a protein-rich solution, such as 5% Bovine Serum Albumin (BSA) in TBST, to prevent non-specific antibody binding.[12] Avoid using milk as a blocking agent, as its phosphoprotein (casein) content can cause high background.[12]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the target kinase (e.g., anti-phospho-EGFR).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.[14]

  • Reprobing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, Bcr-Abl) GF->RTK 1. Ligand Binding RTK->RTK 2. Dimerization & Autophosphorylation PI3K PI3K RTK->PI3K 3. Pathway Activation Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Pyridopyrimidine Pyridopyrimidine Analog Pyridopyrimidine->RTK Inhibition

References

A Comparative Benchmarking Guide: 7-Bromopyrido[3,2-d]pyrimidine-2,4-diol versus Palbociclib in Preclinical Oncology Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Kinase Inhibitors in Oncology

The dysregulation of cyclin-dependent kinases (CDKs) is a hallmark of cancer, driving uncontrolled cell proliferation.[1] The successful development of selective CDK inhibitors has marked a significant advancement in targeted cancer therapy. Palbociclib (Ibrance®), a first-in-class selective inhibitor of CDK4 and CDK6, has transformed the treatment landscape for hormone receptor-positive (HR+), HER2-negative advanced or metastatic breast cancer.[2][3] Its core chemical structure is a pyridopyrimidine scaffold, a privileged heterocycle in medicinal chemistry known for its kinase-inhibiting properties.

This guide introduces a novel pyridopyrimidine derivative, 7-Bromopyrido[3,2-d]pyrimidine-2,4-diol , as a potential next-generation kinase inhibitor. Given the shared heterocyclic core with established drugs like Palbociclib, a direct, rigorous comparison is warranted to elucidate its therapeutic potential.[4] This document provides a comprehensive benchmarking framework, comparing the in vitro efficacy of this compound against the clinical benchmark, Palbociclib. We will delve into their comparative biochemical potency, effects on cancer cell proliferation, and their impact on the core signaling pathway.

The causality behind this comparative study lies in the need to identify new chemical entities with improved potency, selectivity, or the ability to overcome resistance mechanisms. By benchmarking against a well-characterized and clinically validated drug, we can rapidly assess the potential advantages of novel compounds like this compound.

Comparative Analysis: Mechanism of Action and In Vitro Efficacy

The CDK4/6-Rb Signaling Pathway: A Central Regulator of Cell Cycle Progression

The transition from the G1 (growth) phase to the S (synthesis) phase of the cell cycle is a critical checkpoint governed by the Retinoblastoma protein (pRb).[5] In its active, hypophosphorylated state, pRb binds to the E2F family of transcription factors, preventing the expression of genes required for DNA replication.[6] Mitogenic signals lead to the activation of Cyclin D-CDK4/6 complexes, which then phosphorylate pRb.[7] This hyperphosphorylation causes the release of E2F, allowing the cell to pass the G1 restriction point and commit to division.[8] Palbociclib selectively inhibits CDK4 and CDK6, preventing pRb phosphorylation and inducing G1 cell cycle arrest.[2][9]

Our hypothesis is that this compound shares this mechanism of action. The following experimental data provides a head-to-head comparison of its efficacy against Palbociclib.

Signaling Pathway Diagram

CDK4_6_Pathway Mitogens Mitogenic Signals (e.g., Growth Factors) Ras_PI3K Ras/PI3K Pathways Mitogens->Ras_PI3K CyclinD Cyclin D Ras_PI3K->CyclinD Upregulates CDK46 CDK4/6 CyclinD_CDK46 Cyclin D-CDK4/6 Active Complex CyclinD->CyclinD_CDK46 CDK46->CyclinD_CDK46 pRb_E2F pRb-E2F Complex (Growth Suppressed) CyclinD_CDK46->pRb_E2F G1_Arrest G1 Phase Arrest pRb_p p-pRb (Inactive) pRb_E2F->pRb_p Phosphorylation pRb_E2F->G1_Arrest E2F E2F pRb_p->E2F Releases S_Phase S-Phase Gene Transcription E2F->S_Phase Activates Proliferation Cell Proliferation S_Phase->Proliferation Inhibitor This compound & Palbociclib Inhibitor->CyclinD_CDK46 Inhibition Experimental_Workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Data Analysis & Comparison KinaseAssay In Vitro Kinase Assay (ADP-Glo™) IC50_Biochem Determine Biochemical IC₅₀ KinaseAssay->IC50_Biochem Compare Benchmark against Palbociclib IC50_Biochem->Compare CellCulture Culture MCF-7 & MDA-MB-231 Cells MTT Cell Proliferation Assay (MTT) CellCulture->MTT CellCycle Cell Cycle Analysis (Flow Cytometry) CellCulture->CellCycle Western Western Blot Analysis (p-pRb/Total pRb) CellCulture->Western IC50_Cell Determine Cellular IC₅₀ MTT->IC50_Cell CellCycle->Compare Western->Compare IC50_Cell->Compare

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 7-Bromopyrido[3,2-d]pyrimidine-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Bromopyrido[3,2-d]pyrimidine-2,4-diol is a halogenated heterocyclic compound utilized in various research and development applications, particularly in medicinal chemistry and drug discovery. While its role as a synthetic intermediate is valuable, its bromine content and complex fused-ring structure necessitate a rigorous and informed approach to waste management. The toxicological properties of this specific compound have not been thoroughly investigated, compelling us to operate under the precautionary principle: treating it as a hazardous substance until proven otherwise.[1][2]

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound. Our objective is to ensure the safety of laboratory personnel and maintain strict compliance with environmental regulations, thereby building a foundation of trust and safety that extends beyond the product itself.

Core Principle: Hazard Assessment and Risk Mitigation

The cornerstone of safe disposal is a thorough understanding of the potential risks. The chemical structure—a brominated pyridopyrimidine—presents two primary hazard pathways: the inherent (though largely uncharacterized) toxicity of the molecule itself and the hazardous byproducts of its decomposition.

1.1. Inherent Chemical Hazards While comprehensive toxicological data is unavailable, the available Material Safety Data Sheet (MSDS) indicates that the compound may cause respiratory irritation.[1][2] The absence of data on carcinogenicity, mutagenicity, or reproductive toxicity does not imply safety. Therefore, exposure must be minimized through engineering controls and appropriate Personal Protective Equipment (PPE).

1.2. Decomposition and Combustion Hazards The most significant risk arises during thermal decomposition or incineration. The presence of bromine, nitrogen, and carbon dictates the formation of several hazardous gases:

  • Hydrogen Bromide (HBr): A corrosive acid gas.

  • Nitrogen Oxides (NOx): A group of toxic and reactive gases.

  • Carbon Monoxide (CO) and Carbon Dioxide (CO2): Standard products of organic combustion.[3][4]

The generation of HBr is of particular concern, as it requires specialized incineration facilities equipped with alkaline scrubbers to neutralize the acidic exhaust. This chemical reality is the primary reason why This compound must never be disposed of via standard trash or drain disposal.

Hazard CategoryDescriptionPrimary Mitigation Strategy
Acute Toxicity (Inhalation) May cause respiratory tract irritation.[1][2]Use in a certified chemical fume hood; wear appropriate respiratory protection.
Skin/Eye Contact Potential for irritation upon contact.Wear nitrile gloves, safety goggles, and a lab coat.
Chronic Toxicity Toxicological properties are not fully investigated.[1][2]Apply the precautionary principle; minimize all routes of exposure.
Environmental Hazard Halogenated organic compounds can persist in the environment.Do not dispose of down the drain or in regular waste.[2]
Combustion Byproducts Generates corrosive (HBr) and toxic (NOx) gases upon incineration.[3][4]Disposal must be conducted via a licensed hazardous waste facility with appropriate incinerators and scrubbers.

Mandatory Personal Protective Equipment (PPE) Protocol

A self-validating safety system begins with robust personal protection. The following PPE is mandatory when handling this compound in any form, including waste packaging.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before each use and practice proper removal technique to avoid skin contact.[1]

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.

  • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required to protect against accidental spills.

  • Respiratory Protection: All handling of the solid compound, especially when generating dust, must occur within a certified chemical fume hood. For spill cleanup or situations with potential for aerosolization outside of a fume hood, a NIOSH-approved respirator with cartridges for organic vapors and acid gases (or a P95 particle respirator for nuisance dust) is necessary.[1][2]

Waste Segregation and Containment Protocol

Proper segregation is the most critical logistical step in the disposal process. Mixing halogenated waste with non-halogenated waste streams leads to costly and improper disposal for the entire container.

Step 1: Designate a Waste Container

  • Use a clearly labeled, sealable, and chemically compatible container for solid waste. A high-density polyethylene (HDPE) container with a screw-top lid is recommended.

  • The container must be labeled "HALOGENATED ORGANIC SOLID WASTE" before any waste is added.

Step 2: Label the Container Contents

  • The label must include the full chemical name: "this compound" and its CAS Number: 1215074-37-5 .

  • Maintain a running log of all contents added to the container.

Step 3: Collect Waste

  • Pure Compound/Residue: Carefully transfer any unused or residual solid compound into the designated waste container.

  • Contaminated Labware: Items with gross contamination (e.g., weighing boats, spatulas with visible residue) should be scraped clean into the waste container. The items themselves (gloves, wipes, bench paper) must also be placed in the same halogenated waste container.

  • Avoid Dust Generation: When transferring solid waste, perform the action deep within a fume hood and handle the material gently to prevent it from becoming airborne.[1]

Step 4: Secure the Container

  • Keep the waste container sealed at all times, except when adding waste.

  • Store the container in a designated, well-ventilated satellite accumulation area, away from incompatible materials.

Disposal Workflow and Decision Logic

The only environmentally responsible and compliant disposal pathway for this compound is through a licensed hazardous waste management service, which will utilize high-temperature incineration.

Below is a logical workflow diagram illustrating the decision-making process from waste generation to final disposal.

G cluster_0 Disposal Workflow start Waste Generated (this compound) waste_type Identify Waste Type start->waste_type labware Contaminated Labware (Gloves, Wipes, Pipettes) waste_type->labware Disposable solid Pure Solid Compound or Reaction Residue waste_type->solid Chemical package_labware Place directly into designated 'HALOGENATED SOLID WASTE' container. labware->package_labware package_solid Carefully transfer into designated 'HALOGENATED SOLID WASTE' container. (Avoid creating dust) solid->package_solid seal Securely Seal Container After Each Addition package_labware->seal package_solid->seal label Ensure Container is Properly Labeled: - 'Halogenated Organic Solid Waste' - Chemical Name & CAS Number - Hazard Pictograms seal->label store Store in Designated Satellite Accumulation Area label->store ehs Arrange for Pickup by Institutional Environmental Health & Safety (EHS) or Licensed Waste Contractor store->ehs incinerate Final Disposal via High-Temperature Incineration with Acid Gas Scrubbing ehs->incinerate

Caption: Disposal workflow for this compound.

Spill and Emergency Procedures

5.1. Small Spill (Contained within a Fume Hood)

  • Alert Personnel: Notify others in the immediate area.

  • Maintain Ventilation: Keep the fume hood sash at the lowest practical height.

  • Don PPE: Ensure you are wearing the complete PPE ensemble described in Section 2.

  • Contain and Collect: Gently cover the spill with a dry, inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent.

  • Sweep and Shovel: Carefully sweep up the absorbed material and place it into your designated "HALOGENATED ORGANIC SOLID WASTE" container.[1]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Place the used cloths in the waste container.

  • Report: Report the incident to your laboratory supervisor or EHS department, as per institutional policy.

5.2. Large Spill (Outside of a Fume Hood)

  • EVACUATE: Immediately evacuate the laboratory. Do not attempt to clean it up yourself.

  • ALERT: Alert personnel in adjacent areas and activate the nearest fire alarm to initiate a building-wide evacuation.

  • ISOLATE: Close the laboratory doors behind you to contain the spill.

  • CALL: From a safe location, call your institution's emergency response number and provide details about the chemical spilled.

Regulatory Framework

In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6] While this compound is not specifically a "P-listed" or "U-listed" hazardous waste, its halogenated nature and uncharacterized toxicity profile mean it must be managed as hazardous waste to ensure compliance and environmental stewardship. All disposal must be handled by a facility permitted to manage and incinerate such chemical waste.[6]

Conclusion

The proper disposal of this compound is a non-negotiable aspect of laboratory safety and environmental responsibility. By adhering to the principles of rigorous hazard assessment, proper PPE usage, strict waste segregation, and compliant disposal through certified channels, we uphold our commitment to safety. This protocol serves as a definitive guide to ensure that the lifecycle of this compound concludes with minimal risk to researchers and the environment.

References

Navigating the Unseen Threat: A Comprehensive Guide to Personal Protective Equipment for

Author: BenchChem Technical Support Team. Date: January 2026

7-Bromopyrido[3,2-d]pyrimidine-2,4-diol

For the dedicated researcher, the frontier of drug discovery is paved with novel compounds, each holding the promise of a breakthrough. Yet, this frontier also presents unseen challenges, particularly in the safe handling of molecules with limited toxicological data. This compound, a halogenated pyridopyrimidine derivative, is one such compound. While its potential is being explored, its chemical, physical, and toxicological properties have not been thoroughly investigated[1]. This guide provides a comprehensive, field-proven framework for the selection and use of Personal Protective Equipment (PPE), ensuring your safety while you unlock the scientific potential of this compound. This is not merely a checklist; it is a self-validating system of protocols grounded in the principles of causality and authoritative expertise.

The Hazard Landscape: Why We Mandate a Higher Standard of Caution

The Safety Data Sheet (SDS) for this compound explicitly states that its toxicological properties are not fully known[1]. In the absence of comprehensive data, we must adhere to the precautionary principle: treat the compound as if it were hazardous. This approach is the cornerstone of responsible laboratory practice when dealing with novel chemical entities[2].

The pyridopyrimidine scaffold is a well-established pharmacophore, with derivatives exhibiting a wide range of potent biological activities, including use as anticancer agents[3][4][5]. The presence of a bromine atom classifies it as a halogenated organic compound, a group that warrants careful handling and specific disposal protocols[6][7]. Given that this compound is a powder, the primary routes of exposure are inhalation of airborne particles and dermal contact[1][8]. Therefore, our PPE strategy is designed to create an impermeable barrier against these exposure routes.

Your Armor: A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all solution. It is a dynamic risk assessment that considers the nature of the compound, the procedures being performed, and the potential for exposure. The following table outlines the recommended PPE for handling this compound.

PPE Component Specification Rationale for Selection
Primary Gloves Nitrile, powder-freeProvides good resistance to a range of chemicals and minimizes the risk of allergic reactions.[9]
Secondary Gloves Neoprene or Butyl RubberOffers superior protection against halogenated hydrocarbons and other organic solvents.[10][11] Double-gloving is a best practice when handling potentially cytotoxic compounds.[1]
Eye Protection Safety goggles with side shields or a full-face shieldProtects against splashes and airborne powder. A face shield offers broader protection, especially during weighing and transfer operations.[12]
Body Protection Disposable, low-linting gown with long sleeves and elastic cuffsPrevents contamination of personal clothing and skin. The low-linting material is crucial to prevent the spread of the powder.
Respiratory Protection NIOSH-approved N95 or higher-rated particulate respiratorEssential for preventing the inhalation of fine powders. For procedures with a higher risk of aerosolization, a Powered Air-Purifying Respirator (PAPR) should be considered.[8][13][14]
Foot Protection Closed-toe shoes and disposable shoe coversProtects feet from spills and prevents the tracking of contaminants out of the laboratory.

The Workflow: A Step-by-Step Guide to Safe Handling

The following workflow diagram illustrates the critical steps for safely handling this compound, from preparation to disposal. Each step is designed to minimize exposure and maintain a controlled environment.

Safe Handling Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Decontamination & Disposal prep_area Designate a specific handling area (e.g., fume hood). gather_ppe Assemble all necessary PPE. prep_area->gather_ppe don_ppe Don PPE in the correct sequence. gather_ppe->don_ppe weigh Weigh the compound in a ventilated enclosure. don_ppe->weigh Proceed to handling dissolve Dissolve or suspend the compound with care to avoid splashing. weigh->dissolve transfer Transfer solutions using appropriate techniques (e.g., cannulation). dissolve->transfer decontaminate_surfaces Decontaminate all work surfaces. transfer->decontaminate_surfaces Proceed to cleanup decontaminate_equipment Clean all contaminated equipment. decontaminate_surfaces->decontaminate_equipment doff_ppe Doff PPE in the correct sequence. decontaminate_equipment->doff_ppe dispose_waste Dispose of all waste in designated, labeled containers. doff_ppe->dispose_waste

Caption: A flowchart outlining the key stages of safe handling.

Donning PPE: The First Line of Defense

The sequence of donning PPE is critical to ensure complete protection. Follow these steps:

  • Shoe Covers: Put on shoe covers before entering the designated handling area.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Gown: Wear the disposable gown, ensuring it is fully fastened.

  • Respirator: Perform a fit check to ensure a proper seal.

  • Eye Protection: Put on safety goggles or a face shield.

  • Outer Gloves: Don the second pair of neoprene or butyl rubber gloves over the gown's cuffs.

Weighing and Handling: A Controlled Approach

All manipulations of the powdered compound must be performed in a certified chemical fume hood or a similar ventilated enclosure to prevent the release of airborne particles into the laboratory environment.

Decontamination: Leaving No Trace

Effective decontamination is crucial to prevent cross-contamination and accidental exposure.

  • Surface Decontamination: Clean all work surfaces first with a detergent solution, followed by a rinse with 70% ethanol or isopropanol[1].

  • Equipment Decontamination: All glassware and equipment should be decontaminated before being removed from the fume hood. This can be achieved by rinsing with a suitable solvent that will dissolve the compound, followed by a standard washing procedure.

Doffing PPE: A Critical Final Step

The removal of PPE must be done carefully to avoid contaminating yourself.

  • Outer Gloves: Remove the outer pair of gloves.

  • Gown and Shoe Covers: Remove the gown and shoe covers, turning them inside out as you do.

  • Eye Protection: Remove your eye protection.

  • Respirator: Remove your respirator.

  • Inner Gloves: Remove the inner pair of gloves.

  • Hand Washing: Wash your hands thoroughly with soap and water immediately after removing all PPE.

Spill Management: A Rapid and Robust Response

In the event of a spill, a swift and appropriate response is essential to mitigate the hazard.

Spill_Response_Plan Spill Response Plan cluster_initial Initial Response cluster_cleanup Cleanup (Trained Personnel Only) cluster_disposal Disposal alert Alert others in the vicinity. evacuate Evacuate the immediate area. alert->evacuate secure Secure the area to prevent entry. evacuate->secure don_ppe Don appropriate PPE (including respirator). secure->don_ppe If trained and safe to do so cover_spill Gently cover the powder spill with damp absorbent material to prevent aerosolization. don_ppe->cover_spill collect Carefully collect the absorbed material. cover_spill->collect decontaminate Decontaminate the spill area. collect->decontaminate package Place all contaminated materials in a sealed, labeled container. decontaminate->package dispose Dispose of as hazardous waste. package->dispose

Caption: A decision-making flowchart for spill response.

Disposal: A Responsible Conclusion

As a halogenated organic compound, this compound and all contaminated materials must be disposed of as hazardous waste.

  • Solid Waste: All contaminated solid waste, including gloves, gowns, shoe covers, and absorbent materials, should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing the compound and solvent rinses from decontamination should be collected in a separate, labeled hazardous waste container for halogenated organic waste[6][7].

Never dispose of this compound or its waste down the drain.

Conclusion: Safety as a Prerequisite for Discovery

The pursuit of scientific advancement and the assurance of personal safety are not mutually exclusive; they are intrinsically linked. By adopting this comprehensive PPE and handling guide for this compound, you are not only protecting yourself but also fostering a culture of safety that is the bedrock of innovative research. Treat every novel compound with the respect it deserves, and let rigorous safety protocols be the trusted companion on your journey of discovery.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.